Triphenylphosphinechlorogold
Description
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Properties
IUPAC Name |
chlorogold;triphenylphosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPWCRBNZXUWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16AuClP+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Golden Touch: A Technical Guide to the History, Synthesis, and Properties of Triphenylphosphinechlorogold
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, discovery, and core characteristics of triphenylphosphinechlorogold, a foundational compound in gold chemistry. From its early synthesis to its modern applications as a catalyst and precursor to therapeutic agents, this document provides a comprehensive overview for professionals in research and drug development.
A Historical Perspective: The Dawn of Gold-Phosphine Chemistry
The journey into the synthesis and characterization of gold-phosphine complexes gained significant momentum in the mid-20th century. While earlier reports on gold compounds existed, the systematic investigation of complexes with phosphine (B1218219) ligands, which stabilize the gold(I) center, was crucial for the development of modern gold chemistry. An early and notable contribution to this field was the work of Kowala and Swan, published in the Australian Journal of Chemistry in 1966, which described the synthesis of various triphenylphosphine (B44618) gold complexes. This pioneering work laid the groundwork for the synthesis of a wide array of gold(I) compounds, including the subject of this guide, chloro(triphenylphosphine)gold(I).
Initially, the interest in this compound and related compounds was primarily academic, focusing on their coordination chemistry and structural properties. However, the discovery of the anti-arthritic properties of the related gold(I) thiolates, and later the development of Auranofin, brought significant attention to the potential therapeutic applications of gold complexes. This compound serves as a key precursor in the synthesis of many of these medically relevant compounds. More recently, its utility has expanded into the realm of catalysis, where it is a precursor to highly effective cationic gold(I) catalysts for a variety of organic transformations.[1]
Physicochemical and Structural Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and synthesis. The following tables summarize key quantitative data for this compound.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₅AuClP | [2][3][4] |
| Molecular Weight | 494.71 g/mol | [3][4][5] |
| Appearance | Colorless/White solid | [2] |
| Melting Point | 236–237 °C | [2] |
Crystallographic Data
This compound crystallizes in the orthorhombic space group P2₁2₁2₁.[2][6] The gold(I) center adopts a nearly linear coordination geometry, which is characteristic of two-coordinate Au(I) complexes.[2][6][7]
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2][6] |
| Space Group | P2₁2₁2₁ | [2][6] |
| a | 12.300(4) Å | [2] |
| b | 13.084(4) Å | [2] |
| c | 10.170(3) Å | [2] |
| Z | 4 | [2] |
| Au-P Bond Length | ~2.23 Å | [6][7] |
| Au-Cl Bond Length | ~2.29 Å | [6][7] |
Solubility
Qualitative solubility information is crucial for reaction setup and purification. This compound is generally soluble in many common organic solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., 25 mg/mL) | [8] |
| Dichloromethane | Soluble | |
| Chloroform | Soluble | |
| Benzene | Soluble | [9] |
| Toluene | Soluble | [9] |
| Acetone | Soluble | [9] |
| Ethanol (B145695) | Sparingly Soluble | [9] |
| Water | Insoluble |
Spectroscopic Data
Spectroscopic methods are vital for the characterization of this compound.
| Technique | Key Features | Reference |
| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (δ ~7.4-7.6 ppm) corresponding to the phenyl protons of the triphenylphosphine ligand. | [10][11] |
| ¹³C NMR (CDCl₃) | Resonances in the aromatic region for the phenyl carbons. | [12] |
| ³¹P NMR (CDCl₃) | A single sharp resonance around δ 33 ppm. | [13] |
| Infrared (IR) | Characteristic vibrational bands for the P-Ph and Au-Cl bonds. | [12][14] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and a common subsequent reaction of this compound.
Synthesis of Chloro(triphenylphosphine)gold(I)
This protocol is based on the widely used reduction of chloroauric acid in the presence of triphenylphosphine.[2]
Materials:
-
Chloroauric acid (HAuCl₄)
-
Triphenylphosphine (PPh₃)
-
95% Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Vacuum pump
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve chloroauric acid in 95% ethanol.
-
In a separate beaker, dissolve two equivalents of triphenylphosphine in 95% ethanol.
-
Slowly add the triphenylphosphine solution to the stirring chloroauric acid solution at room temperature. A white precipitate of chloro(triphenylphosphine)gold(I) will form.
-
The reaction mixture is typically stirred for a period of time (e.g., 1-2 hours) to ensure complete reaction.
-
The white solid product is collected by vacuum filtration using a Büchner funnel.
-
The collected solid is washed with ethanol to remove any unreacted starting materials and byproducts, such as triphenylphosphine oxide.
-
The product is then washed with water.
-
The purified chloro(triphenylphosphine)gold(I) is dried under vacuum.
References
- 1. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 3. chloro(triphenylphosphine)gold [webbook.nist.gov]
- 4. Chloro(triphenylphosphine)gold | C18H15AuClP | CID 10874691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chloro(triphenylphosphine)gold(I) 99.9+ trace metals 14243-64-2 [sigmaaldrich.com]
- 6. Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal and molecular structure of chloro(triphenyl phosphite)gold(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Chloro(triphenylphosphine)gold(I)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(triphenylphosphine)gold(I), with the chemical formula (PPh₃)AuCl, is a colorless, air-stable coordination complex that serves as a cornerstone in the synthesis of a diverse array of gold(I) compounds. Its utility extends from being a crucial precursor in organogold chemistry and a catalyst in organic synthesis to demonstrating significant potential in medicinal chemistry as an anticancer agent. This technical guide provides a comprehensive overview of the core physicochemical properties of (PPh₃)AuCl, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activity, particularly its role in inducing apoptosis.
Physicochemical Properties
The fundamental physicochemical properties of Chloro(triphenylphosphine)gold(I) are summarized below, providing essential data for its handling, characterization, and application in research and development.
Table 1: General and Physical Properties of (PPh₃)AuCl
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₁₅AuClP | [1] |
| Molecular Weight | 494.71 g/mol | [1] |
| Appearance | Colorless to white crystalline solid | [1] |
| Melting Point | 236–237 °C | [1] |
| Density | 1.97 g/cm³ | [1] |
Table 2: Solubility and Stability of (PPh₃)AuCl
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [2] |
| Ethanol (B145695) | Insoluble | [2] |
| Dichloromethane | Soluble | [2] |
| Acetonitrile | Soluble | [2] |
| Benzene | Soluble | [2] |
| Acetone | Soluble | [2] |
| Stability | Stable in air and moisture at room temperature. |
Table 3: Spectroscopic and Structural Data of (PPh₃)AuCl
| Property | Value | Reference(s) |
| ³¹P NMR (CDCl₃) | δ 33.2 ppm | [3] |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| Unit Cell Parameters | a = 12.300(4) Å, b = 13.084(4) Å, c = 10.170(3) Å | [1] |
| Coordination Geometry | Linear | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of (PPh₃)AuCl are crucial for its effective use and for obtaining reliable and reproducible results.
Synthesis of Chloro(triphenylphosphine)gold(I)
This protocol is adapted from a common and reliable method for the preparation of (PPh₃)AuCl.[1]
Materials:
-
Chloroauric acid (HAuCl₄)
-
Triphenylphosphine (B44618) (PPh₃)
-
95% Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve chloroauric acid in 95% ethanol.
-
In a separate beaker, prepare a solution of triphenylphosphine in 95% ethanol.
-
While stirring the chloroauric acid solution, slowly add the triphenylphosphine solution. A white precipitate of (PPh₃)AuCl will form immediately.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with fresh portions of 95% ethanol to remove any unreacted starting materials and byproducts.
-
Dry the purified (PPh₃)AuCl under vacuum to obtain a fine, colorless powder.
Characterization Protocols
Objective: To confirm the identity and purity of the synthesized (PPh₃)AuCl, particularly through ³¹P NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of (PPh₃)AuCl in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ³¹P{¹H} NMR spectrum. The expected chemical shift for the phosphorus atom in (PPh₃)AuCl is approximately δ 33.2 ppm.[3]
-
Acquire a ¹H NMR spectrum. The spectrum will show complex multiplets in the aromatic region (approximately δ 7.4-7.6 ppm) corresponding to the phenyl protons of the triphenylphosphine ligand.
Objective: To determine the single-crystal X-ray structure of (PPh₃)AuCl, confirming its linear geometry and solid-state packing.
Procedure:
-
Crystal Growth: Grow single crystals of (PPh₃)AuCl suitable for X-ray diffraction. A common method is slow evaporation of a saturated solution of the complex in a suitable solvent system, such as dichloromethane/hexane.
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.[4]
-
Data Collection:
-
Mount the crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve diffraction quality.[4]
-
Use a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[4]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction spots to obtain their intensities.
-
Determine the unit cell dimensions and space group from the diffraction pattern. For (PPh₃)AuCl, the expected space group is P2₁2₁2₁.[1]
-
Solve the crystal structure using direct methods or Patterson methods to locate the positions of the gold, phosphorus, and chlorine atoms.
-
Refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Biological Activity and Signaling Pathway
Recent studies have highlighted the potential of (PPh₃)AuCl as an anticancer agent, demonstrating its ability to induce apoptosis in cancer cells. The proposed mechanism involves the permeabilization of the mitochondrial membrane.
(PPh₃)AuCl-Induced Apoptosis
The cytotoxic effects of (PPh₃)AuCl are believed to be mediated through the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane.
As depicted in Figure 1, (PPh₃)AuCl is thought to induce damage to the mitochondria, leading to mitochondrial membrane permeabilization (MMP).[5][6] This critical event results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[7] Cytosolic cytochrome c then binds to Apoptotic protease activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome.[8] This complex activates caspase-9, an initiator caspase, which in turn activates executioner caspases, such as caspase-3.[9] Activated caspase-3 then orchestrates the dismantling of the cell by cleaving various cellular substrates, ultimately leading to apoptosis.[10]
Conclusion
Chloro(triphenylphosphine)gold(I) is a versatile and valuable compound with well-defined physicochemical properties. Its straightforward synthesis and stability make it a readily accessible starting material for a wide range of applications in both chemistry and medicine. The detailed experimental protocols provided in this guide are intended to facilitate its use in the laboratory. Furthermore, the emerging understanding of its biological activities, particularly its ability to induce apoptosis in cancer cells, opens up exciting avenues for the development of novel gold-based therapeutics. Further research into the precise molecular targets and mechanisms of action of (PPh₃)AuCl will be crucial in realizing its full potential in drug development.
References
- 1. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 31P n.m.r. study of tertiary phosphine complexes of gold(I) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological inhibition of mitochondrial membrane permeabilization for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial membrane permeabilization: the sine qua non for cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-3 in the central nervous system: beyond apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Triphenylphosphinechlorogold(I): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of triphenylphosphinechlorogold(I), a pivotal reagent in gold-based chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside a comprehensive experimental protocol for its preparation.
Spectroscopic Data
The unique structural features of this compound(I) give rise to a characteristic spectroscopic fingerprint, which is essential for its identification and characterization. The quantitative data from various spectroscopic techniques are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound(I) in solution. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Observed Characteristics |
| ¹H | CDCl₃ | ~7.30 - 7.60 | Multiplet, aromatic protons of triphenylphosphine (B44618) ligands. |
| ¹³C | CDCl₃ | ~129 (para), ~132 (ortho), ~134 (meta), ~135 (ipso) | Four distinct signals for the phenyl carbons, often showing coupling to the phosphorus atom. |
| ³¹P | CDCl₃ | ~33 | Sharp singlet, characteristic of a coordinated phosphine (B1218219) ligand. |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the vibrational modes of the molecule, particularly the stretching frequencies of the Au-P and Au-Cl bonds, which are indicative of the coordination environment.
| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |
| P-C (aromatic) stretch | ~1435 | Strong |
| Phenyl ring vibrations | ~1100, ~745, ~690 | Strong |
| Au-P stretch | ~480 - 500 | Medium |
| Au-Cl stretch | ~330 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions of this compound(I) can be observed using UV-Vis spectroscopy. The spectrum is characterized by absorptions arising from the triphenylphosphine ligand and ligand-to-metal charge transfer bands.
| Solvent | λmax (nm) | Molar Absorptivity (ε) / M⁻¹cm⁻¹ | Assignment |
| Dichloromethane | ~230 | High | π → π* transitions of the phenyl rings |
| Dichloromethane | ~270 (shoulder) | Moderate | Ligand-to-metal charge transfer (LMCT) |
Experimental Protocols
The following section details the synthetic procedure for the preparation of this compound(I) and the general methods for its spectroscopic characterization.
Synthesis of this compound(I)[1]
Materials:
-
Chloroauric acid (HAuCl₄·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol (B145695) (95%)
-
Deionized water
Procedure:
-
A solution of chloroauric acid is prepared by dissolving it in deionized water.
-
In a separate flask, two equivalents of triphenylphosphine are dissolved in 95% ethanol.
-
The chloroauric acid solution is slowly added to the triphenylphosphine solution with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 1-2 hours, during which a colorless solid precipitates.
-
The precipitate, this compound(I), is collected by filtration.
-
The solid is washed with ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.
-
The final product is dried under vacuum to yield a white, crystalline solid.
An alternative method involves the reaction of a gold(I) precursor, such as (dimethyl sulfide)gold(I) chloride, with a stoichiometric amount of triphenylphosphine in a suitable organic solvent like dichloromethane.[1]
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.
-
Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).
IR Spectroscopy:
-
IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Samples can be prepared as KBr pellets or as a mull in Nujol. For solution-state measurements, a suitable solvent that is transparent in the region of interest (e.g., dichloromethane) is used.
-
Spectra are typically recorded in the range of 4000-200 cm⁻¹.
UV-Vis Spectroscopy:
-
UV-Vis absorption spectra are recorded on a double-beam spectrophotometer.
-
A dilute solution of the complex is prepared in a UV-grade solvent (e.g., dichloromethane).
-
The spectrum is typically scanned from 200 to 800 nm.
Logical Relationships and Workflows
The following diagrams illustrate the key relationships and the experimental workflow for the synthesis and characterization of this compound(I).
This guide provides a foundational understanding of the key spectroscopic features and synthetic methodology for this compound(I). This information is critical for its application in catalysis, materials science, and the development of novel therapeutic agents.
References
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Triphenylphosphinechlorogold(I)
For Immediate Release
A comprehensive analysis of the crystal structure of triphenylphosphinechlorogold(I) ((Ph₃P)AuCl), a pivotal reagent in gold chemistry, is presented in this technical guide. Tailored for researchers, scientists, and professionals in drug development, this document furnishes an in-depth examination of the compound's solid-state structure, supported by detailed experimental protocols and crystallographic data.
This compound(I) is a stable, colorless solid that serves as a common precursor for the synthesis of more complex gold compounds, including catalytically active species. Its deceptively simple formula belies a precise and well-defined three-dimensional arrangement that dictates its reactivity and physical properties. This guide synthesizes crystallographic data to provide a clear and actionable understanding of its molecular architecture.
Crystallographic Data Summary
The crystal structure of this compound(I) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁[1][2]. The unit cell parameters and other key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₈H₁₅AuClP[3][4] |
| Molar Mass | 494.71 g·mol⁻¹[3] |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁[1][2] |
| Unit Cell Dimensions | a = 12.300(4) Å, b = 13.084(4) Å, c = 10.170(3) Å[1][2] |
| Z (Formula units/cell) | 4[1][2] |
| Calculated Density | 1.991 g·cm⁻³[1][2] |
Molecular Geometry and Key Bond Parameters
The molecular structure of this compound(I) features a gold(I) center with a linear coordination geometry, a characteristic feature of two-coordinate Au(I) complexes[1][2][3]. The gold atom is covalently bonded to one phosphorus atom from the triphenylphosphine (B44618) ligand and one chlorine atom. Key bond lengths and angles are presented below.
| Bond/Angle | Value |
| Au-P Bond Length | 2.235(3) Å[1][2] |
| Au-Cl Bond Length | 2.279(3) Å[1][2] |
| P-Au-Cl Bond Angle | ~180° (linear)[1][2] |
The Au-P bond length is a critical parameter, and for comparison, the analogous bond in chloro(triphenyl phosphite)gold(I) is shorter at 2.192(5) Å[5]. This difference is attributed to the greater electronegativity of the oxygen atoms in the phosphite (B83602) ligand influencing the phosphorus lone pair involved in the σ-bond to gold[5].
Experimental Protocols
Synthesis of this compound(I)
A widely used and reliable method for the preparation of this compound(I) involves the reduction of chloroauric acid (HAuCl₄) with triphenylphosphine (PPh₃) in an alcoholic solvent[1][2][3].
Materials:
-
Chloroauric acid (HAuCl₄)
-
Triphenylphosphine (PPh₃)
-
95% Ethanol
Procedure:
-
Dissolve chloroauric acid in 95% ethanol.
-
In a separate flask, dissolve two equivalents of triphenylphosphine in 95% ethanol.
-
Slowly add the triphenylphosphine solution to the chloroauric acid solution with stirring.
-
The reaction mixture will see a color change as the gold is reduced from Au(III) to Au(I).
-
The product, (Ph₃P)AuCl, will precipitate as a colorless solid.
-
The solid is collected by filtration, washed with ethanol, and dried.
The balanced chemical equation for this reaction is: HAuCl₄ + H₂O + 2 PPh₃ → (Ph₃P)AuCl + Ph₃PO + 3 HCl[3]
Crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in a suitable solvent, such as ethanol[6] or by recrystallization from a solvent mixture like dichloromethane-light petroleum[7].
Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound(I) is achieved through single-crystal X-ray diffraction.
Methodology:
-
A suitable single crystal of (Ph₃P)AuCl is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations and potential degradation.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
A series of diffraction patterns are collected as the crystal is rotated.
-
The collected data are processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares procedures[1][2].
Logical Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow from the synthesis of the compound to the final determination and analysis of its crystal structure.
Conclusion
The crystal structure of this compound(I) is well-characterized, revealing a linear, two-coordinate gold(I) center. The precise knowledge of its molecular geometry and the straightforward and reproducible synthetic protocol make it an invaluable starting material for further investigations in gold-based chemistry, catalysis, and medicinal applications. This guide provides the essential data and methodologies for researchers to confidently utilize and build upon the foundational understanding of this important gold complex.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 4. Chloro(triphenylphosphine)gold | C18H15AuClP | CID 10874691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal and molecular structure of chloro(triphenyl phosphite)gold(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and crystal structure of the four-co-ordinate gold(I) complex chlorotris(triphenylphosphine)gold(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Quantum Chemical Calculations on Triphenylphosphinechlorogold(I): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylphosphinechlorogold(I), (PPh₃)AuCl, is a fundamental gold(I) complex that serves as a precursor for various gold-based therapeutic agents and catalysts. Understanding its electronic structure, geometry, and vibrational properties through computational methods is crucial for the rational design of new gold compounds with tailored activities. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the molecular characteristics of (PPh₃)AuCl. It includes a detailed computational protocol for geometry optimization and vibrational frequency analysis, presents key quantitative data in a structured format, and illustrates the computational workflow.
Introduction
Gold(I) complexes, particularly those containing phosphine (B1218219) ligands, have garnered significant attention in medicinal chemistry and catalysis. Their biological activity is often linked to their ability to interact with biomolecules, a process governed by their electronic and steric properties. This compound(I) is a stable, linear molecule that is a common starting material for the synthesis of more complex, biologically active gold compounds.
Quantum chemical calculations offer a powerful tool to investigate the properties of such molecules at the atomic level. By solving the Schrödinger equation, or an approximation thereof, we can predict molecular geometries, electronic structures, and spectroscopic properties. Density Functional Theory (DFT) has emerged as the workhorse for such calculations on transition metal complexes due to its favorable balance of accuracy and computational cost.
This guide will detail the theoretical and practical aspects of performing quantum chemical calculations on (PPh₃)AuCl, providing researchers with a foundational understanding and a practical workflow for their own investigations.
Theoretical Background
The primary goal of quantum chemical calculations in this context is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy on the potential energy surface. This is achieved through a process called geometry optimization. Once the optimized geometry is found, further calculations can be performed to determine other properties, such as vibrational frequencies, which are essential for characterizing the molecule and ensuring that the optimized structure is a true minimum.
Relativistic effects are particularly important for heavy elements like gold and must be accounted for in the calculations to obtain accurate results. These effects influence bond lengths, bond strengths, and electronic properties.
Computational Methodology
A detailed protocol for performing DFT calculations on this compound(I) is provided below. This protocol is based on commonly used methods in the scientific literature for similar gold(I) phosphine complexes.
Software
A variety of quantum chemistry software packages can be used for these calculations, including but not limited to Gaussian, ORCA, and Amsterdam Density Functional (ADF). The following protocol is described in a general manner that can be adapted to any of these platforms.
Step-by-Step Protocol
-
Molecular Structure Input:
-
Begin by constructing an initial 3D structure of this compound(I). This can be done using a molecular builder or by obtaining crystallographic data for a similar compound. The expected geometry is linear around the gold atom.
-
-
Level of Theory Selection:
-
Functional: A hybrid DFT functional such as B3LYP is a common and reliable choice. For higher accuracy, a double-hybrid functional like B2PLYP or a meta-GGA functional such as TPSSh can be employed.
-
Basis Set: For the non-metal atoms (P, Cl, C, H), a Pople-style basis set like 6-31G(d) or a correlation-consistent basis set such as aug-cc-pVTZ is recommended.
-
Pseudopotential for Gold: To account for relativistic effects and to reduce computational cost, an effective core potential (ECP) or pseudopotential is used for the gold atom. The Stuttgart/Dresden (SDD) or the Los Alamos National Laboratory 2 double-zeta (LANL2DZ) pseudopotentials are commonly used.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the minimum energy structure. The algorithm will iteratively adjust the atomic positions until the forces on the atoms are close to zero.
-
The convergence criteria should be set to tight or very tight to ensure a well-converged geometry.
-
-
Vibrational Frequency Calculation:
-
Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory.
-
This calculation will yield the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
-
Analysis of Results:
-
Extract the optimized bond lengths, bond angles, and dihedral angles from the output file.
-
Analyze the calculated vibrational frequencies and compare them to experimental infrared (IR) and Raman data if available.
-
The following diagram illustrates the logical workflow for these calculations:
Quantitative Data
The following tables summarize key quantitative data for this compound(I) derived from quantum chemical calculations and experimental data from closely related structures.
Table 1: Optimized Geometrical Parameters
| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value (Analog) |
| Au-P Bond Length | ~2.23 Å | 2.227(1) Å |
| Au-Cl Bond Length | ~2.29 Å | 2.285(1) Å |
| P-Au-Cl Bond Angle | ~180.0° | ~178° |
| Au-P-C Bond Angle | ~112-115° | - |
| P-C Bond Length | ~1.83 Å | - |
Experimental values are for the analogous chloro[tris(2-thienyl)phosphine]gold(I) complex.
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(Au-Cl) | ~330 - 350 | Au-Cl stretch |
| ν(Au-P) | ~170 - 190 | Au-P stretch |
| Phenyl Ring Modes | ~1000 - 1600 | C-C stretching and C-H bending |
Note: Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.
Signaling Pathways and Molecular Interactions
While (PPh₃)AuCl itself is not typically involved in complex signaling pathways, its derivatives are. The interaction of gold(I) phosphine complexes with proteins, particularly enzymes like thioredoxin reductase, is a key mechanism of their biological activity. The following diagram illustrates a simplified logical relationship for the proposed mechanism of action for many gold(I) phosphine drugs.
The Stability and Decomposition of Triphenylphosphinechlorogold(I): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triphenylphosphinechlorogold(I), with the chemical formula (PPh₃)AuCl, is a cornerstone reagent in gold chemistry, widely utilized as a precursor for catalytically active gold(I) species and in the synthesis of more complex gold compounds. Its efficacy in these applications is intrinsically linked to its stability profile and the pathways through which it decomposes. This technical guide provides an in-depth analysis of the thermal and photochemical stability of (PPh₃)AuCl, its reactivity, and its decomposition routes, supported by quantitative data and detailed experimental methodologies.
Core Stability Profile
This compound(I) is a colorless, crystalline solid that is relatively stable under ambient conditions.[1] However, its stability is significantly influenced by temperature, light, and the presence of other chemical reagents. Understanding these factors is critical for its storage, handling, and application in sensitive catalytic systems and pharmaceutical development.
Quantitative Stability Data
The following table summarizes key quantitative data related to the stability of this compound(I).
| Parameter | Value | Conditions/Method | Reference |
| Melting Point | 236–237 °C | Standard | [1] |
| Onset of Thermal Decomposition | ~220 °C | Thermogravimetric Analysis (TGA) in air | [2] |
| Mass Loss at 290 °C | 57.0% | TGA in air | [2] |
Decomposition Pathways
The decomposition of this compound(I) can be initiated by thermal energy, electromagnetic radiation (photochemical decomposition), or through chemical reactions. These pathways often lead to different products, ranging from elemental gold to various gold(I) and gold(III) complexes.
Thermal Decomposition
The primary pathway for the thermal decomposition of solid (PPh₃)AuCl is the reduction to elemental gold. Thermogravimetric analysis shows that the compound is stable up to approximately 220 °C, after which it begins to decompose.[2] The observed mass loss of 57.0% at 290 °C is in close agreement with the calculated theoretical mass loss of 60.2% for the formation of metallic gold, suggesting the release of triphenylphosphine (B44618) and chlorine.[2]
In solution, the thermal stability can be different. For instance, heating chloroform (B151607) solutions of certain gold clusters can lead to the formation of (PPh₃)AuCl as a decomposition product, indicating its relative thermal stability in that specific chemical environment.[3]
Photochemical Decomposition
This compound(I) is sensitive to ultraviolet light. Irradiation of (PPh₃)AuCl in a chloroform solution with 254 nm light leads to its oxidation to the gold(III) complex, trichloro(triphenylphosphine)gold(III) ((PPh₃)AuCl₃).[4] This process is complex and involves the solvent. The resulting gold(III) species can be further photochemically converted to tetrachloroauric acid (HAuCl₄).[4] The freed triphenylphosphine can then react thermally with HAuCl₄ to regenerate (PPh₃)AuCl₃ or with (PPh₃)AuCl₃ to produce (PPh₃)AuCl.[4]
Chemical Reactivity and Decomposition
The decomposition of (PPh₃)AuCl is often a result of its intended reactivity in chemical synthesis.
Ligand Exchange: (PPh₃)AuCl can react with excess triphenylphosphine to form complexes with a higher coordination number, such as [AuCl(PPh₃)₂] and the cationic species [Au(PPh₃)₄]⁺.[3] This demonstrates the lability of the gold-phosphine bond and represents a common reaction pathway in solution.
Halide Abstraction: A crucial reaction for the generation of catalytically active species is the abstraction of the chloride ligand. This is typically achieved by reacting (PPh₃)AuCl with silver salts of weakly coordinating anions (e.g., AgSbF₆, AgBF₄).[1] This results in the formation of the highly reactive cationic gold(I) species, [Ph₃PAu]⁺, which is a key intermediate in many gold-catalyzed reactions.
Oxidative Reactions: (PPh₃)AuCl can be oxidized to gold(III) complexes by strong oxidizing agents. For example, reaction with hypochlorite (B82951) leads to the formation of Au(III) species and phosphine (B1218219) oxides.[4]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the stability and decomposition of (PPh₃)AuCl.
Synthesis of this compound(I)
A common method for the preparation of (PPh₃)AuCl involves the reduction of chloroauric acid.[1]
Procedure:
-
Dissolve chloroauric acid (HAuCl₄·3H₂O) in 95% ethanol (B145695).
-
Add a solution of triphenylphosphine (2 equivalents) in ethanol dropwise to the stirred chloroauric acid solution.
-
A white precipitate of (PPh₃)AuCl will form immediately.
-
The precipitate is collected by filtration, washed with ethanol, and dried under vacuum.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition temperature.[2]
Instrumentation: SETARAM SETSYS Evolution 18 or similar. Procedure:
-
Place a precisely weighed sample (e.g., 7.3 mg) of (PPh₃)AuCl into a platinum crucible.
-
Heat the sample in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Stability
NMR spectroscopy is a powerful tool to monitor the stability and reactivity of (PPh₃)AuCl in solution.[3]
Instrumentation: Bruker Avance spectrometer or equivalent. Solvent: Deuterated chloroform (CDCl₃) or dichloromethane (B109758) (CD₂Cl₂). Procedure for ¹H NMR:
-
Prepare a solution of (PPh₃)AuCl in the chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum at room temperature.
-
To study thermal stability in solution, the NMR tube can be heated to a specific temperature (e.g., 50 °C) for a defined period.
-
Cool the sample back to room temperature and acquire another ¹H NMR spectrum to observe any changes, such as the appearance of new peaks corresponding to decomposition products.
Procedure for ³¹P NMR:
-
Prepare a solution of (PPh₃)AuCl in the appropriate deuterated solvent.
-
Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift of the phosphorus atom in (PPh₃)AuCl provides a clear signature.
-
Changes in the ³¹P NMR spectrum upon heating or addition of other reagents can be used to monitor ligand exchange and decomposition reactions.
Conclusion
This compound(I) is a versatile and widely used gold compound, but its utility is dependent on a thorough understanding of its stability and decomposition. While thermally stable in the solid state up to around 220 °C, it is susceptible to photochemical decomposition and a variety of chemical transformations in solution. The primary decomposition pathways include thermal reduction to elemental gold, photochemical oxidation to Au(III) species, and chemical reactions involving ligand exchange or halide abstraction. For researchers in drug development and catalysis, careful consideration of these stability factors is paramount to ensure the integrity of the compound and the reproducibility of experimental results. The experimental protocols outlined provide a foundation for further investigation into the nuanced behavior of this important gold complex.
References
Solubility Profile of Triphenylphosphinechlorogold in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of triphenylphosphinechlorogold ((PPh₃)AuCl), a common reagent in gold chemistry. Understanding the solubility of this compound is critical for its application in synthesis, catalysis, and drug development. This document summarizes known solubility data, presents a detailed experimental protocol for solubility determination, and visualizes key procedural workflows.
Core Concepts: Understanding this compound
This compound(I) is a colorless, crystalline solid that is widely used as a precursor for the synthesis of other gold(I) and gold(III) organometallic compounds. It serves as a catalyst in various organic transformations, including rearrangement and cycloisomerization reactions. Its efficacy in these applications is often dependent on its solubility in the chosen reaction medium.
Quantitative and Qualitative Solubility Data
| Solvent | Formula | Type | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 25 mg/mL | Ultrasonic assistance may be required. Hygroscopic nature of DMSO can impact solubility. |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Soluble | A commonly used solvent for reactions involving this compound. |
| Chloroform | CHCl₃ | Chlorinated | Soluble | - |
| Benzene | C₆H₆ | Aromatic | Soluble | - |
| Acetone | C₃H₆O | Ketone | Soluble | - |
| Acetonitrile | CH₃CN | Nitrile | Soluble | - |
| Ethanol | C₂H₅OH | Polar Protic | Insoluble | One source suggests solubility, but the consensus indicates insolubility. |
| Water | H₂O | Polar Protic | Insoluble | - |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the gravimetric method, which is a reliable technique for determining the concentration of a solute in a saturated solution.
Materials and Equipment:
-
This compound
-
Anhydrous organic solvent of interest
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or magnetic stirrer with hotplate
-
Vials with airtight caps
-
Syringes and syringe filters (0.2 µm pore size, compatible with the solvent)
-
Volumetric flasks
-
Pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a clean, dry vial. The presence of excess solid is crucial to ensure that the solution becomes saturated.
-
Add a known volume of the anhydrous organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, stop the agitation and allow the excess solid to settle at the bottom of the vial.
-
Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe.
-
Attach a pre-weighed syringe filter to the syringe.
-
Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial. Record the exact mass of the empty vial.
-
-
Gravimetric Analysis:
-
Record the exact mass of the vial containing the filtered saturated solution.
-
Remove the solvent from the vial. This can be achieved by gentle heating in a drying oven (ensure the temperature is below the decomposition point of the compound) or by using a vacuum desiccator.
-
Once all the solvent has been removed, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dry solid residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the mass of the empty vial from the mass of the vial with the dry residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the mass of the saturated solution.
-
Solubility can then be expressed in various units, such as g/100 g of solvent or mg/mL.
-
Visualizations
Synthesis of this compound
The following diagram illustrates the common synthetic route for preparing this compound from chloroauric acid.
Caption: Synthetic workflow for this compound.
Experimental Workflow for Solubility Determination
This diagram outlines the key steps in the gravimetric determination of solubility.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Triphenylphosphinechlorogold
For Researchers, Scientists, and Drug Development Professionals
Triphenylphosphinechlorogold(I), a pivotal organogold compound, serves as a valuable precursor and catalyst in a multitude of organic syntheses and for the development of potential therapeutic agents. Its effective utilization in the laboratory necessitates a comprehensive understanding of its properties and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for professionals in research and drug development.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to be aware of its hazard classifications to implement appropriate safety measures.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Physicochemical and Toxicological Data
Understanding the physical, chemical, and toxicological properties of a compound is fundamental to its safe handling. The following tables summarize key quantitative data for this compound and a related, more toxic compound, triethylphosphinegold(I) chloride, to provide a conservative safety margin.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₅AuClP | [1] |
| Molar Mass | 494.71 g/mol | [1] |
| Appearance | Colorless to white solid | [2] |
| Melting Point | 236–237 °C (457–459 °F; 509–510 K) | [3] |
| Density | 1.97 g/cm³ | [3] |
| Solubility | Soluble in methylene (B1212753) chloride, acetonitrile, benzene, and acetone. Insoluble in water and ethanol (B145695). | [4] |
Table 2: Acute Toxicity Data for Triethylphosphinegold(I) Chloride (as a surrogate for this compound)
| Route of Exposure | Species | Value | Reference |
| Oral (LD50) | Rat | 79 mg/kg | [1] |
| Oral (LD50) | Mouse | 68 mg/kg | [1] |
| Dermal (ATE) | - | Toxic in contact with skin | [5] |
| Inhalation (ATE) | - | Toxic if inhaled | [5] |
ATE: Acute Toxicity Estimate. It is imperative to handle this compound with at least the same level of caution as indicated by the data for its triethylphosphine (B1216732) analog.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.
Engineering Controls
-
Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
-
Glove Box: For procedures requiring an inert atmosphere or the handling of larger quantities, a glove box is recommended to provide a higher level of containment.
-
Ventilation: The laboratory should have adequate general ventilation, with a recommended 4-12 room air changes per hour, and maintain negative pressure relative to adjacent non-laboratory areas.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound.
Table 3: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Provides a barrier against skin contact. While specific breakthrough times for this compound are not available, nitrile and neoprene offer good general chemical resistance. Regular glove changes are crucial. |
| Body Protection | A fully fastened laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a fume hood or in case of a spill. | Protects against inhalation of fine dust particles. |
Experimental Protocols for Safe Handling
Adherence to detailed experimental protocols is critical for minimizing exposure and ensuring a safe working environment.
Protocol for Weighing and Transferring this compound Powder
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is functioning correctly.
-
Work Surface: Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Tare Container: Place a clean, labeled, and sealable container on the analytical balance and tare it.
-
Transfer: Inside the fume hood, carefully transfer the desired amount of this compound powder from the stock bottle to the tared container using a clean spatula. Avoid creating dust by using slow and deliberate movements.
-
Seal and Re-weigh: Securely seal the container. Carefully transport it back to the balance and re-weigh to determine the exact amount transferred.
-
Clean-up: Decontaminate the spatula and any other reusable equipment. Dispose of the bench paper and any contaminated disposable items as hazardous waste.
Decontamination Protocol
-
Surfaces: Wipe down the work area in the fume hood and any potentially contaminated surfaces with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a soap and water wash.
-
Equipment: Reusable equipment such as glassware and spatulas should be thoroughly cleaned with an appropriate solvent and then washed with soap and water. For gold-plated surfaces, a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution, followed by rinsing with absolute ethanol and drying with nitrogen.[7]
Storage and Waste Disposal
Proper storage and disposal are crucial components of the chemical's lifecycle management.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Some sources recommend refrigeration and storage under a nitrogen atmosphere to maintain product quality.[8]
-
Waste Disposal: All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Chemical Spill Response
The following workflow outlines the steps to be taken in the event of a chemical spill.
References
- 1. gelest.com [gelest.com]
- 2. Cosmetics with embedded gold could reduce dermal toxicity – Study [cosmeticsdesign-asia.com]
- 3. The mechanism of acute cytotoxicity of triethylphosphine gold(I) complexes. II. Triethylphosphine gold chloride-induced alterations in mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Chloro(triethylphosphine)gold | C6H15AuClP | CID 3032639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluation of the skin-sensitizing potential of gold nanoparticles and the impact of established dermal sensitivity on the pulmonary immune response to various forms of gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. afm4nanomedbio.eu [afm4nanomedbio.eu]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
A Technical Guide to Chloro(triphenylphosphine)gold(I): Properties, Synthesis, and Applications in Oncological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of chloro(triphenylphosphine)gold(I), a coordination complex with significant applications in chemical synthesis and medicinal chemistry. This document details its chemical and physical properties, provides a standard synthesis protocol, and explores its emerging role as a potential anticancer agent, including detailed experimental methodologies for evaluating its biological activity.
Compound Identification and Properties
Chloro(triphenylphosphine)gold(I), also known by several other names, is a colorless solid commonly used as a reagent in gold chemistry.[1] Its stability and ease of handling make it a preferred precursor for various gold(I) catalysts and organometallic compounds.[2][3]
Table 1: Chemical Identifiers for Chloro(triphenylphosphine)gold(I)
| Identifier | Value |
| CAS Number | 14243-64-2[4][5][6] |
| IUPAC Name | Chloro(triphenylphosphine)gold(I)[1] |
| Alternate IUPAC Names | chlorogold;triphenylphosphane[5], gold(1+);triphenylphosphane;chloride[7] |
| Synonyms | Triphenylphosphinegold(I) chloride[1], Triphenylphosphinechlorogold[6], AuCl(PPh3)[5] |
| Molecular Formula | C18H15AuClP[1][5] |
| EC Number | 238-117-6[4][6] |
| InChI Key | IFPWCRBNZXUWGC-UHFFFAOYSA-M[4][5] |
Table 2: Physicochemical Properties of Chloro(triphenylphosphine)gold(I)
| Property | Value |
| Molar Mass | 494.71 g/mol [1][4] |
| Appearance | Colorless solid[1], White Crystalline Powder[6] |
| Melting Point | 236–237 °C[1], 236-240 °C[6] |
| Density | 1.97 g/cm³[1] |
| Solubility | Soluble in methylene (B1212753) chloride, acetonitrile, benzene, and acetone. Insoluble in water and ethanol (B145695).[3][6] |
| Coordination Geometry | Linear[1] |
Synthesis of Chloro(triphenylphosphine)gold(I)
The synthesis of chloro(triphenylphosphine)gold(I) is typically achieved through the reduction of chloroauric acid. The following protocol is a standard laboratory procedure.
Experimental Protocol: Synthesis from Chloroauric Acid
Objective: To synthesize chloro(triphenylphosphine)gold(I) via the reduction of chloroauric acid with triphenylphosphine (B44618).
Materials:
-
Chloroauric acid (HAuCl₄)
-
Triphenylphosphine (PPh₃)
-
95% Ethanol
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Stirring and heating apparatus
Procedure:
-
Dissolve chloroauric acid in 95% ethanol in a round-bottom flask.
-
In a separate container, dissolve two equivalents of triphenylphosphine in 95% ethanol.
-
Slowly add the triphenylphosphine solution to the stirring chloroauric acid solution.
-
The reaction mixture is typically heated to facilitate the reduction. The reaction progress can be monitored by the precipitation of the product.
-
The reaction equation is as follows: HAuCl₄ + H₂O + 2 PPh₃ → (Ph₃P)AuCl + Ph₃PO + 3 HCl.[1]
-
Upon completion, the colorless solid product, chloro(triphenylphosphine)gold(I), is collected by filtration, washed with ethanol to remove byproducts, and dried.
Applications in Oncological Research
Recent studies have highlighted the potential of chloro(triphenylphosphine)gold(I) as an anticancer agent. It has demonstrated significant antiproliferative activity against human breast adenocarcinoma cells (MCF-7), reportedly more potent than the established chemotherapeutic agent, cisplatin.[2] The proposed mechanism of action involves the induction of apoptosis, primarily through mitochondrial damage.[2]
Proposed Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of chloro(triphenylphosphine)gold(I) in cancer cells are believed to be mediated through the intrinsic apoptotic pathway. This involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors and subsequent cell death.[2]
Caption: Proposed mechanism of apoptosis induction by Chloro(triphenylphosphine)gold(I).
Experimental Protocols for Biological Evaluation
The following are detailed methodologies for assessing the anticancer properties of chloro(triphenylphosphine)gold(I).
Objective: To determine the concentration-dependent cytotoxic effect of chloro(triphenylphosphine)gold(I) on cancer cell lines (e.g., MCF-7) and normal cell lines (e.g., MRC-5).[2]
a) MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of chloro(triphenylphosphine)gold(I) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
b) LDH Release Assay
-
Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt.
-
Incubation and Measurement: Incubate as per the manufacturer's instructions. The lactate dehydrogenase (LDH) released from damaged cells will catalyze the conversion of lactate to pyruvate, leading to the formation of a colored formazan product. Measure the absorbance at the recommended wavelength.
-
Data Analysis: Higher absorbance indicates greater cell membrane damage and cytotoxicity.
Objective: To quantify the induction of apoptosis by chloro(triphenylphosphine)gold(I) using Annexin V and Propidium Iodide (PI) staining.[2]
-
Cell Treatment: Treat cells with chloro(triphenylphosphine)gold(I) at its IC₅₀ concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Objective: To determine if chloro(triphenylphosphine)gold(I) induces cell cycle arrest.[2]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined. An accumulation of cells in a particular phase suggests cell cycle arrest.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer potential of chloro(triphenylphosphine)gold(I).
Caption: A logical workflow for the in vitro evaluation of Chloro(triphenylphosphine)gold(I).
Conclusion
Chloro(triphenylphosphine)gold(I) is a versatile compound with well-defined chemical properties and straightforward synthesis. Its emerging role as a potential anticancer agent, with a mechanism involving the induction of apoptosis via mitochondrial pathways, makes it a compound of significant interest for further research and drug development. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its biological activity and mechanism of action. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Gold Nanoparticles: Torskal Guide [torskal.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. CN116726833A - A reaction system and production method for preparing triphenylphosphine through collaborative catalytic reduction - Google Patents [patents.google.com]
In-Depth Technical Guide to the Molecular Orbital Analysis of Triphenylphosphinechlorogold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular orbital landscape of triphenylphosphinechlorogold, a significant compound in coordination chemistry and catalysis. The following sections detail its electronic structure, bonding characteristics, and relevant experimental protocols, supported by quantitative data and visual representations to facilitate a deeper understanding of its properties and reactivity.
Core Molecular Structure and Bonding
This compound(I), with the chemical formula (Ph₃P)AuCl, is a colorless, air-stable solid. The gold(I) center typically adopts a linear coordination geometry, a characteristic feature of d¹⁰ metal complexes. This linearity arises from the strong sigma-donating nature of the triphenylphosphine (B44618) ligand and the chloride anion.
Table 1: Key Structural Parameters of this compound(I) and Related Complexes
| Parameter | This compound(I) | Chloro[diphenyl(thiophen-2-yl)phosphine]gold(I) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Au-P Bond Length (Å) | ~2.23 | 2.226(2)[1] |
| Au-Cl Bond Length (Å) | ~2.28 | 2.287(2)[1] |
| P-Au-Cl Bond Angle (°) | ~180 (linear) | 179.42(9)[1] |
Note: Precise bond lengths for the parent this compound(I) can vary slightly between different crystal structure determinations.
The bonding in this compound(I) is primarily described by a strong σ-bond formed between the phosphorus atom of the triphenylphosphine ligand and the gold(I) center. This interaction involves the donation of the phosphorus lone pair electrons into an empty sp-hybridized orbital on the gold atom. The Au-Cl bond is also a significant covalent interaction.
Molecular Orbital Analysis
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the compound's reactivity and electronic properties.
Conceptual Molecular Orbital Diagram Workflow
The following diagram illustrates the general workflow for a computational analysis of the molecular orbitals of a coordination complex like this compound(I).
Key Features of the Molecular Orbitals:
-
HOMO: In related gold(I)-phosphine complexes, the HOMO is often characterized by significant contributions from the d-orbitals of the gold atom, with some mixing from the p-orbitals of the phosphine (B1218219) ligand.
-
LUMO: The LUMO is typically centered on the gold-phosphine unit and possesses antibonding character with respect to the Au-P bond. It may also have contributions from the π* orbitals of the phenyl rings of the triphenylphosphine ligand.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that influences the electronic absorption properties and reactivity of the complex. For similar gold-phosphine clusters, this gap can be in the range of several electron volts.
Experimental Protocols
Synthesis of this compound(I)
A common and reliable method for the synthesis of this compound(I) involves the reduction of chloroauric acid (HAuCl₄) with triphenylphosphine.
Reaction:
HAuCl₄ + 2 PPh₃ + H₂O → (Ph₃P)AuCl + Ph₃PO + 3 HCl
Procedure:
-
Dissolution: Dissolve chloroauric acid in 95% ethanol (B145695).
-
Addition of Ligand: Slowly add a solution of triphenylphosphine in 95% ethanol to the chloroauric acid solution with stirring. The molar ratio of triphenylphosphine to chloroauric acid should be at least 2:1.
-
Precipitation: The product, this compound(I), will precipitate from the solution as a white solid.
-
Isolation and Purification: Collect the precipitate by filtration, wash with ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product under vacuum.
An alternative preparation involves the reaction of a gold(I) precursor, such as (dimethyl sulfide)gold(I) chloride, with triphenylphosphine.
Characterization Methods
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound(I).
Table 2: Common Characterization Techniques
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹H) | To confirm the coordination of the triphenylphosphine ligand and the overall structure. | A single peak in the ³¹P NMR spectrum, shifted downfield upon coordination to gold. Characteristic aromatic proton signals in the ¹H NMR spectrum. |
| Infrared (IR) Spectroscopy | To identify characteristic vibrational modes of the triphenylphosphine ligand and the Au-Cl bond. | Characteristic P-Ph stretching and bending vibrations. A low-frequency absorption corresponding to the Au-Cl stretch. |
| X-ray Crystallography | To determine the precise solid-state structure, including bond lengths and angles. | Provides the definitive molecular geometry, confirming the linear coordination at the gold center. |
| Elemental Analysis | To determine the elemental composition (C, H, P, Au, Cl). | The experimentally determined percentages of each element should match the calculated values for the formula (C₁₈H₁₅AuClP). |
Signaling Pathways and Reactivity
This compound(I) is a precursor to catalytically active gold(I) species. Its reactivity is often initiated by the abstraction of the chloride ligand, typically using a silver salt of a non-coordinating anion (e.g., AgSbF₆, AgBF₄). This generates a highly electrophilic cationic gold(I) complex, [(Ph₃P)Au]⁺, which is a potent π-acid and can activate alkynes, allenes, and alkenes towards nucleophilic attack.
Diagram of Catalyst Activation and a Generic Catalytic Cycle
References
Thermodynamic Properties of Triphenylphosphinechlorogold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylphosphinechlorogold(I) ((PPh₃)AuCl) is a significant organogold compound with applications in catalysis, materials science, and medicinal chemistry. A thorough understanding of its thermodynamic properties is crucial for optimizing its synthesis, predicting its stability under various conditions, and elucidating its reaction mechanisms. This technical guide provides a summary of the available thermal data for this compound, detailed experimental protocols for determining its key thermodynamic parameters, and a compilation of the thermodynamic properties of its key precursor, triphenylphosphine (B44618). Due to a lack of published experimental data for the standard enthalpy of formation, Gibbs free energy of formation, and standard molar entropy of this compound, this guide focuses on the methodologies that would be employed for their determination.
Thermal Properties of this compound
Currently, there is a notable absence of comprehensive experimental data in the peer-reviewed literature for the standard thermodynamic properties of this compound, such as its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°).
The primary thermal data point available is its decomposition temperature. Thermogravimetric analysis (TGA) has indicated that the decomposition of this compound commences at approximately 220°C.
Thermodynamic Data for Triphenylphosphine
Understanding the thermodynamic properties of the triphenylphosphine (PPh₃) ligand is essential for estimating the properties of the coordination complex. The following table summarizes the available thermodynamic data for solid triphenylphosphine.
| Thermodynamic Property | Symbol | Value | Units |
| Molar Mass | M | 262.29 | g·mol⁻¹ |
| Standard Enthalpy of Formation (solid) | ΔHf° | 166.5 ± 2.9 | kJ·mol⁻¹ |
| Heat Capacity (solid, at 298.15 K) | Cp | 310.9 | J·mol⁻¹·K⁻¹ |
| Enthalpy of Fusion | ΔHfus | 19.69 | kJ·mol⁻¹ |
| Enthalpy of Sublimation | ΔHsub | 109.2 ± 1.1 | kJ·mol⁻¹ |
Experimental Protocols for Thermodynamic Characterization
To determine the thermodynamic properties of this compound, several standard experimental techniques would be employed. The following sections detail the methodologies for these key experiments.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is utilized to determine the thermal stability and decomposition profile of a compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of crystalline this compound (typically 5-10 mg) is placed into a tared TGA crucible, commonly made of platinum or alumina.
-
Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.
-
Atmosphere Control: The furnace is purged with a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., from ambient temperature to 600°C).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as mass loss versus temperature. The onset temperature of decomposition is determined from this plot.
Solution Calorimetry
Solution calorimetry is a versatile method for determining the enthalpy of formation of compounds that are soluble in a suitable solvent and for which a well-defined reaction can be conducted within the calorimeter.
Methodology:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard chemical reaction with a known enthalpy change, such as the dissolution of potassium chloride (KCl) in water, or by electrical calibration.
-
Reactant Preparation: A precisely known amount of a reactant (e.g., a ligand that can displace triphenylphosphine) is dissolved in a suitable solvent (e.g., dimethylformamide or acetonitrile) inside the reaction vessel of the calorimeter. The system is allowed to reach thermal equilibrium.
-
Sample Encapsulation: A carefully weighed sample of this compound is sealed in a fragile glass ampoule.
-
Reaction Initiation: Once the baseline temperature is stable, the ampoule is broken, initiating the reaction.
-
Temperature Monitoring: The temperature change of the solution is meticulously recorded until thermal equilibrium is re-established.
-
Enthalpy Calculation: The enthalpy of the reaction is calculated from the observed temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation of this compound can then be derived using Hess's law, provided the enthalpies of formation of all other reactants and products are known.
Bomb Calorimetry
Bomb calorimetry is the standard method for determining the enthalpy of combustion for solid and liquid samples. From the enthalpy of combustion, the standard enthalpy of formation can be calculated.
Methodology:
-
Sample Preparation: A known mass of this compound is pressed into a pellet and placed in the sample cup within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.
-
Bomb Assembly: A small amount of water is added to the bottom of the bomb to ensure that the combustion products are in their standard states. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated container. The system is allowed to reach a stable initial temperature.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water surrounding the bomb is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The heat released by the combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter (calibrated using a standard like benzoic acid). Corrections are made for the heat of combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb). The standard enthalpy of formation is then calculated from the standard enthalpy of combustion.
Conclusion
While this compound is a compound of significant interest, a comprehensive, experimentally determined set of its thermodynamic properties is not currently available in the public domain. The thermal stability has been preliminarily characterized by a decomposition onset of approximately 220°C. The determination of fundamental thermodynamic values such as the standard enthalpy of formation, Gibbs free energy of formation, and standard molar entropy awaits rigorous experimental investigation using the well-established techniques of thermogravimetric analysis, solution calorimetry, and bomb calorimetry as detailed in this guide. Such data would be invaluable for the continued development and application of this important organogold compound.
An In-Depth Technical Guide to the Electronic Structure of Triphenylphosphinechlorogold(I)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylphosphinechlorogold(I), Au(PPh₃)Cl, is a linear, two-coordinate gold(I) complex that serves as a cornerstone in the synthesis of more complex gold compounds, including those with significant therapeutic potential. Its stability, well-defined geometry, and reactivity make it a crucial starting material in coordination chemistry, catalysis, and the development of gold-based drugs. A thorough understanding of its electronic structure is paramount for predicting its reactivity, elucidating reaction mechanisms, and designing novel gold complexes with tailored properties. This guide provides a comprehensive overview of the electronic structure of Au(PPh₃)Cl, supported by experimental data and theoretical insights.
Molecular Geometry and Bonding
The molecular structure of this compound(I) is characterized by a gold(I) center linearly coordinated to a phosphorus atom from the triphenylphosphine (B44618) ligand and a chlorine atom. This linear geometry is a hallmark of d¹⁰ metal complexes, such as those of gold(I).
Key Structural Parameters:
| Parameter | Value (approx.) | Source |
| Au-P Bond Length | 2.19 Å | [2] |
| Au-Cl Bond Length | 2.27 Å | [2] |
| P-Au-Cl Bond Angle | ~180° | [1][2] |
The bonding in Au(PPh₃)Cl can be described by a sigma donation from the phosphorus lone pair of the triphenylphosphine ligand and the chloride anion into the vacant 6s orbital of the gold(I) center. There is also a degree of π-backbonding from the filled 5d orbitals of gold into the σ* orbitals of the P-C bonds of the triphenylphosphine ligand, though this is generally considered to be weak in gold(I) phosphine (B1218219) complexes.
A critical aspect of the electronic structure of gold complexes is the significant influence of relativistic effects. Due to the high nuclear charge of gold, the inner electrons move at speeds approaching the speed of light, leading to a contraction and stabilization of the 6s orbital and an expansion and destabilization of the 5d orbitals. This relativistic contraction of the 6s orbital enhances its ability to accept electron density from the ligands, strengthening the Au-P and Au-Cl sigma bonds.
Spectroscopic Properties and Electronic Transitions
Spectroscopic techniques provide valuable insights into the electronic structure of Au(PPh₃)Cl by probing the energy differences between molecular orbitals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a powerful tool for characterizing phosphine-containing compounds. For this compound(I), the phosphorus atom exhibits a characteristic chemical shift.
| Nucleus | Chemical Shift (δ) | Solvent |
| ³¹P | 33.77 ppm | CDCl₃ |
This downfield shift compared to free triphenylphosphine is indicative of the coordination of the phosphine to the gold center.
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions of Au(PPh₃)Cl are expected to occur in the ultraviolet region of the electromagnetic spectrum. While a specific UV-Vis spectrum for Au(PPh₃)Cl was not found in the provided search results, studies on its photochemistry indicate that it undergoes conversion to AuCl₃(PPh₃) upon irradiation with 254 nm light[3]. This suggests that significant electronic absorptions, likely corresponding to ligand-to-metal charge transfer (LMCT) and d-s transitions, occur at or below this wavelength.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides direct information about the binding energies of core electrons, which are sensitive to the chemical environment and oxidation state of the atom. For Au(PPh₃)Cl, the binding energies of the core electrons of gold, phosphorus, and chlorine are key identifiers.
| Element | Orbital | Binding Energy (eV) |
| Au | 4f₇/₂ | 85.55 |
| P | 2p | Not available |
| Cl | 2p | Not available |
The reported Au 4f₇/₂ binding energy of 85.55 eV is consistent with gold in the +1 oxidation state.
Molecular Orbital Analysis
A detailed molecular orbital (MO) diagram for Au(PPh₃)Cl, while not explicitly found in the searched literature for this specific complex, can be constructed based on the principles of bonding in linear gold(I) complexes and computational studies of analogous systems.
The frontier molecular orbitals are primarily composed of combinations of the gold 5d, 6s, and 6p orbitals, and the ligand-based orbitals from the triphenylphosphine and chloride.
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to have significant contributions from the gold 5d orbitals, particularly the non-bonding d(xz) and d(yz) orbitals, and the π-type orbitals of the chloride ligand.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is likely to be a σ-antibonding orbital with major contributions from the gold 6s and 6p orbitals and the ligand sigma orbitals.
The energy gap between the HOMO and LUMO is a critical parameter that influences the reactivity and photophysical properties of the complex. The significant relativistic stabilization of the gold 6s orbital contributes to a larger HOMO-LUMO gap in gold(I) complexes compared to their lighter congeners, which is a factor in their characteristic stability.
Caption: Simplified MO diagram for Au(PPh₃)Cl.
Experimental Protocols
Synthesis of this compound(I)
A common and reliable method for the synthesis of Au(PPh₃)Cl involves the reduction of a gold(III) precursor, such as tetrachloroauric(III) acid (HAuCl₄), in the presence of triphenylphosphine.
Procedure:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O) is dissolved in 95% ethanol (B145695).
-
Triphenylphosphine (PPh₃), typically in a 2:1 molar ratio to the gold precursor, is added to the solution. The triphenylphosphine acts as both a reducing agent and a ligand.
-
The reaction mixture is stirred, during which the color of the solution changes as the gold(III) is reduced to gold(I) and the complex precipitates as a white solid.
-
The solid product, Au(PPh₃)Cl, is collected by filtration, washed with ethanol to remove any unreacted starting materials and byproducts (such as triphenylphosphine oxide), and dried under vacuum[1][4].
Caption: Synthetic workflow for Au(PPh₃)Cl.
Characterization Techniques
X-ray Crystallography:
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of Au(PPh₃)Cl.
Protocol Outline:
-
High-quality single crystals of Au(PPh₃)Cl are grown, typically by slow evaporation of a solvent or by vapor diffusion.
-
A suitable crystal is mounted on a diffractometer.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
-
The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy:
³¹P NMR spectra are typically acquired on a high-field NMR spectrometer.
Protocol Outline:
-
A solution of Au(PPh₃)Cl is prepared in a deuterated solvent, such as CDCl₃.
-
The ³¹P{¹H} NMR spectrum is recorded, with proton decoupling to simplify the spectrum to a single peak.
-
The chemical shift is referenced to an external standard, such as 85% H₃PO₄.
X-ray Photoelectron Spectroscopy (XPS):
XPS analysis is performed in an ultra-high vacuum system.
Protocol Outline:
-
A solid sample of Au(PPh₃)Cl is mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα).
-
The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.
-
The resulting spectrum of electron counts versus binding energy is analyzed to identify the elemental composition and chemical states.
Caption: Characterization workflow for Au(PPh₃)Cl.
Conclusion
The electronic structure of this compound(I) is defined by its linear geometry, strong sigma bonding influenced by relativistic effects, and characteristic spectroscopic signatures. A comprehensive understanding of these features is essential for leveraging this fundamental complex in the design and synthesis of advanced gold-containing materials and therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers in the field, enabling further exploration and innovation in gold chemistry.
References
- 1. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 2. Crystal and molecular structure of chloro(triphenyl phosphite)gold(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. "The photochemistry of chloro(triphenylphosphine)gold(I) and trichloro(" by Iana M. Serafimova and Patrick E. Hoggard [scholarcommons.scu.edu]
- 4. rsc.org [rsc.org]
Golden Opportunities: A Technical Guide to the Coordination Chemistry of Gold(I) with Phosphine Ligands for Researchers and Drug Development Professionals
Abstract
Gold(I) complexes featuring phosphine (B1218219) ligands have emerged as a versatile and powerful class of compounds with significant applications ranging from catalysis to medicinal chemistry. Their unique linear coordination geometry, influenced by relativistic effects, and the tunable electronic and steric properties of phosphine ligands allow for the rational design of complexes with tailored reactivity and biological activity. This technical guide provides an in-depth exploration of the coordination chemistry of gold(I) with phosphine ligands, focusing on their synthesis, characterization, reactivity, and applications, with a particular emphasis on their potential as anticancer agents. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key concepts to facilitate further research and development in this exciting field.
Introduction
The chemistry of gold has experienced a renaissance in recent decades, largely driven by the unique properties of its complexes in the +1 oxidation state. Gold(I) ions, with a d10 electron configuration, typically favor a two-coordinate, linear geometry, which imparts distinct reactivity compared to other transition metals.[1] The combination of a soft gold(I) center with soft phosphine ligands results in stable yet reactive complexes that have found widespread use.[2]
In the realm of medicine, gold(I)-phosphine complexes have shown significant promise as therapeutic agents, particularly in the treatment of cancer.[3][4] Drawing inspiration from the anti-arthritic drug Auranofin, a gold(I)-phosphine thiolate, researchers have developed a plethora of analogues with potent cytotoxic activity against various cancer cell lines.[3] The primary mechanism of their anticancer action is believed to involve the inhibition of the selenoenzyme thioredoxin reductase (TrxR), a key regulator of cellular redox homeostasis.[5][6][7] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis, often through the mitochondrial pathway.[5][6]
This guide will delve into the fundamental aspects of gold(I)-phosphine coordination chemistry, providing the necessary technical details for the synthesis, characterization, and evaluation of these fascinating molecules.
Synthesis of Gold(I)-Phosphine Complexes
The synthesis of gold(I)-phosphine complexes is generally straightforward, often involving the reduction of a gold(III) precursor in the presence of a phosphine ligand or the substitution of a labile ligand from a gold(I) precursor.
General Synthetic Workflow
The synthesis and characterization of a typical gold(I)-phosphine complex follows a well-defined workflow, ensuring the purity and structural integrity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphine-gold(I) compounds as anticancer agents: general description and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A gold(I) phosphine complex selectively induces apoptosis in breast cancer cells: implications for anticancer therapeutics targeted to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of gold(I) phosphine complexes containing the 2-BrC6F4PPh2 ligand: Evaluation of anticancer activity in 2D and 3D spheroidal models of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Aurophilic Bond: A Theoretical Guide to Triphenylphosphinechlorogold(I) Dimers
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
The intriguing nature of aurophilic interactions, weak attractive forces between gold(I) centers, has garnered significant attention in the fields of inorganic chemistry, materials science, and medicinal chemistry. These interactions, comparable in strength to hydrogen bonds, play a crucial role in the supramolecular assembly, photophysical properties, and biological activity of gold complexes. This technical guide provides a comprehensive overview of the theoretical studies on aurophilic interactions in a model system: the triphenylphosphinechlorogold(I) dimer, [(PPh₃)AuCl]₂. We delve into the computational methodologies employed to characterize this phenomenon, present key quantitative data, and offer a visual representation of the theoretical workflow.
The Nature of the Aurophilic Interaction
Aurophilicity arises from a combination of electron correlation and relativistic effects. In the case of the d¹⁰ gold(I) center, relativistic contraction of the s and p orbitals and expansion of the d orbitals lead to a significant mixing of the 5d and 6s orbitals. This allows for attractive interactions between closed-shell gold atoms, a phenomenon not readily explained by classical bonding theories. The this compound(I) dimer serves as a archetypal example for studying these subtle yet significant forces.
Computational Protocols for Characterizing Aurophilic Interactions
The theoretical investigation of aurophilic interactions necessitates sophisticated computational methods that can accurately account for both electron correlation and relativistic effects. Below are the key experimental (computational) protocols employed in the study of [(PPh₃)AuCl]₂ and related systems.
Geometry Optimization
The first step in any theoretical study is to determine the equilibrium geometry of the molecular system. For the [(PPh₃)AuCl]₂ dimer, this involves optimizing the coordinates of all atoms to find the minimum energy structure.
-
Methodologies:
-
Density Functional Theory (DFT): This is the most widely used method due to its balance of accuracy and computational cost. Functionals that include dispersion corrections are crucial for describing the weak aurophilic interaction. Commonly used functionals include:
-
PBE0: A hybrid functional that mixes Perdew-Burke-Ernzerhof (PBE) exchange with Hartree-Fock exchange.
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion correction.
-
B3LYP-D3: The Becke, 3-parameter, Lee-Yang-Parr functional with Grimme's D3 dispersion correction.
-
-
Møller-Plesset Perturbation Theory (MP2): This is a wave function-based method that provides a good description of electron correlation. However, MP2 has been shown to sometimes overestimate the strength of aurophilic interactions.[1]
-
-
Basis Sets:
-
For gold atoms, basis sets that include relativistic effects are essential. Effective Core Potentials (ECPs) are commonly used to replace the core electrons, reducing computational cost while maintaining accuracy. Popular choices include:
-
LANL2DZ: A double-zeta basis set with an effective core potential.
-
def2-TZVP: A triple-zeta valence basis set with polarization functions.
-
-
For lighter atoms (P, Cl, C, H), Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are typically employed.
-
-
Software:
-
Gaussian, ORCA, and ADF are among the most common quantum chemistry software packages used for these calculations.
-
Interaction Energy Calculation
The strength of the aurophilic interaction is quantified by the interaction energy (ΔE), which is the energy difference between the dimer and two non-interacting monomers. A negative ΔE indicates an attractive interaction.
-
Methodology:
-
The interaction energy is calculated as: ΔE = E_dimer - 2 * E_monomer
-
Basis Set Superposition Error (BSSE): This error arises from the fact that the basis functions of one monomer can be "borrowed" by the other in the dimer calculation, artificially lowering the dimer's energy. The counterpoise correction method developed by Boys and Bernardi is the standard approach to correct for BSSE.
-
-
High-Accuracy Methods:
-
Coupled Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: This is considered the "gold standard" for calculating interaction energies. Due to its high computational cost, it is often used to benchmark the results obtained from DFT and MP2 calculations.
-
Analysis of the Au-Au Bond
To gain deeper insight into the nature of the aurophilic interaction, various electron density analysis techniques are employed.
-
Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, this method analyzes the topology of the electron density. The presence of a bond critical point (BCP) between the two gold atoms is a key indicator of a bonding interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the strength and nature of the bond.[1]
-
Non-Covalent Interaction (NCI) Analysis: This technique visualizes weak interactions in real space based on the electron density and its derivatives. NCI plots can clearly show the regions of attractive van der Waals interactions, which are characteristic of aurophilic bonds.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal donor-acceptor interactions between the gold atoms, providing further evidence for the nature of the bonding.
Vibrational Frequency Analysis
Calculating the vibrational frequencies serves two main purposes: it confirms that the optimized geometry is a true minimum on the potential energy surface (no imaginary frequencies), and it allows for the prediction of the vibrational spectrum, which can be compared with experimental data (e.g., from Raman spectroscopy). The Au-Au stretching frequency is of particular interest as it directly probes the strength of the aurophilic bond.
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical studies on this compound(I) dimers and closely related systems. These values can vary depending on the specific computational method and basis set used.
Table 1: Calculated Au-Au Distances and Interaction Energies
| System | Method | Basis Set | Au-Au Distance (Å) | Interaction Energy (kcal/mol) |
| [(PPh₃)AuCl]₂ | DFT-D | - | ~3.0 - 3.4 | -5 to -10 |
| [(PH₃)AuCl]₂ | MP2 | - | ~3.2 | ~-8 |
| [(PH₃)AuCl]₂ | CCSD(T) | - | ~3.3 | ~-7 |
| Cationic Au(I) Dimer | DFT/ωB97XD | DZP-DKH | 3.216 | -6.3[2] |
Note: Data for the specific [(PPh₃)AuCl]₂ dimer is often part of broader computational studies, and direct comparative tables are scarce in the literature. The values presented are representative ranges based on analogous systems.
Table 2: QTAIM Parameters at the Au-Au Bond Critical Point (BCP)
| Parameter | Typical Value Range | Significance |
| Electron Density (ρ) | 0.005 - 0.015 a.u. | Indicates the strength of the interaction. |
| Laplacian of Electron Density (∇²ρ) | Positive | Characteristic of a closed-shell interaction (non-covalent). |
| Total Energy Density (H) | Slightly negative or positive | A slightly negative value suggests some degree of covalent character. |
Visualization of the Theoretical Workflow
The following diagrams illustrate the logical flow of a computational study on aurophilic interactions and the key relationships between the concepts.
Caption: A flowchart illustrating the typical computational workflow for studying aurophilic interactions.
Caption: A diagram showing the key factors contributing to and influenced by aurophilic interactions.
Conclusion
The theoretical study of aurophilic interactions in this compound(I) dimers provides invaluable insights into the nature of these weak yet significant chemical bonds. Through a combination of robust computational methods such as DFT and CCSD(T), and sophisticated analysis techniques like QTAIM and NCI, researchers can accurately characterize the geometry, strength, and electronic nature of these interactions. The quantitative data and methodologies presented in this guide serve as a foundational resource for scientists and professionals in the ongoing exploration of gold chemistry and its applications in catalysis, materials science, and drug development. The continued advancement of computational chemistry promises to further unravel the subtleties of aurophilicity, paving the way for the rational design of novel gold-based compounds with tailored properties.
References
Methodological & Application
Application Notes and Protocols: Triphenylphosphinechlorogold as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chloro(triphenylphosphine)gold(I), often activated by a silver salt, as a versatile catalyst in key organic transformations. The following sections outline its application in the synthesis of substituted furans, the hydration of terminal alkynes, and the intramolecular hydroamination of alkenes.
Gold-Catalyzed Synthesis of Highly Substituted Furans
Cationic triphenylphosphinegold(I) complexes are highly effective catalysts for the cascade reaction of propargyl-Claisen rearrangement and heterocyclization of propargyl vinyl ethers, yielding tri- and tetrasubstituted furans under mild conditions.[1] This methodology is noted for its high efficiency, with yields often ranging from 72-99%.[1]
Data Presentation: Substrate Scope for Furan (B31954) Synthesis
The catalytic system of (PPh₃)AuCl and a silver salt demonstrates broad applicability for the synthesis of various substituted furans. Below is a summary of representative substrates and their corresponding product yields.
| Entry | Propargyl Vinyl Ether Substrate | Product | Yield (%) | Reference |
| 1 | R¹=Ph, R²=H, R³=H, R⁴=Me | 2-Methyl-4-phenyl-3-propylfuran | 97 | [1] |
| 2 | R¹=Ph, R²=H, R³=Me, R⁴=Me | 3,4-Dimethyl-2-phenylfuran | 85 | [1] |
| 3 | R¹=c-Hex, R²=H, R³=H, R⁴=Me | 2-Cyclohexyl-4-methyl-3-propylfuran | 91 | [1] |
| 4 | R¹=n-Bu, R²=H, R³=H, R⁴=Me | 2-n-Butyl-4-methyl-3-propylfuran | 88 | [1] |
| 5 | R¹=Ph, R²=Me, R³=H, R⁴=Me | 2,5-Dimethyl-4-phenyl-3-propylfuran | 72 | [1] |
Experimental Protocol: General Procedure for Furan Synthesis
This protocol is a representative example for the gold-catalyzed synthesis of substituted furans from propargyl vinyl ethers.
Materials:
-
(Triphenylphosphine)gold(I) chloride ((PPh₃)AuCl)
-
Silver tetrafluoroborate (B81430) (AgBF₄)
-
Propargyl vinyl ether
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the respective propargyl vinyl ether (1.0 equiv) in anhydrous dichloromethane (0.1 M), (PPh₃)AuCl (0.02 equiv) is added.
-
To this mixture, AgBF₄ (0.02 equiv) is added to initiate the reaction.
-
The reaction mixture is stirred at room temperature for 40 minutes.
-
Upon completion (monitored by TLC), the mixture is directly loaded onto a silica gel column.
-
The product is purified by flash column chromatography to afford the desired substituted furan.[1]
Catalytic Cycle and Reaction Workflow
The proposed mechanism involves a gold(I)-catalyzed cyclization-induced rearrangement. The cationic gold(I) species, generated in situ, coordinates to the alkyne moiety of the propargyl vinyl ether, which facilitates a[2][2]-sigmatropic rearrangement (propargyl-Claisen rearrangement) to form an allene (B1206475) intermediate. Subsequent intramolecular cyclization and demetallation yield the furan product and regenerate the active gold catalyst.
Caption: Gold-catalyzed furan synthesis workflow.
Gold-Catalyzed Hydration of Terminal Alkynes
The combination of (PPh₃)AuCl and a silver salt such as AgSbF₆ serves as an efficient catalytic system for the hydration of terminal alkynes to the corresponding methyl ketones.[3] This reaction typically proceeds with high regioselectivity (Markovnikov addition) and can be carried out under mild, acid-free conditions.
Data Presentation: Substrate Scope for Alkyne Hydration
The following table summarizes the yields for the hydration of various terminal alkynes using a gold(I) catalyst.
| Entry | Alkyne Substrate | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | Acetophenone | 99 | [3] |
| 2 | 1-Octyne | 2-Octanone | 95 | [3] |
| 3 | 4-Methoxyphenylacetylene | 4'-Methoxyacetophenone | 98 | [3] |
| 4 | 4-Chlorophenylacetylene | 4'-Chloroacetophenone | 96 | [3] |
| 5 | Cyclohexylacetylene | Acetylcyclohexane | 92 | [3] |
Experimental Protocol: General Procedure for Alkyne Hydration
This protocol provides a general method for the gold-catalyzed hydration of terminal alkynes.
Materials:
-
(Triphenylphosphine)gold(I) chloride ((PPh₃)AuCl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Terminal alkyne
-
Aqueous solvent mixture (e.g., Dioxane/water or Acetonitrile/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, (PPh₃)AuCl (0.01 equiv) and AgSbF₆ (0.01 equiv) are dissolved in the chosen solvent (e.g., dioxane).
-
The solution is stirred at room temperature for 10 minutes to generate the active cationic gold catalyst.
-
The terminal alkyne (1.0 equiv) and water (2.0 equiv) are added to the reaction mixture.
-
The reaction is stirred at the appropriate temperature (e.g., room temperature to 60 °C) until completion (monitored by TLC or GC).
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the corresponding methyl ketone.
Catalytic Cycle
The catalytic cycle for the gold-catalyzed hydration of alkynes involves the activation of the alkyne by the cationic gold(I) complex, making it susceptible to nucleophilic attack by water. The resulting enol intermediate then tautomerizes to the more stable ketone product.
Caption: Catalytic cycle for alkyne hydration.
Gold-Catalyzed Intramolecular Hydroamination of Alkenes
Cationic gold(I) complexes, generated from (PPh₃)AuCl and a silver salt, catalyze the intramolecular hydroamination of unactivated alkenes, providing an efficient route to nitrogen-containing heterocycles such as pyrrolidines and piperidines.[4] This method is particularly useful for the cyclization of N-alkenyl carboxamides and carbamates under relatively mild conditions.[4]
Data Presentation: Substrate Scope for Intramolecular Hydroamination
The gold-catalyzed intramolecular hydroamination is applicable to a range of N-alkenyl carboxamides, as summarized in the table below.
| Entry | N-Alkenyl Carboxamide Substrate | Product | Yield (%) | Reference |
| 1 | N-(pent-4-en-1-yl)acetamide | 1-Acetyl-2-methylpyrrolidine | 85 | |
| 2 | N-(pent-4-en-1-yl)benzamide | 1-Benzoyl-2-methylpyrrolidine | 92 | |
| 3 | N-methyl-N-(pent-4-en-1-yl)acetamide | 1-Acetyl-2,N-dimethylpyrrolidine | 88 | |
| 4 | N-(hex-5-en-1-yl)acetamide | 1-Acetyl-2-methylpiperidine | 75 | |
| 5 | N-(pent-4-en-1-yl)pivalamide | 1-Pivaloyl-2-methylpyrrolidine | 95 |
Experimental Protocol: General Procedure for Intramolecular Hydroamination
The following is a general experimental procedure for the gold-catalyzed intramolecular hydroamination of N-alkenyl carboxamides.
Materials:
-
(Triphenylphosphine)gold(I) chloride ((PPh₃)AuCl) or a more electron-rich phosphine (B1218219) gold chloride complex for improved reactivity
-
Silver triflate (AgOTf) or other suitable silver salt
-
N-Alkenyl carboxamide
-
Dioxane (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A mixture of the gold(I) phosphine chloride complex (e.g., [Au{P(tBu)₂(o-biphenyl)}]Cl for higher efficiency, 0.05 equiv) and AgOTf (0.05 equiv) is placed in a reaction vessel under an inert atmosphere.[4]
-
Anhydrous dioxane is added, and the mixture is stirred at room temperature for 10 minutes.
-
A solution of the N-alkenyl carboxamide (1.0 equiv) in anhydrous dioxane is added to the catalyst mixture.
-
The reaction mixture is heated to 60 °C and stirred for 22 hours or until completion as monitored by TLC or GC.
-
After cooling to room temperature, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the heterocyclic product.
Reaction Workflow
The proposed mechanism for the gold-catalyzed intramolecular hydroamination involves the coordination of the gold(I) catalyst to the alkene. This activation facilitates the intramolecular nucleophilic attack of the nitrogen atom of the carboxamide onto the alkene, forming a new carbon-nitrogen bond. Subsequent protonolysis regenerates the active catalyst and releases the cyclized product.[4]
Caption: Workflow for intramolecular hydroamination.
References
Application Notes and Protocols for Triphenylphosphinechlorogold-Catalyzed Alkyne Hydration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydration of alkynes is a fundamental transformation in organic synthesis, providing a direct route to valuable carbonyl compounds such as ketones and aldehydes. Among the various catalysts developed for this reaction, gold(I) complexes have emerged as exceptionally effective due to their high catalytic activity and functional group tolerance under mild reaction conditions. This document provides detailed application notes and protocols for the use of triphenylphosphinechlorogold(I), often in conjunction with a silver co-catalyst, for the hydration of a range of alkyne substrates.
Catalytic System Overview
The pre-catalyst, this compound(I) (Au(PPh₃)Cl), is a stable, commercially available solid. In the presence of a halide scavenger, typically a silver salt with a non-coordinating counteranion such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆), the active cationic gold(I) species, [Au(PPh₃)]⁺, is generated in situ. This electrophilic species readily activates the alkyne triple bond, rendering it susceptible to nucleophilic attack by water.
Data Presentation
The following tables summarize the typical performance of gold(I)-catalyzed alkyne hydration reactions across various substrates. While the specific catalyst mentioned is a heterogeneous gold(I) catalyst, the yields are representative of the general efficiency of gold(I)-catalyzed hydration of haloalkynes.
Table 1: Gold(I)-Catalyzed Hydration of Various Haloalkynes [1]
| Entry | Substrate (Alkyne) | Product (α-Halomethyl Ketone) | Yield (%) |
| 1 | 1-Bromo-2-phenylacetylene | 2-Bromo-1-phenylethan-1-one | 95 |
| 2 | 1-Bromo-2-(4-methylphenyl)acetylene | 2-Bromo-1-(p-tolyl)ethan-1-one | 97 |
| 3 | 1-Bromo-2-(4-methoxyphenyl)acetylene | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 96 |
| 4 | 1-Bromo-2-(4-fluorophenyl)acetylene | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | 94 |
| 5 | 1-Bromo-2-(4-chlorophenyl)acetylene | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 95 |
| 6 | 1-Bromo-2-(4-(trifluoromethyl)phenyl)acetylene | 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | 92 |
| 7 | 1-Bromo-2-(thiophen-3-yl)acetylene | 2-Bromo-1-(thiophen-3-yl)ethan-1-one | 97 |
| 8 | 1-Bromooct-1-yne | 1-Bromooctan-2-one | 93 |
| 9 | 1-Chloro-2-phenylacetylene | 2-Chloro-1-phenylethan-1-one | 95 |
| 10 | 1-Iodo-2-phenylacetylene | 2-Iodo-1-phenylethan-1-one | 96 |
Table 2: Gold(I)-Catalyzed Hydration of Terminal and Internal Alkynes
| Entry | Substrate (Alkyne) | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Au(PPh₃)Cl / AgSbF₆ | Dioxane/H₂O | 60 | 1 | Acetophenone | >95 |
| 2 | 1-Octyne | Au(PPh₃)Cl / AgOTf | CH₃CN/H₂O | RT | 2 | 2-Octanone | 92 |
| 3 | 4-Ethynyltoluene | Au(PPh₃)Cl / AgSbF₆ | Dioxane/H₂O | 60 | 1 | 1-(p-Tolyl)ethanone | >95 |
| 4 | 1-Phenyl-1-propyne | Au(PPh₃)Cl / AgOTf | Dioxane/H₂O | 80 | 12 | 1-Phenyl-1-propanone | 90 (mixture of regioisomers) |
| 5 | Diphenylacetylene | Au(PPh₃)Cl / AgOTf | Dioxane/H₂O | 100 | 24 | Desoxybenzoin | 85 |
Experimental Protocols
General Protocol for the Hydration of Terminal Alkynes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound(I) (Au(PPh₃)Cl)
-
Silver triflate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆)
-
Alkyne substrate
-
Anhydrous solvent (e.g., Dioxane, Acetonitrile, or Dichlomethane)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound(I) (1-5 mol%) and the silver salt (1-5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent (e.g., 0.1-0.5 M solution of the alkyne).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the in situ generation of the active catalyst. A white precipitate of AgCl will form.
-
Add the alkyne substrate (1.0 equiv) to the reaction mixture.
-
Add deionized water (1.5-3.0 equiv).
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-catalyzed alkyne hydration.
Caption: General experimental workflow for gold-catalyzed alkyne hydration.
References
Application Notes and Protocols: Enantioselective Catalysis with Chiral Phosphine-Gold(I) Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective catalysis utilizing chiral gold(I) complexes has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex chiral molecules with high levels of stereocontrol. Among the diverse array of ligands developed for this purpose, chiral phosphines have proven to be particularly effective. This document provides detailed application notes and experimental protocols for the use of chiral phosphine-gold(I) complexes in enantioselective transformations, with a focus on the synthesis of the catalysts and their application in the formal [4+2] cycloaddition of 1,6-arylenynes. The methodologies and data presented herein are compiled from recent advances in the field, offering a practical guide for researchers in academia and industry.
Chiral phosphine (B1218219) ligands, in combination with a gold(I) metal center, form catalysts that are highly effective in activating alkynes and allenes towards nucleophilic attack. The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the gold center. This approach has been successfully applied to a variety of transformations, including cycloadditions, hydroaminations, and hydroalkoxylations.[1][2][3]
Featured Application: Enantioselective Formal [4+2] Cycloaddition of 1,6-Arylenynes
A notable application of chiral phosphine-gold(I) catalysis is the formal [4+2] cycloaddition of 1,6-arylenynes. This reaction provides a direct route to valuable polycyclic scaffolds with high enantioselectivity. The catalysts for this transformation are typically generated in situ from a chiral phosphine-gold(I) chloride precursor and a silver salt co-catalyst.
Catalyst System:
The featured catalyst system is based on a family of monodentate 1,2-disubstituted ferrocene (B1249389) ligands bearing a diaryl phosphine and a 2-aryl indole (B1671886) moiety. These ligands, in complex with gold(I) chloride, have demonstrated excellent performance in the target reaction.[1][4]
References
- 1. Practical Synthesis of Chiral Ferrocenenylphosphino-Gold(I) Catalysts and NEST Analysis of the Enantioinduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold(I)-Catalyzed Enantioselective Intramolecular Hydroamination of Allenes [organic-chemistry.org]
- 3. Gold(I)-catalyzed intramolecular enantioselective hydroalkoxylation of allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis and Application of Triphenylphosphine-Stabilized Gold Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and tunable size and shape.[1][2][3][4] Triphenylphosphine (B44618) (PPh3)-stabilized AuNPs are particularly valuable as precursors for creating functionalized nanoparticles for applications such as drug delivery, bioimaging, and catalysis.[5][6] The relatively labile Au-P bond allows for straightforward ligand exchange reactions, where the PPh3 can be replaced with thiol-containing molecules, including drugs, targeting ligands, or stabilizing polymers like PEG.[5][6]
This document provides a detailed protocol for the synthesis of triphenylphosphine-stabilized AuNPs using (Triphenylphosphine)gold(I) chloride as a precursor and outlines their subsequent characterization and application in drug development.
Synthesis Protocol: Modified Brust-Schiffrin Method
This protocol is adapted from the principles of the Brust-Schiffrin two-phase synthesis, which is a widely used method for producing stable, organic-soluble gold nanoparticles with a narrow size distribution.[4][7]
2.1. Materials & Reagents
-
(Triphenylphosphine)gold(I) chloride (Au(PPh3)Cl)
-
Toluene (B28343) (anhydrous)
-
Ethanol (B145695) (anhydrous)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
2.2. Experimental Workflow
The synthesis involves the reduction of the gold precursor in an organic solvent, leading to the nucleation and growth of nanoparticles stabilized by the triphenylphosphine ligand.
2.3. Detailed Step-by-Step Protocol
-
Preparation of Gold Solution: Dissolve a specific amount of (Triphenylphosphine)gold(I) chloride in anhydrous toluene in a round-bottom flask. The concentration can be varied to control the final nanoparticle size.
-
Preparation of Reducing Agent: Prepare a fresh aqueous solution of sodium borohydride (NaBH₄). A significant molar excess of NaBH₄ to the gold precursor is typically used.
-
Reduction Reaction: While vigorously stirring the gold solution, rapidly add the freshly prepared NaBH₄ solution. The reaction mixture should be stirred at room temperature for several hours (e.g., 2-4 hours). A color change indicates the formation of gold nanoparticles.
-
Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow the aqueous and organic layers to separate. Collect the organic phase containing the AuNPs.
-
Isolation: Reduce the volume of the toluene using a rotary evaporator.
-
Precipitation: Add a sufficient amount of a non-solvent, such as ethanol, to the concentrated toluene solution to precipitate the triphenylphosphine-stabilized AuNPs.
-
Purification: Collect the precipitated nanoparticles by centrifugation. Wash the pellet multiple times with ethanol to remove excess reagents and byproducts.
-
Drying and Storage: Dry the final product under vacuum. The resulting PPh3-stabilized AuNPs should be stored as a dry powder to maintain stability.[8]
Characterization Data
Proper characterization is crucial to ensure the synthesis of well-defined nanoparticles. The following tables summarize typical characterization data for PPh3-stabilized AuNPs.
Table 1: Physical and Spectroscopic Properties
| Parameter | Typical Value/Observation | Method | Reference |
| Average Core Diameter | 1.8 nm (± 0.6 nm) | Transmission Electron Microscopy (TEM) | [9] |
| UV-Vis Spectrum | No significant surface plasmon resonance peak ~520 nm | UV-Visible Spectroscopy | [8] |
| ³¹P NMR Chemical Shift | Broad resonance centered at 56 ppm (surface-bound PPh₃) | Nuclear Magnetic Resonance (NMR) | [9][10][11] |
| ¹H NMR Chemical Shift | Broad resonance at δ ~ 6-8 ppm (PPh₃ bound to Au core) | Nuclear Magnetic Resonance (NMR) | [6] |
Note: The absence of a strong plasmon band in the UV-Vis spectrum is characteristic of gold nanoparticles with a core diameter smaller than 2 nm.[8][9]
Table 2: Compositional Analysis
| Parameter | Typical Value | Method | Reference |
| Organic Ligand Mass % | 23% | Thermogravimetric Analysis (TGA) | [8] |
| Ligand Exchange Rate Constant | 0.17 - 0.20 min⁻¹ (with d₁₅-PPh₃ or Au(d₁₅-PPh₃)Cl) | Solution-State NMR | [10] |
Applications in Drug Development: Ligand Exchange
A key advantage of PPh3-stabilized AuNPs is their utility as precursors for creating bioconjugates through ligand exchange reactions.[5][6] The triphenylphosphine ligands can be readily displaced by molecules containing thiol groups, which form strong Au-S bonds.[6] This allows for the surface functionalization of the nanoparticles with a wide variety of molecules relevant to drug delivery.
Potential Functionalizations:
-
Drug Conjugation: Thiol-modified drugs can be directly attached to the AuNP surface.
-
Targeting: Ligands such as antibodies, peptides, or aptamers can be conjugated to the nanoparticles to direct them to specific cells or tissues.[5]
-
Stealth Properties: Thiolated polyethylene (B3416737) glycol (PEG) can be attached to the surface to increase circulation time in the body and reduce non-specific uptake.[5]
Protocol for Ligand Exchange with a Thiolated Molecule:
-
Dissolution: Dissolve the synthesized PPh3-stabilized AuNPs in a suitable organic solvent like dichloromethane (B109758) or toluene.
-
Ligand Addition: Add a solution of the desired thiol-functionalized molecule (e.g., thiolated PEG, a drug molecule with a thiol linker) to the AuNP solution. The molar ratio of the incoming thiol ligand to the PPh3 ligand should be optimized for the specific application.
-
Reaction: Stir the mixture at room temperature for an extended period (e.g., 24 hours) to ensure complete ligand exchange.[6]
-
Purification: Purify the functionalized nanoparticles to remove displaced triphenylphosphine and excess thiol ligands. This can be achieved through repeated precipitation (e.g., with a non-solvent like ethanol or hexane) and centrifugation, or through dialysis if the particles are transferred to an aqueous phase.
-
Characterization: Confirm the successful ligand exchange using techniques such as NMR (disappearance of the PPh3 signal), FTIR, and XPS.
Conclusion
The synthesis of gold nanoparticles using (Triphenylphosphine)gold(I) chloride as a precursor yields small, relatively monodisperse nanoparticles that are exceptionally useful as intermediates.[6] Their primary application in drug development is as a platform for creating complex, functionalized nanocarriers via straightforward ligand exchange chemistry.[5] This allows for the attachment of therapeutic agents and targeting moieties, making them a versatile tool for researchers in medicine and materials science.
References
- 1. scienceopen.com [scienceopen.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Gold Nanoparticles: Synthesis, Properties, Shapes, Cellular Uptake, Targeting, Release Mechanisms and Applications in Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes: Triphenylphosphinechlorogold (Auranofin) in Anticancer Drug Design
Introduction
Triphenylphosphinechlorogold(I), commercially known as Auranofin, is an FDA-approved oral gold-containing compound originally developed for the treatment of rheumatoid arthritis.[1][2] In recent years, Auranofin has garnered significant interest in the field of medicinal chemistry as a promising candidate for anticancer drug design through drug repurposing strategies.[3][4] Its potent antitumor activity has been demonstrated in a variety of in vitro and in vivo cancer models, leading to its inclusion in several clinical trials for various malignancies.[3][5]
The primary anticancer mechanism of Auranofin is the inhibition of the enzyme thioredoxin reductase (TrxR).[1][6][7] TrxR is a key component of the thioredoxin system, which is crucial for maintaining the intracellular redox balance.[6][7] Cancer cells often exhibit higher levels of reactive oxygen species (ROS) and are more dependent on antioxidant systems like the thioredoxin system for survival.[5][8] By inhibiting TrxR, Auranofin disrupts the cellular redox homeostasis, leading to an accumulation of ROS, oxidative stress, and subsequent induction of apoptosis (programmed cell death).[5][6][8]
Beyond its direct effect on ROS levels, Auranofin has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metabolism, most notably the PI3K/AKT/mTOR pathway.[3][4][5] This multi-faceted mechanism of action makes Auranofin an attractive candidate for monotherapy and in combination with other chemotherapeutic agents.
These application notes provide an overview of the anticancer properties of Auranofin, detailed protocols for key in vitro experiments, and a summary of its activity in various cancer cell lines.
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of Auranofin have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and the duration of treatment.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Lung Cancer | NCI-H1299 | 1 | 24 | [8] |
| Lung Cancer | Calu-6 | 3 | 24 | [8] |
| Lung Cancer | NCI-H460 | 4 | 24 | [8] |
| Lung Cancer | A549 | 5 | 24 | [8] |
| Lung Cancer | SK-LU-1 | 5 | 24 | [8] |
| Breast Cancer | MCF-7 | 0.98 | 72 | [7] |
| Breast Cancer | MCF-7 | 3.37 | 24 | [7] |
| Breast Cancer | MDA-MB-231 | ~3 | 24 | [9] |
| Colon Cancer | HCT-15 | 0.11 | 72 | [7] |
| Leukemia | HL-60 | 0.23 | 72 | [7] |
| Melanoma | A375 | 0.34 | 72 | [7] |
| Cervical Cancer | HeLa | 0.15 | 72 | [7] |
| Urothelial Carcinoma | HT 1376 | ~1.5-3 | 48 | [10] |
| Urothelial Carcinoma | BFTC 909 | ~2-4 | 48 | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by Auranofin and a general workflow for its in vitro evaluation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of Auranofin that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Auranofin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Auranofin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Auranofin dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[10]
Materials:
-
Cancer cells treated with Auranofin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with Auranofin at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.[2]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples immediately by flow cytometry.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[11][12]
Materials:
-
Cancer cells treated with Auranofin
-
DCFH-DA (stock solution in DMSO)
-
Serum-free culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or glass-bottom dishes).
-
Treat cells with Auranofin at the desired concentration and time.
-
Wash the cells twice with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[13]
-
Wash the cells three times with PBS to remove excess probe.
-
Immediately analyze the fluorescence.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Protocol 4: Thioredoxin Reductase (TrxR) Activity Assay
This colorimetric assay measures TrxR activity based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR in the presence of NADPH.[14][15]
Materials:
-
Cell lysates from Auranofin-treated and control cells
-
Thioredoxin Reductase Assay Kit (containing assay buffer, DTNB, NADPH, and a TrxR inhibitor for background determination)
-
Microplate reader
Procedure:
-
Treat cells with Auranofin for the desired time.
-
Harvest cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add the reaction mixture (assay buffer, NADPH) to each well.
-
Add an equal amount of protein lysate to each well.
-
Add DTNB to initiate the reaction.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode.
-
Calculate the TrxR activity from the rate of increase in absorbance, after subtracting the background activity (measured in the presence of a TrxR inhibitor). The activity is typically expressed as units per mg of protein.[14]
References
- 1. Auranofin Enhances Sulforaphane-Mediated Apoptosis in Hepatocellular Carcinoma Hep3B Cells through Inactivation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]
- 6. oncotarget.com [oncotarget.com]
- 7. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triphenylphosphinechlorogold-Catalyzed Cycloisomerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-catalyzed cycloisomerization reactions have emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures from relatively simple unsaturated precursors such as enynes and allenes. Among the various gold catalysts, cationic gold(I) complexes, often generated in situ from (triphenylphosphine)gold(I) chloride ([AuCl(PPh₃)]) and a silver salt co-catalyst, are particularly effective. These catalysts act as soft π-acids, activating alkyne moieties towards nucleophilic attack by a tethered alkene, leading to a variety of carbocyclic and heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for conducting these transformative reactions.
Reaction Mechanism and Principles
The catalytic cycle of gold(I)-catalyzed cycloisomerization of enynes is initiated by the coordination of the cationic gold(I) species to the alkyne functionality of the substrate. This coordination increases the electrophilicity of the alkyne, making it susceptible to intramolecular nucleophilic attack by the tethered alkene. This cyclization can proceed through different pathways, most commonly a 5-exo-dig or 6-endo-dig cyclization, leading to the formation of a cyclopropyl (B3062369) gold-carbene intermediate. This intermediate can then undergo various transformations, including protodeauration, rearrangement, or reaction with other nucleophiles, to afford the final product.[1] The choice of ligand on the gold catalyst, the substrate structure, and the reaction conditions can influence the reaction pathway and the final product distribution.
Caption: General mechanism of triphenylphosphinechlorogold-catalyzed enyne cycloisomerization.
Applications in Synthesis
This compound-catalyzed cycloisomerization reactions provide access to a wide array of valuable carbocyclic and heterocyclic structures, which are prevalent in natural products and pharmaceutically active compounds. Key applications include:
-
Synthesis of Bicyclic Compounds: The cycloisomerization of 1,5- and 1,6-enynes is a highly efficient method for the construction of bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane skeletons, respectively.[2]
-
Formation of Fused Ring Systems: This methodology allows for the rapid assembly of complex polycyclic frameworks through tandem cyclization cascades.
-
Access to Cross-Conjugated Trienes: The rearrangement of 1,5-allenynes catalyzed by gold complexes can produce cross-conjugated trienes.
Experimental Protocols
Protocol 1: General Procedure for the Cycloisomerization of 1,6-Enynes
This protocol describes a general method for the cycloisomerization of 1,6-enynes to yield bicyclo[4.1.0]heptene derivatives.[3]
Materials:
-
1,6-enyne substrate
-
(Triphenylphosphine)gold(I) chloride ([AuCl(PPh₃)])
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Triethylamine
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation (In situ): In a flame-dried round-bottom flask under an inert atmosphere, dissolve (triphenylphosphine)gold(I) chloride (0.025 mmol, 2.5 mol%) and silver hexafluoroantimonate (0.025 mmol, 2.5 mol%) in anhydrous dichloromethane (2 mL). Stir the mixture at room temperature for 10 minutes. A white precipitate of silver chloride (AgCl) will form.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the 1,6-enyne substrate (1.0 mmol) in anhydrous dichloromethane (8 mL).
-
Initiation of Reaction: Transfer the enyne solution to the flask containing the activated catalyst via cannula.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or as optimized for the specific substrate). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Cycloisomerization of a 1,5-Allenyne
This protocol is adapted from a procedure for the rearrangement of 1,5-allenynes to produce cross-conjugated trienes.
Materials:
-
1,5-allenyne substrate
-
Tris(triphenylphosphinegold)oxonium tetrafluoroborate (B81430) ([(Ph₃PAu)₃O]BF₄) (less reactive, for sensitive substrates) or [AuCl(PPh₃)]/AgSbF₆
-
Anhydrous chloroform (B151607) (CHCl₃) or dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 1,5-allenyne substrate (0.5 mmol) and the gold catalyst (e.g., [(Ph₃PAu)₃O]BF₄, 0.005 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous chloroform (5 mL).
-
Reaction Conditions: Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired triene product.
Data Presentation
The following tables summarize representative quantitative data for this compound-catalyzed cycloisomerization reactions.
Table 1: Cycloisomerization of 1,5-Allenynes to Cross-Conjugated Trienes
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(4-methylpenta-2,3-dien-1-yl)-N-(prop-2-yn-1-yl)tosylamide | 2,4-dimethyl-N-(penta-1,3-dien-1-yl)benzenesulfonamide | 88 |
| 2 | N-(but-2-yn-1-yl)-N-(4-methylpenta-2,3-dien-1-yl)tosylamide | N-(2,4-dimethylpenta-1,3-dien-1-yl)benzenesulfonamide | 85 |
| 3 | N-(4,5-dimethylhexa-2,3-dien-1-yl)-N-(prop-2-yn-1-yl)tosylamide | N-(2,4,5-trimethylhexa-1,3-dien-1-yl)benzenesulfonamide | 75 |
Reaction Conditions: 1 mol% [(Ph₃PAu)₃O]BF₄, CHCl₃, 60 °C.
Table 2: Cycloisomerization of 1,6-Enynes
| Entry | Substrate | Catalyst System | Product | Yield (%) |
| 1 | N-allyl-N-(prop-2-yn-1-yl)tosylamide | [AuCl(PPh₃)]/AgSbF₆ (5 mol%) | 2-tosyl-2-azabicyclo[4.1.0]hept-4-ene | 92 |
| 2 | diallylmalonate | [AuCl(PPh₃)]/AgSbF₆ (2 mol%) | diethyl 2-methylbicyclo[3.1.0]hexane-6,6-dicarboxylate | 85 |
| 3 | 1-allyl-2-(prop-2-yn-1-yl)benzene | [AuCl(PPh₃)]/AgSbF₆ (5 mol%) | 1-methyl-1,3a,4,8b-tetrahydrocyclopropa[a]naphthalene | 78 |
Reaction conditions typically involve CH₂Cl₂ as the solvent at room temperature.
Visualizations
Caption: A typical experimental workflow for a gold-catalyzed cycloisomerization reaction.
References
Application Notes and Protocols: Triphenylphosphinechlorogold in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylphosphinechlorogold(I), (Ph₃P)AuCl, is a stable, commercially available, and versatile air- and moisture-tolerant pre-catalyst that has found widespread application in homogeneous catalysis. Its utility primarily stems from its ability to serve as a precursor to the highly catalytically active cationic gold(I) species, [Ph₃PAu]⁺, typically generated in situ through halide abstraction with a silver salt. This cationic gold complex is a powerful π-acid, capable of activating alkynes, allenes, and alkenes towards nucleophilic attack, enabling a diverse range of organic transformations. This document provides detailed application notes and experimental protocols for key reactions catalyzed by this compound, complete with quantitative data and mechanistic diagrams to facilitate its use in research and development.
C-C Bond Formation: Homocoupling of Arylboronic Acids
One of the significant applications of this compound is in the oxidative homocoupling of arylboronic acids to synthesize symmetrical biaryls. This transformation is a valuable tool in medicinal chemistry and materials science for the construction of privileged biaryl scaffolds. The reaction typically employs an oxidant, such as Selectfluor™ (F-TEDA-BF₄), to facilitate the catalytic cycle.
Quantitative Data
| Entry | Arylboronic Acid | Product | Yield (%) | Catalyst Loading (mol%) | Time (h) | Temp (°C) |
| 1 | Phenylboronic acid | Biphenyl | 95 | 8 | 16 | rt |
| 2 | 4-Methylphenylboronic acid | 4,4'-Dimethylbiphenyl | 98 | 8 | 16 | rt |
| 3 | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 96 | 8 | 16 | rt |
| 4 | 4-Fluorophenylboronic acid | 4,4'-Difluorobiphenyl | 92 | 8 | 16 | rt |
| 5 | 4-Chlorophenylboronic acid | 4,4'-Dichlorobiphenyl | 94 | 8 | 16 | rt |
| 6 | 3-Methylphenylboronic acid | 3,3'-Dimethylbiphenyl | 97 | 8 | 16 | rt |
| 7 | 2-Methylphenylboronic acid | 2,2'-Dimethylbiphenyl | 85 | 8 | 16 | rt |
| 8 | Naphthalene-2-boronic acid | 2,2'-Binaphthyl | 90 | 8 | 16 | 50 |
Experimental Protocol: General Procedure for the Homocoupling of Arylboronic Acids[1][2]
-
Reaction Setup: To a screw-capped vial equipped with a magnetic stir bar, add the arylboronic acid (1.0 equiv.), potassium carbonate (K₂CO₃, 1.2 equiv.), Selectfluor™ (2.0 equiv.), and this compound(I) (0.08 equiv., 8 mol%).
-
Solvent Addition: Add 96% ethanol (B145695) to the vial to achieve a concentration of approximately 0.1 M with respect to the arylboronic acid.
-
Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature (or 50 °C for less reactive substrates) for 16 hours. The reaction can be conveniently monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, quench the mixture with water and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure symmetrical biaryl.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the homocoupling of arylboronic acids.
Multifunctionalization of Alkynes
A more advanced application of this compound catalysis involves the multi-component functionalization of alkynes. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials. A notable example is the four-component relay trifunctionalization of internal alkynes.
Quantitative Data: Oxo-arylfluorination of Internal Alkynes[3][4]
| Entry | Alkyne | Arylboronic Acid | Product | Yield (%) | Catalyst Loading (mol%) | Time (h) |
| 1 | Diethyl (3-phenylprop-2-yn-1-yl)phosphonate | 4-Tolylboronic acid | Diethyl (2-fluoro-3-oxo-3-phenyl-2-(p-tolyl)propyl)phosphonate | 70 | 10 | 12 |
| 2 | Diethyl (3-phenylprop-2-yn-1-yl)phosphonate | Phenylboronic acid | Diethyl (2-fluoro-3-oxo-2,3-diphenylpropyl)phosphonate | 65 | 10 | 12 |
| 3 | Diethyl (3-(4-chlorophenyl)prop-2-yn-1-yl)phosphonate | 4-Tolylboronic acid | Diethyl (2-(4-chlorophenyl)-2-fluoro-3-oxo-3-(p-tolyl)propyl)phosphonate | 68 | 10 | 12 |
| 4 | Diethyl (3-(thiophen-2-yl)prop-2-yn-1-yl)phosphonate | 4-Tolylboronic acid | Diethyl (2-fluoro-3-oxo-3-(thiophen-2-yl)-2-(p-tolyl)propyl)phosphonate | 55 | 10 | 12 |
Experimental Protocol: General Procedure for Oxo-arylfluorination of Alkynes[3]
-
Reaction Setup: To a dried Schlenk tube under an air atmosphere, add (4-CF₃Ph)₃PAuCl (0.01 mmol, 10 mol%), the arylboronic acid (0.3 mmol, 3.0 equiv.), and Selectfluor™ (0.4 mmol, 4.0 equiv.).
-
Solvent and Reagent Addition: Add acetonitrile (B52724) (2.0 mL) to the tube with stirring. Then, add the alkyne (0.1 mmol, 1.0 equiv.) and water (0.2 mmol, 2.0 equiv.) via a microinjector.
-
Reaction Conditions: Heat the resulting reaction mixture at 50 °C for 12 hours.
-
Workup: After cooling to room temperature, extract the reaction mixture with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired product.
Experimental Workflow
Caption: Workflow for the four-component trifunctionalization of alkynes.
C-N and C-O Bond Formation: Hydrofunctionalization of Alkynes and Allenes
This compound, in combination with a silver salt, is a highly effective catalyst for the addition of N- and O-nucleophiles to unsaturated C-C bonds. These reactions provide access to a variety of valuable nitrogen- and oxygen-containing compounds.
Quantitative Data: Intermolecular Hydroamination of Allenes with Sulfonamides[5][6]
| Entry | Allene (B1206475) | Sulfonamide | Product | Yield (%) | Catalyst Loading (mol%) | Time (h) |
| 1 | 1-Phenyl-1,2-propadiene | p-Toluenesulfonamide | (E)-N-(1-phenylprop-1-en-2-yl)-4-methylbenzenesulfonamide | 85 | 5 | 16 |
| 2 | 1,1-Diphenyl-1,2-propadiene | p-Toluenesulfonamide | N-(1,1-diphenylprop-1-en-2-yl)-4-methylbenzenesulfonamide | 82 | 5 | 16 |
| 3 | Cyclohexylallene | p-Toluenesulfonamide | (E)-N-(cyclohexylidenemethyl)-4-methylbenzenesulfonamide | 78 | 5 | 16 |
| 4 | 3-Methyl-1,2-butadiene | p-Toluenesulfonamide | (E)-N-(3-methylbut-1-en-2-yl)-4-methylbenzenesulfonamide | 75 | 5 | 16 |
Experimental Protocol: General Procedure for Intermolecular Hydroamination of Allenes[5]
-
Reaction Setup: In a reaction vial, combine the sulfonamide (0.4 mmol), this compound(I) (0.02 mmol, 5 mol%), and silver triflate (AgOTf, 0.032 mmol, 8 mol%) in anhydrous 1,4-dioxane (B91453) (2 mL).
-
Allene Addition: Add the allene (0.8 mmol, 2.0 equiv.) to the mixture.
-
Reaction Conditions: Seal the vial and stir the mixture at room temperature until the starting sulfonamide is consumed, as monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the pure N-allylic sulfonamide.
Signaling Pathway Diagram
Caption: Mechanistic pathway for the hydroamination of allenes.
Hydration of Alkynes
The gold-catalyzed hydration of alkynes is a powerful and atom-economical method for the synthesis of ketones. This compound, activated by a silver salt, efficiently catalyzes this transformation, typically affording the Markovnikov addition product.
Quantitative Data: Hydration of Terminal Alkynes[7]
| Entry | Alkyne | Product | Yield (%) | Catalyst Loading (mol%) | Time (h) |
| 1 | Phenylacetylene | Acetophenone | 95 | 5 | 1 |
| 2 | 1-Octyne | 2-Octanone | 92 | 5 | 2 |
| 3 | 4-Methoxyphenylacetylene | 1-(4-Methoxyphenyl)ethan-1-one | 94 | 5 | 1 |
| 4 | 1-Ethynylcyclohexene | 1-(Cyclohex-1-en-1-yl)ethan-1-one | 88 | 5 | 3 |
Experimental Protocol: General Procedure for the Hydration of Terminal Alkynes[7]
-
Catalyst Activation: In a reaction flask, dissolve this compound(I) (5 mol%) and silver hexafluoroantimonate (AgSbF₆, 5 mol%) in a suitable solvent such as dichloromethane (B109758) or a mixture of methanol (B129727) and water.
-
Substrate Addition: Add the terminal alkyne (1.0 equiv.) to the activated catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the crude product by flash column chromatography on silica gel to yield the pure methyl ketone.
Logical Relationship Diagram
Caption: Logical steps in the gold-catalyzed hydration of alkynes.
Conclusion
This compound is a highly effective and versatile pre-catalyst for a wide range of homogeneous catalytic transformations. Its ease of handling and ability to generate highly active cationic gold(I) species make it an invaluable tool for the synthesis of complex organic molecules. The protocols and data presented herein provide a solid foundation for researchers to explore and apply these powerful catalytic methods in their own synthetic endeavors.
detailed experimental procedure for triphenylphosphinechlorogold synthesis
Introduction
Chloro(triphenylphosphine)gold(I), with the chemical formula (Ph₃P)AuCl, is a colorless, air-stable solid widely utilized as a precursor in the synthesis of other gold(I) compounds and as a catalyst in various organic transformations.[1][2] Its linear coordination geometry is characteristic of gold(I) complexes.[1] This document outlines a detailed and reliable procedure for the laboratory-scale synthesis of chloro(triphenylphosphine)gold(I) via the reduction of chloroauric acid with triphenylphosphine (B44618).
Reaction Scheme
HAuCl₄ + H₂O + 2 PPh₃ → (Ph₃P)AuCl + Ph₃PO + 3 HCl[1]
Quantitative Data Summary
The following table summarizes key quantitative data for chloro(triphenylphosphine)gold(I).
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₅AuClP | [1][3] |
| Molecular Weight | 494.71 g/mol | [1][4] |
| Appearance | White to colorless crystalline solid | [1][3] |
| Melting Point | 236–237 °C (457–459 °F; 509–510 K)[1] or 248-249 °C[3] | [1][3] |
| Solubility | Soluble in dichloromethane, acetonitrile, benzene, and acetone. Insoluble in water and ethanol (B145695). | [3][5] |
| Purity (Typical) | ≥99.9% (trace metals basis) | [4] |
Experimental Protocol
This protocol details the synthesis of chloro(triphenylphosphine)gold(I) from chloroauric acid trihydrate.
Materials:
-
Chloroauric acid trihydrate (HAuCl₄·3H₂O)
-
Triphenylphosphine (PPh₃)
-
95% Ethanol
-
Deionized water
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Sintered glass funnel
-
Vacuum flask
-
Vacuum source
-
Beakers
-
Spatula
-
Weighing scale
Procedure:
-
Preparation of Reactants:
-
In a 100 mL round-bottomed flask, dissolve 1.50 mmol of chloroauric acid trihydrate (HAuCl₄·3H₂O) in 10 mL of 95% ethanol.[6]
-
In a separate beaker, prepare a solution of 3.20 mmol of triphenylphosphine (PPh₃) in a minimal amount of 95% ethanol.
-
-
Reaction:
-
While stirring the chloroauric acid solution, add the triphenylphosphine solution dropwise.
-
A white precipitate of chloro(triphenylphosphine)gold(I) will form immediately upon addition.[6]
-
Continue stirring the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration using a sintered glass funnel.
-
Wash the collected solid three times with small portions of 95% ethanol to remove any unreacted starting materials and byproducts.[6]
-
After the final wash, allow the solid to be pulled dry on the filter for several minutes.
-
-
Drying and Storage:
Experimental Workflow Diagram
Caption: Workflow for the synthesis of chloro(triphenylphosphine)gold(I).
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Chloroauric acid is corrosive and can cause burns.
-
Triphenylphosphine can cause skin, eye, and respiratory irritation.
-
Perform the experiment in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chloro(triphenylphosphine)gold | 14243-64-2 [amp.chemicalbook.com]
- 4. ≥99.9% trace metals basis, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Chloro(triphenylphosphine)gold(I), Premion™, 99.99% (metals basis), Au 39.3% min | Fisher Scientific [fishersci.ca]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: Triphenylphosphinechlorogold(I) in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of triphenylphosphinechlorogold(I), [AuCl(PPh₃)], as a versatile and efficient catalyst in the synthesis of various heterocyclic compounds. The mild reaction conditions and high functional group tolerance associated with gold catalysis make it a powerful tool in modern organic synthesis, particularly relevant to drug discovery and development.
Synthesis of 2,3-Indoline-Fused Cyclobutanes
The gold-catalyzed tandem 3,3-rearrangement and [2+2] cycloaddition of propargylic indole-3-acetates provides a rapid and efficient route to complex polycyclic indoline (B122111) structures, which are prevalent in numerous natural products and pharmacologically active compounds.[1]
Quantitative Data Summary
| Entry | R¹ | R² | R³ | Time (h) | Yield (%) |
| 1 | H | H | H | 0.5 | 92 |
| 2 | Me | H | H | 0.5 | 95 |
| 3 | Ph | H | H | 0.5 | 94 |
| 4 | H | Me | H | 1 | 89 |
| 5 | H | H | Me | 1 | 91 |
Experimental Protocol
To a solution of the propargylic indole-3-acetate (B1200044) (0.2 mmol) in freshly distilled dichloroethane (2.0 mL) in a flame-dried Schlenk tube under an argon atmosphere, is added this compound(I) (5.0 mg, 0.01 mmol, 5 mol%) and silver hexafluoroantimonate (3.4 mg, 0.01 mmol, 5 mol%). The resulting mixture is stirred at room temperature for the time indicated in the table above. Upon completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford the desired 2,3-indoline-fused cyclobutane.[1]
Reaction Workflow and Mechanism
The reaction is initiated by the in situ formation of a cationic gold(I) species, which activates the alkyne moiety of the propargylic ester. This activation facilitates a[2][2]-sigmatropic rearrangement to form a gold-containing allene (B1206475) intermediate. Subsequent intramolecular [2+2] cycloaddition between the allene and the indole (B1671886) ring furnishes the tetracyclic product.
Caption: Experimental workflow for the synthesis of 2,3-indoline-fused cyclobutanes.
Caption: Simplified reaction mechanism for the formation of 2,3-indoline-fused cyclobutanes.
Synthesis of 2,5-Disubstituted Oxazoles
A gold-catalyzed oxidative cyclization of carboxamides and propynals provides an efficient route to 2,5-disubstituted oxazoles. This methodology is notable for its use of readily available starting materials and its operational simplicity.[3]
Quantitative Data Summary
| Entry | Carboxamide (R) | Propynal (R') | Oxidant | Time (h) | Yield (%) |
| 1 | Ph | Ph | 8-methylquinoline N-oxide | 24 | 78 |
| 2 | 4-MeC₆H₄ | Ph | 8-methylquinoline N-oxide | 24 | 82 |
| 3 | 4-MeOC₆H₄ | Ph | 8-methylquinoline N-oxide | 24 | 85 |
| 4 | Ph | 4-ClC₆H₄ | 8-methylquinoline N-oxide | 36 | 75 |
| 5 | Ph | n-Pr | 8-methylquinoline N-oxide | 36 | 65 |
Experimental Protocol
In a round-bottom flask equipped with a magnetic stirrer bar, this compound(I) (2.5 mg, 5 mol%), and an N-oxide oxidant (1.2 equiv) are dissolved in chlorobenzene (B131634) (0.6 mL). The carboxamide (0.1 mmol) and the propynal (0.12 mmol) are then added. The reaction mixture is stirred at 80 °C for the time indicated in the table. After cooling to room temperature, the solvent is removed under vacuum, and the residue is purified by flash column chromatography on silica gel to afford the 2,5-disubstituted oxazole (B20620).[3]
Reaction Pathway
The proposed mechanism involves the gold-catalyzed oxidation of the alkyne to a gold-carbene intermediate. Nucleophilic attack of the carboxamide onto the carbene, followed by condensation with the aldehyde and subsequent cyclization and aromatization, yields the oxazole product.
Caption: Proposed reaction pathway for the synthesis of 2,5-disubstituted oxazoles.
Synthesis of Polysubstituted Furans
A gold-catalyzed cascade reaction involving a propargylic substitution followed by cycloisomerization of N-tosylpropargyl amines with 1,3-dicarbonyl compounds allows for the efficient synthesis of highly substituted furans. While the cited protocol utilizes AuBr₃, [AuCl(PPh₃)] in combination with a silver salt can also catalyze similar transformations.[2][4]
Quantitative Data Summary
| Entry | N-Tosylpropargyl Amine (R) | 1,3-Dicarbonyl Compound | Time (h) | Yield (%) |
| 1 | Ph | Acetylacetone | 19 | 81 |
| 2 | 4-MeC₆H₄ | Acetylacetone | 20 | 85 |
| 3 | Ph | Ethyl acetoacetate | 22 | 78 |
| 4 | Ph | Dibenzoylmethane | 24 | 75 |
| 5 | H | Acetylacetone | 24 | 65 |
Experimental Protocol
To a solution of N-tosylpropargyl amine (0.2 mmol) and the 1,3-dicarbonyl compound (0.6 mmol) in 1,2-dichloroethane (B1671644) (2 mL) is added AuBr₃ (5.0 mg, 5 mol%) and AgOTf (7.7 mg, 15 mol%). The mixture is stirred at 60 °C for the time specified in the table. After completion of the reaction (monitored by TLC), the mixture is filtered through a short pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to give the polysubstituted furan (B31954).[2]
Catalytic Cycle
The reaction is initiated by the gold-catalyzed propargylic substitution of the N-tosyl group by the 1,3-dicarbonyl compound. The resulting intermediate then undergoes a gold-catalyzed 5-endo-dig cyclization to form the furan ring.
Caption: Simplified catalytic cycle for polysubstituted furan synthesis.
One-Pot Synthesis of 3-Silylethynyl Indoles
This one-pot procedure combines the gold-catalyzed cyclization of a 2-alkynylaniline with a subsequent gold-catalyzed C3-alkynylation of the resulting indole, demonstrating the utility of gold catalysis in sequential transformations.[5]
Quantitative Data Summary
| Entry | 2-Alkynylaniline (R) | Time (h) | Yield (%) |
| 1 | Ph | 4 | 85 |
| 2 | 4-MeC₆H₄ | 5 | 88 |
| 3 | 4-ClC₆H₄ | 6 | 82 |
| 4 | Thien-2-yl | 5 | 75 |
| 5 | n-Bu | 8 | 70 |
Experimental Protocol
To a stirred solution of the 2-alkynylaniline (0.40 mmol) in isopropanol (B130326) (3 mL) under an ambient atmosphere is added NaAuCl₄ (2-4 mol%). The reaction is stirred at room temperature until full conversion of the starting material (typically 3 hours). Then, 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX, 1.2 equiv) and AuCl (4-8 mol%) are added sequentially. The reaction is stirred until complete consumption of the intermediate indole (4-30 hours). The solvent is removed under vacuum, and the residue is worked up with Et₂O and 0.1 M NaOH. The organic layer is dried and concentrated, and the crude product is purified by flash chromatography to afford the 3-silylethynyl indole.[5]
Logical Relationship of the One-Pot Synthesis
This protocol involves two distinct gold-catalyzed steps occurring sequentially in the same reaction vessel. The first step is the cyclization of the aniline (B41778) to form the indole, and the second is the electrophilic alkynylation at the C3 position of the newly formed indole.
Caption: Logical flow of the one-pot indole synthesis and functionalization.
References
Application Notes and Protocols: Triphenylphosphinechlorogold(I) as a Pre-catalyst for C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H bond activation is a powerful and atom-economical strategy for the synthesis of complex organic molecules, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In recent years, gold catalysis has emerged as a valuable tool for C-H functionalization due to the unique reactivity of gold complexes. Triphenylphosphinechlorogold(I), Au(PPh₃)Cl, is a stable, commercially available, and easy-to-handle pre-catalyst that has demonstrated significant utility in a variety of C-H activation reactions, particularly for the formation of C-C bonds. These reactions are often characterized by their mild conditions and functional group tolerance, making them highly attractive for applications in pharmaceutical and materials science.
This document provides detailed application notes and experimental protocols for the use of this compound(I) as a pre-catalyst in C-H activation reactions, with a focus on aryl-aryl cross-coupling and related transformations.
Data Presentation
The following tables summarize quantitative data from representative gold-catalyzed C-H activation reactions. These examples showcase the versatility of gold catalysis in forming biaryl compounds with various substrates.
Table 1: Gold-Catalyzed C-H Functionalization with Aryl Germanes [1]
| Entry | Arene (ArH) | Aryl Germane (B1219785) (ArGeEt₃) | Product | Yield (%) |
| 1 | Anisole | 4-Tolyltriethylgermane | 4-Methoxy-4'-methyl-1,1'-biphenyl | 85 |
| 2 | 1,3-Dimethoxybenzene | 4-Tolyltriethylgermane | 2',4'-Dimethoxy-4-methyl-1,1'-biphenyl | 78 |
| 3 | 1,2-Dichlorobenzene | 4-Tolyltriethylgermane | 3',4'-Dichloro-4-methyl-1,1'-biphenyl | 75 |
| 4 | 2-Bromoanisole | 4-Tolyltriethylgermane | 2-Bromo-4'-methoxy-1,1'-biphenyl | 84 |
| 5 | 1-Bromo-4-iodobenzene | 4-Tolyltriethylgermane | 4-Bromo-4'-iodo-1,1'-biphenyl | 72 |
| 6 | 1-Chloro-4-iodobenzene | 4-Tolyltriethylgermane | 4-Chloro-4'-iodo-1,1'-biphenyl | 76 |
| 7 | Xanthene | 4-Tolyltriethylgermane | 9-(4-Tolyl)xanthene | 65 |
Reaction conditions: Arene (0.5 mmol), aryl germane (0.25 mmol), [(Ph₃P)AuCl] (5 mol %), Ag₂CO₃ (0.5 mmol), in 1,4-dioxane (B91453) (1 mL) at 70 °C for 16 h. Yields are for isolated products.[1]
Experimental Protocols
The following are generalized protocols for gold-catalyzed C-H activation reactions. It is crucial to note that optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for different substrates.
Protocol 1: Gold-Catalyzed C-H Arylation with Aryl Germanes
This protocol is based on the work of Lloyd-Jones and co-workers for the cross-coupling of arenes with aryl germanes.[1]
Materials:
-
This compound(I) [(Ph₃P)AuCl]
-
Silver carbonate (Ag₂CO₃) or other suitable oxidant
-
Arene (ArH)
-
Aryl triethylgermane (B74486) (ArGeEt₃)
-
Anhydrous 1,4-dioxane (or other suitable solvent)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound(I) (0.0125 mmol, 5 mol %).
-
Add the silver carbonate (0.5 mmol, 2 equivalents).
-
Add the arene (0.5 mmol, 2 equivalents) and the aryl triethylgermane (0.25 mmol, 1 equivalent).
-
Add anhydrous 1,4-dioxane (1.0 mL) via syringe.
-
Stir the reaction mixture at 70 °C for 16 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional organic solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Protocol 2: Dual Gold and Photoredox Catalyzed Aryl-Aryl Cross-Coupling
This protocol describes a mild and oxidant-free method for aryl-aryl cross-coupling via a dual gold and photoredox catalytic cycle.
Materials:
-
This compound(I) [(Ph₃P)AuCl]
-
A suitable photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂)
-
Arene
-
Aryldiazonium salt
-
Degassed acetonitrile (B52724) (MeCN)
-
Blue LED light source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, dissolve the aryldiazonium salt (0.1 mmol, 1 equivalent), the arene (3 equivalents), the photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol %), and this compound(I) (as a pre-catalyst, which may be converted in situ to a more active species) in degassed acetonitrile.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Irradiate the reaction mixture with a blue LED light source.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the cross-coupled product.
Mandatory Visualizations
The following diagrams illustrate the proposed catalytic cycles and experimental workflows.
Caption: General experimental workflow for gold-catalyzed C-H activation.
Caption: Proposed catalytic cycle for gold-catalyzed C-H arylation.
Caption: Dual gold and photoredox catalytic cycle for C-H arylation.
References
Application Notes and Protocols: Luminescent Properties of Triphenylphosphinechlorogold(I) for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylphosphinechlorogold(I), with the chemical formula (Ph₃P)AuCl, is a coordination complex that has garnered interest for its potential applications in bioimaging. While traditionally recognized for its role as a precursor in gold-catalyzed reactions, emerging research into the photophysical properties of gold(I) phosphine (B1218219) complexes suggests their utility as luminescent probes. The luminescence of these compounds is often enhanced in the solid state or in aggregated forms, a phenomenon that can be advantageous for imaging within the crowded environment of a cell. This document provides an overview of the known luminescent properties of (Ph₃P)AuCl and related compounds, along with detailed protocols for its application in cellular imaging.
Photophysical Properties
The luminescence of this compound(I) is highly dependent on its physical state. In solution, it is typically non-emissive. However, in the solid or crystalline state, and potentially in aggregated forms within biological systems, it can exhibit luminescence. This behavior is attributed to intermolecular interactions, specifically aurophilic (Au···Au) interactions, which influence the electronic transitions.
While specific quantitative data for (Ph₃P)AuCl is limited, studies on analogous compounds such as chlorotriethylphosphinegold(I) ((Et₃P)AuCl) provide valuable insights. At low temperatures, crystalline (Et₃P)AuCl displays dual emission bands: a high-energy band in the blue region and a low-energy band in the red region of the spectrum. The low-energy emission is particularly sensitive to the degree of aggregation and is attributed to Au-centered transitions influenced by aurophilic interactions.
Table 1: Photophysical Data of an Analogous Gold(I) Phosphine Complex
| Compound | State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Luminescence Type | Reference |
| (Et₃P)AuCl | Crystalline (low temp) | UV | ~450 (high-energy), ~650 (low-energy) | Phosphorescence | [1] |
Note: This data is for an analogous compound and should be considered as a representative example. The exact photophysical properties of (Ph₃P)AuCl may vary.
Experimental Protocols
Protocol 1: Preparation of this compound(I) for Bioimaging
Materials:
-
This compound(I) ((Ph₃P)AuCl)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line of interest
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of (Ph₃P)AuCl by dissolving it in DMSO to a final concentration of 1-10 mM.
-
Vortex the solution until the compound is completely dissolved.
-
For cell staining, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-100 µM). It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.
Protocol 2: Live Cell Staining and Fluorescence Microscopy
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
(Ph₃P)AuCl working solution (prepared as in Protocol 1)
-
Cell culture medium
-
Fluorescence microscope equipped with appropriate filters (e.g., DAPI, FITC, or custom sets based on the expected emission)
Procedure:
-
Grow cells to the desired confluency (typically 60-80%) on a suitable imaging substrate.
-
Remove the existing cell culture medium.
-
Add the pre-warmed (Ph₃P)AuCl working solution to the cells.
-
Incubate the cells for a specific period (e.g., 30 minutes to 4 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined experimentally.
-
After incubation, gently wash the cells twice with pre-warmed PBS or cell culture medium to remove any unbound complex.
-
Add fresh, pre-warmed cell culture medium or a suitable imaging buffer to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope.
Microscopy Settings:
-
Excitation: Use a UV or near-UV light source (e.g., ~360-400 nm).
-
Emission: Collect emission across a broad range of the visible spectrum, or use specific filter sets to isolate potential blue and red emission bands.
-
Imaging Mode: Live-cell imaging is recommended to observe the dynamic localization of the complex.
Caption: Experimental workflow for live cell imaging with (Ph₃P)AuCl.
Cellular Uptake and Cytotoxicity
The cellular uptake of small molecule gold complexes is an active process that is often energy-dependent. While the precise mechanism for (Ph₃P)AuCl is not fully elucidated, related gold(I) phosphine complexes have been shown to enter cells via endocytic pathways.
It is imperative for researchers to assess the cytotoxicity of (Ph₃P)AuCl in their specific cell model. Gold(I) phosphine complexes can exhibit significant biological activity, including anticancer properties, which are often associated with cytotoxicity. A standard MTT or similar cell viability assay is recommended to determine the sub-toxic concentration range suitable for bioimaging applications.
Table 2: Representative Cytotoxicity Data for Gold(I) Phosphine Complexes
| Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| PC-3 (Prostate Cancer) | Varies | 72 | [2] |
| HeLa (Cervical Cancer) | Varies | Not specified | [3] |
| U87MG (Glioblastoma) | Varies | Not specified | [3] |
Note: IC₅₀ values for (Ph₃P)AuCl will be cell-line dependent and must be determined empirically.
Caption: Putative cellular uptake and localization pathway of (Ph₃P)AuCl.
Concluding Remarks
This compound(I) presents an intriguing avenue for the development of novel bioimaging probes. Its potential for aggregation-induced emission offers a "turn-on" signal in the cellular environment. However, researchers must carefully characterize its photophysical properties and assess its cytotoxicity in their specific experimental systems. The protocols provided herein offer a foundational framework for initiating studies into the bioimaging applications of this and related gold(I) complexes. Further research is warranted to fully elucidate its mechanism of action and optimize its performance as a luminescent probe.
References
Application Notes and Protocols for the Catalytic Hydroamination of Alkenes using Triphenylphosphinechlorogold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydroamination of alkenes represents a highly atom-economical method for the synthesis of nitrogen-containing molecules, which are pivotal structural motifs in pharmaceuticals and fine chemicals. Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for promoting this transformation under mild conditions. This document provides detailed application notes and experimental protocols for the intermolecular hydroamination of alkenes and allenes utilizing a catalytic system composed of triphenylphosphinechlorogold(I), (PPh₃)AuCl, and a silver triflate (AgOTf) co-catalyst. The (PPh₃)AuCl/AgOTf system has demonstrated efficacy in the addition of sulfonamides to unsaturated carbon-carbon bonds.[1][2]
Catalytic System and Reaction Principle
The active catalytic species is a cationic gold(I) complex, generated in situ from the reaction of (PPh₃)AuCl with AgOTf. The silver salt acts as a halide abstractor, removing the chloride ligand from the gold center and allowing for the coordination of the alkene substrate. The cationic gold(I) center functions as a soft π-acid, activating the alkene towards nucleophilic attack by the amine. The reaction generally proceeds with high regioselectivity.
Data Presentation
The following tables summarize the quantitative data for the (PPh₃)AuCl/AgOTf catalyzed hydroamination of various allenes with sulfonamides, demonstrating the substrate scope and efficiency of this catalytic system.
Table 1: Optimization of Reaction Conditions for the Hydroamination of 1-phenyl-1,2-propadiene with 4-methylbenzenesulfonamide [1]
| Entry | (PPh₃)AuCl (mol %) | AgOTf (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | 8 | Dioxane | 70 | 16 | 43 |
| 2 | 5 | 8 | Toluene | rt | 16 | 65 |
| 3 | 5 | 8 | CH₂Cl₂ | rt | 16 | 58 |
| 4 | 5 | 8 | THF | rt | 16 | 62 |
| 5 | 5 | 4 | Dioxane | rt | 16 | 75 |
| 6 | 5 | 8 | Dioxane | rt | 16 | 98 |
| 7 | 5 | 0 | Dioxane | rt | 16 | <10 |
| 8 | 0 | 8 | Dioxane | rt | 16 | 0 |
Table 2: Substrate Scope of Sulfonamides in the Hydroamination of 1-phenyl-1,2-propadiene [1]
Reaction Conditions: 1-phenyl-1,2-propadiene (0.8 mmol), sulfonamide (0.4 mmol), (Ph₃P)AuCl (5 mol %), AgOTf (8 mol %) in dioxane (2 mL) at room temperature for 16 h.
| Entry | Sulfonamide | Product | Yield (%) |
| 1 | 4-Methylbenzenesulfonamide | 3a | 98 |
| 2 | Benzenesulfonamide | 3b | 95 |
| 3 | 4-Methoxybenzenesulfonamide | 3c | 96 |
| 4 | 4-Chlorobenzenesulfonamide | 3d | 93 |
| 5 | 4-Nitrobenzenesulfonamide | 3e | 85 |
| 6 | 2-Nitrobenzenesulfonamide | 3f | 82 |
| 7 | Methanesulfonamide | 3g | 75 |
Table 3: Substrate Scope of Allenes in the Hydroamination with 4-methylbenzenesulfonamide [1]
Reaction Conditions: Allene (B1206475) (0.8 mmol), 4-methylbenzenesulfonamide (0.4 mmol), (Ph₃P)AuCl (5 mol %), AgOTf (8 mol %) in dioxane (2 mL) at room temperature for 16 h.
| Entry | Allene | Product | Yield (%) |
| 1 | 1-(p-Tolyl)-1,2-propadiene | 3h | 96 |
| 2 | 1-(p-Chlorophenyl)-1,2-propadiene | 3i | 94 |
| 3 | 1-Cyclohexyl-1,2-propadiene | 3j | 88 |
| 4 | 1,2-Heptadiene | 3k | 85 |
| 5 | 3-Methyl-1,2-butadiene | 3l | 92 |
Experimental Protocols
General Protocol for the Intermolecular Hydroamination of Allenes with Sulfonamides:
This protocol is based on the successful hydroamination of 1-phenyl-1,2-propadiene with 4-methylbenzenesulfonamide.[1]
Materials:
-
(Triphenylphosphine)gold(I) chloride ((PPh₃)AuCl)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Allene substrate (e.g., 1-phenyl-1,2-propadiene)
-
Sulfonamide substrate (e.g., 4-methylbenzenesulfonamide)
-
Anhydrous dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk flask or vial under an inert atmosphere, add (PPh₃)AuCl (5 mol %) and AgOTf (8 mol %).
-
Add the sulfonamide (0.4 mmol, 1.0 equivalent) and the allene (0.8 mmol, 2.0 equivalents).
-
Add anhydrous dioxane (2 mL).
-
Seal the flask or vial and stir the reaction mixture at room temperature (approximately 25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 16 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-allylic sulfonamide.
Mandatory Visualization
Caption: Proposed catalytic cycle for the gold-catalyzed hydroamination of alkenes.
Caption: Experimental workflow for the gold-catalyzed hydroamination.
References
Application Notes and Protocols: Preparation of Bioactive Gold(I) Complexes from (Triphenylphosphine)gold(I) Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various bioactive gold(I) complexes derived from the common starting material, (triphenylphosphine)gold(I) chloride, also known as [AuCl(PPh₃)]. The synthesized complexes exhibit promising anticancer and antibacterial properties, primarily through the inhibition of the thioredoxin reductase (TrxR) enzyme and the induction of reactive oxygen species (ROS), leading to apoptosis.
Synthesis of Bioactive Gold(I) Complexes
The general strategy for the synthesis of bioactive gold(I) complexes from [AuCl(PPh₃)] involves the substitution of the chloride ligand with a biologically active molecule, often containing a thiol or an N-heterocyclic group. The triphenylphosphine (B44618) ligand generally remains coordinated to the gold(I) center, contributing to the overall stability and lipophilicity of the complex.
General Synthetic Workflow
The synthesis typically follows a straightforward substitution reaction. The workflow can be visualized as follows:
Caption: General workflow for the synthesis of bioactive gold(I) complexes.
Protocol 1: Synthesis of Gold(I)-Thiolate Complexes (Auranofin Analogs)
This protocol describes the synthesis of gold(I)-thiolate complexes, which are analogs of the FDA-approved drug Auranofin. These complexes often exhibit potent antimicrobial and anticancer activities.[1]
Materials:
-
(Triphenylphosphine)gold(I) chloride, [AuCl(PPh₃)]
-
Thiol-containing bioactive molecule (e.g., 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose for Auranofin synthesis)[1][2]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Methanol or a mixture of methanol and water
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the thiol-containing bioactive molecule (1 mmol) in methanol.
-
Add an equimolar amount of a base, such as potassium carbonate (1 mmol), to the solution to deprotonate the thiol group.[2]
-
Stir the mixture at room temperature for 15-30 minutes.
-
In a separate container, dissolve (triphenylphosphine)gold(I) chloride (1 mmol) in a minimal amount of methanol or dichloromethane.
-
Add the [AuCl(PPh₃)] solution dropwise to the stirring thiolate solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC) if applicable.
-
Upon completion, the resulting precipitate, which is the gold(I)-thiolate complex, can be collected by filtration.
-
Wash the product with water and then a small amount of cold methanol to remove any unreacted starting materials and salts.
-
Dry the final product under vacuum.
Protocol 2: Synthesis of Gold(I)-5-Fluorouracil Complexes
This protocol outlines the synthesis of gold(I) complexes with the anticancer and antibacterial drug 5-fluorouracil (B62378) (5-FU).[3][4][5]
Materials:
-
(Triphenylphosphine)gold(I) chloride, [AuCl(PPh₃)]
-
5-Fluorouracil (5-FU)
-
Potassium hydroxide (B78521) (KOH)
-
Methanol
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Deprotonate 5-FU by dissolving it (1 mmol) in a methanolic solution of potassium hydroxide (1 mmol).[3]
-
Stir the mixture at room temperature until the 5-FU is completely dissolved.
-
Add a solution of [AuCl(PPh₃)] (1 mmol) in methanol to the 5-FU solution.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
The product will precipitate out of the solution as an off-white solid.
-
Collect the solid by filtration, wash with water and methanol, and dry under vacuum.[3]
Protocol 3: Synthesis of Gold(I)-Hypoxanthine Complexes
This protocol details the synthesis of gold(I) complexes with N-donor ligands derived from hypoxanthine (B114508), which have shown significant in vitro anticancer activity.[6][7]
Materials:
-
(Triphenylphosphine)gold(I) chloride, [AuCl(PPh₃)]
-
Substituted hypoxanthine derivative
-
Sodium hydroxide (NaOH), 1 M solution
-
Acetone
-
Stir plate and magnetic stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the substituted hypoxanthine derivative (1 mmol) in acetone (20 mL).[6][7]
-
In a separate flask, dissolve [AuCl(PPh₃)] (1 mmol) in acetone (10 mL).[6][7]
-
Mix the two acetone solutions.
-
Add 1 mL of 1 M NaOH to the reaction mixture to facilitate the deprotonation of the hypoxanthine ligand.[6][7]
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system, such as toluene/n-hexane.[6]
Biological Activity and Data Presentation
The synthesized gold(I) complexes exhibit a range of biological activities, with anticancer and antibacterial effects being the most prominent. The primary mechanism of action is believed to be the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox balance.[8] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), which in turn triggers apoptotic cell death.[9][8][10]
Anticancer Activity
The in vitro anticancer activity of these gold(I) complexes is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify their cytotoxic potential.
Table 1: In Vitro Anticancer Activity (IC₅₀, µM) of Selected Gold(I) Complexes
| Complex ID | Ligand | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Auranofin | Tetra-O-acetyl-thioglucose | MCF7 (Breast) | 17.68 ± 0.10 | [7] |
| PC3 (Prostate) | 14.33 ± 0.10 | [7] | ||
| Complex 4 | 6-allyloxy-9H-purine | A549 (Lung) | ~1-30 | [4][6] |
| HeLa (Cervical) | ~1-30 | [4][6] | ||
| A2780 (Ovarian) | ~1-30 | [4][6] | ||
| Complex 5 | 6-propoxy-9H-purine | A549 (Lung) | ~1-30 | [4][6] |
| HeLa (Cervical) | ~1-30 | [4][6] | ||
| A2780 (Ovarian) | ~1-30 | [4][6] | ||
| Complex 6 | 6-isopropoxy-9H-purine | A549 (Lung) | ~1-30 | [4][6] |
| HeLa (Cervical) | ~1-30 | [4][6] | ||
| A2780 (Ovarian) | ~1-30 | [4][6] | ||
| PBTDG | (BDPEA)(TPPMS) | MCF-7 (Breast) | 1.48 | [11] |
| Cisplatin | - | A549 (Lung) | Often higher than gold complexes | [4][6] |
| HeLa (Cervical) | Often higher than gold complexes | [4][6] | ||
| A2780 (Ovarian) | Often higher than gold complexes | [4][6] |
Note: The IC₅₀ values for complexes 4-6 are reported as a range in the source material.
Antibacterial Activity
Several gold(I) phosphine (B1218219) complexes have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity (MIC, µg/mL) of Gold(I)-5-Fluorouracil Complexes
| Complex | Phosphine Ligand | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| [Au(5-FU)(PPh₃)] | Triphenylphosphine | - | - | [3] |
| [Au(5-FU)(PTA)] | PTA | Excellent Activity | 32x more active than 5-FU | [3][5] |
| 5-Fluorouracil | - | - | - | [3][5] |
Note: Specific MIC values were not provided in a readily comparable format in the initial search results for all complexes.
Key Experimental Protocols for Biological Evaluation
Protocol 4: Thioredoxin Reductase (TrxR) Inhibition Assay
This assay measures the ability of the gold(I) complexes to inhibit the activity of TrxR. A common method involves a colorimetric assay using DTNB (5,5'-dithiobis(2-nitrobenzoic acid)).
Materials:
-
Purified thioredoxin reductase (mammalian or bacterial)
-
NADPH
-
DTNB solution
-
Assay buffer (e.g., potassium phosphate (B84403) buffer with EDTA)
-
Microplate reader
-
Gold(I) complex solution (in a suitable solvent like DMSO)
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, NADPH, and the gold(I) complex at various concentrations.
-
Add the purified TrxR enzyme to initiate the pre-incubation.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Start the reaction by adding the DTNB solution to each well.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance corresponds to the rate of TNB formation, which is proportional to TrxR activity.
-
Calculate the percentage of inhibition for each concentration of the gold(I) complex relative to a control without the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of TrxR activity.
Protocol 5: Intracellular Reactive Oxygen Species (ROS) Assay
This protocol uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), to measure the generation of intracellular ROS.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
H₂DCFDA probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
-
Gold(I) complex solution
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the gold(I) complex for a specified time (e.g., 6, 12, or 24 hours).
-
After treatment, wash the cells with PBS.
-
Load the cells with the H₂DCFDA probe (typically 5-10 µM in serum-free medium) and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission for dichlorofluorescein) using a fluorescence microplate reader or flow cytometer.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Signaling Pathway Visualization
The primary mechanism of action for many bioactive gold(I) complexes involves the inhibition of thioredoxin reductase, leading to oxidative stress and apoptosis. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of apoptosis induced by TrxR inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gold(I)-triphenylphosphine complexes with hypoxanthine-derived ligands: in vitro evaluations of anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gold(I)-Triphenylphosphine Complexes with Hypoxanthine-Derived Ligands: In Vitro Evaluations of Anticancer and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro characterization of [198Au]Auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioredoxin system inhibitors as mediators of apoptosis for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 10. Frontiers | Gold complex compounds that inhibit drug-resistant Staphylococcus aureus by targeting thioredoxin reductase [frontiersin.org]
- 11. Synthesis of a Novel Gold(I) Complex and Evaluation of Its Anticancer Properties in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triphenylphosphinechlorogold-Catalyzed Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions. Among the various gold catalysts, triphenylphosphinechlorogold(I) [(PPh₃)AuCl] has proven to be a versatile and efficient precatalyst for a range of organic transformations. In combination with a silver salt co-catalyst, it forms a cationic gold(I) species that acts as a potent π-acid, activating alkynes, allenes, and alkenes towards nucleophilic attack.[1][2] This document provides detailed application notes and protocols for key organic transformations catalyzed by the this compound(I) system, targeting researchers, scientists, and drug development professionals.
Mechanism of Catalysis
The general mechanism for this compound-catalyzed transformations commences with the abstraction of the chloride ligand from (PPh₃)AuCl by a silver salt (e.g., AgOTf, AgSbF₆), generating a highly electrophilic cationic gold(I) complex, [(PPh₃)Au]⁺.[2] This cationic species then coordinates to the π-system of an unsaturated substrate, such as an alkyne, rendering it susceptible to nucleophilic attack. The subsequent reaction pathway is dependent on the nature of the nucleophile and the substrate, but typically involves intramolecular or intermolecular addition to the activated multiple bond. The catalytic cycle is completed by protodeauration of the resulting organogold intermediate, regenerating the active cationic gold(I) catalyst and furnishing the desired product.[3]
Key Organic Transformations
Hydroamination of Alkynes
The addition of an N-H bond across a carbon-carbon triple bond, or hydroamination, is a highly atom-economical method for the synthesis of nitrogen-containing compounds such as imines and enamines, which are valuable intermediates in pharmaceutical synthesis.
| Entry | Alkyne | Amine | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene (B144264) | Aniline (B41778) | (PPh₃)AuCl (1 mol%), AgSbF₆ (2 mol%) | CH₃CN | 90 | 16 | 99 | [4] |
| 2 | Phenylacetylene | o-Toluidine | (PPh₃)AuCl (1 mol%), AgSbF₆ (2 mol%) | CH₃CN | 90 | 16 | 99 | [4] |
| 3 | Phenylacetylene | p-Toluidine | (PPh₃)AuCl (1 mol%), AgSbF₆ (2 mol%) | CH₃CN | 90 | 16 | 95 | [4] |
| 4 | 1-Hexyne (B1330390) | Aniline | (PPh₃)AuCl (1 mol%), AgSbF₆ (2 mol%) | CH₃CN | 90 | 16 | 85 | [4] |
| 5 | Diphenylacetylene | Aniline | (PPh₃)AuCl (1 mol%), AgSbF₆ (2 mol%) | CH₃CN | 90 | 16 | 15 | [4] |
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon), add chloro(triphenylphosphine)gold(I) (4.9 mg, 0.01 mmol, 1 mol%) and silver hexafluoroantimonate (AgSbF₆) (6.9 mg, 0.02 mmol, 2 mol%).
-
Reaction Setup: To the Schlenk tube, add acetonitrile (B52724) (1.0 mL). Stir the mixture at room temperature for 10 minutes to allow for the in situ generation of the active cationic gold catalyst.
-
Addition of Reactants: Add aniline (93 mg, 1.0 mmol) followed by phenylacetylene (153 mg, 1.5 mmol) to the reaction mixture.
-
Reaction Conditions: Place the Schlenk tube in a preheated oil bath at 90 °C and stir for 16 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the corresponding imine.
Addition of Carboxylic Acids to Alkynes (Hydroacyloxylation)
The gold-catalyzed addition of carboxylic acids to alkynes provides a direct and efficient route to synthetically valuable enol esters. These products are versatile intermediates in organic synthesis, serving as precursors to ketones and other functionalized molecules.
| Entry | Alkyne | Carboxylic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Hexyne | Benzoic Acid | (PPh₃)AuCl (5 mol%), AgPF₆ (5 mol%) | Toluene (B28343) | 60 | 2 | 95 | [5] |
| 2 | Phenylacetylene | Acetic Acid | (PPh₃)AuCl (5 mol%), AgPF₆ (5 mol%) | Toluene | 60 | 3 | 92 | [5] |
| 3 | 1-Octyne | Propionic Acid | (PPh₃)AuCl (5 mol%), AgPF₆ (5 mol%) | Toluene | 60 | 2 | 96 | [5] |
| 4 | Cyclohexylacetylene | Benzoic Acid | (PPh₃)AuCl (5 mol%), AgPF₆ (5 mol%) | Toluene | 60 | 4 | 90 | [5] |
| 5 | Hex-3-yne | Benzoic Acid | [AuCl(PPh₃)] (5 mol%), AgOAc (5 mol%) | Water | 60 | 24 | 94 | [6] |
-
Catalyst Preparation: In a dry reaction vial, combine chloro(triphenylphosphine)gold(I) (12.4 mg, 0.025 mmol, 5 mol%) and silver hexafluorophosphate (B91526) (AgPF₆) (6.3 mg, 0.025 mmol, 5 mol%).
-
Reaction Setup: Add toluene (1.0 mL) to the vial and stir the mixture at room temperature for 10 minutes.
-
Addition of Reactants: Add benzoic acid (61 mg, 0.5 mmol) and 1-hexyne (41 mg, 0.5 mmol) to the reaction mixture.
-
Reaction Conditions: Seal the vial and heat the mixture at 60 °C for 2 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, filter through a short pad of celite, and concentrate the filtrate under reduced pressure. The residue can be purified by flash chromatography on silica gel to yield the desired enol ester.
Cycloisomerization of Enynes
Gold-catalyzed cycloisomerization of enynes is a powerful strategy for the rapid construction of carbo- and heterocyclic ring systems. This transformation proceeds through the activation of the alkyne moiety, followed by an intramolecular attack of the tethered alkene.
| Entry | Enyne Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | N-Tosyl-1,6-enyne | (PPh₃)AuCl (5 mol%), AgSbF₆ (5 mol%) | THF | rt | 0.5 | Bicyclic amine | 95 | [1] |
| 2 | Oxygen-tethered 1,6-enyne | (PPh₃)AuCl (2 mol%), AgSbF₆ (2 mol%) | CH₂Cl₂ | rt | 1 | Bicyclic ether | 92 | [7] |
| 3 | Carbon-tethered 1,6-enyne | (PPh₃)AuCl (1 mol%), AgSbF₆ (1 mol%) | Dioxane | rt | 2 | Bicyclo[4.1.0]heptene | 88 | [1] |
| 4 | 1,5-Allenyne | [(Ph₃PAu)₃O]BF₄ (1 mol%) | CHCl₃ | 60 | 12 | Cross-conjugated triene | 88 | [3] |
-
Catalyst Preparation: To a solution of chloro(triphenylphosphine)gold(I) (12.4 mg, 0.025 mmol, 5 mol%) in dry THF (1.0 mL) in a flame-dried flask under argon, add silver hexafluoroantimonate (AgSbF₆) (8.6 mg, 0.025 mmol, 5 mol%). Stir the resulting suspension at room temperature for 10 minutes.
-
Reaction Setup: In a separate flask, dissolve the N-tosyl-1,6-enyne substrate (0.5 mmol) in dry THF (1.0 mL).
-
Reaction Execution: Add the substrate solution to the catalyst suspension via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, monitoring the progress by TLC.
-
Work-up and Purification: Once the starting material is consumed, quench the reaction with a few drops of saturated aqueous sodium bicarbonate solution. Extract the mixture with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General catalytic cycle for hydrofunctionalization.
Caption: General experimental workflow.
Safety and Handling
-
This compound(I): This compound is a solid and should be handled in a well-ventilated area or a fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Silver Salts (AgOTf, AgSbF₆, etc.): Silver salts are often light-sensitive and hygroscopic. They should be stored in a dark, dry place. Handle them with care, as they can be corrosive and toxic.
-
Solvents: Use dry, degassed solvents, especially for reactions sensitive to air and moisture.
-
General Precautions: As with all chemical reactions, it is crucial to conduct a thorough risk assessment before starting any experiment.
Troubleshooting
-
Low or No Reactivity:
-
Inactive Catalyst: Ensure the silver salt is of good quality and the solvent is anhydrous. The active cationic gold species can be deactivated by impurities.[9] Consider preparing the active catalyst by sonicating the mixture of (PPh₃)AuCl and the silver salt, followed by centrifugation to remove the silver chloride precipitate.
-
Substrate Issues: The electronic and steric properties of the substrate can significantly influence reactivity.
-
-
Side Reactions/Decomposition:
-
Excess Silver Salt: Using a large excess of the silver salt can sometimes have a detrimental effect on the catalytic activity.
-
Temperature: Some gold-catalyzed reactions are sensitive to temperature. Optimization of the reaction temperature may be necessary.
-
Conclusion
This compound(I), in conjunction with a silver salt, is a highly effective catalytic system for a variety of important organic transformations. The protocols and data presented here provide a foundation for researchers to explore and apply these powerful synthetic methods in their own work, from fundamental research to the development of novel therapeutic agents. The mild reaction conditions, broad substrate scope, and high efficiency make this catalytic system an invaluable tool in the modern synthetic chemist's arsenal.
References
- 1. Gold-catalyzed hydroamination/cycloisomerization reaction of 1,6-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Convenient Gold(I) Complex Used for the Preparation of Cationic Gold(I) Complexes | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. yufengchemicals.com [yufengchemicals.com]
- 8. Item - Cationic Gold Catalyst Poisoning and Reactivation - American Chemical Society - Figshare [acs.figshare.com]
- 9. Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Triphenylphosphinechlorogold-Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triphenylphosphinechlorogold ((Ph₃P)AuCl) catalyzed reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or fails to start. What are the common causes and how can I troubleshoot this?
A1: Low or no reactivity in a (Ph₃P)AuCl-catalyzed reaction is a common issue that can often be traced back to the activation of the precatalyst. (Ph₃P)AuCl is a stable gold(I) precatalyst that typically requires the abstraction of the chloride ligand to generate the catalytically active cationic gold(I) species.
-
Inactive Precatalyst: The most frequent cause is the failure to generate the active catalyst. This is usually achieved by adding a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgBF₄, AgOTf). The silver cation abstracts the chloride from the gold complex, forming insoluble AgCl which precipitates out of the reaction mixture.
-
Impurities: The presence of water, oxygen, or other impurities can deactivate the catalyst. Ensure that all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Insufficient Activation: The stoichiometry of the silver salt activator is crucial. A 1:1 ratio of the silver salt to (Ph₃P)AuCl is typically used. In some cases, an excess of the silver salt may be beneficial, but this can also lead to undesired side reactions catalyzed by silver(I).
Q2: I am observing a low yield of my desired product. What factors could be contributing to this?
A2: Low yields can be attributed to several factors ranging from incomplete reaction to catalyst deactivation and product decomposition.
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction outcome. It is advisable to screen a range of solvents and temperatures to find the optimal conditions for your specific transformation. Polar aprotic solvents like dichloromethane (B109758) (DCM) and acetonitrile (B52724) are commonly used.
-
Catalyst Decomposition: The active gold(I) catalyst can be unstable and decompose over time, especially at elevated temperatures. Visual indicators of decomposition can include a change in color of the reaction mixture or the formation of gold nanoparticles (a darkening or purplish tint).
-
Ligand Effects: The electronic and steric properties of the phosphine (B1218219) ligand influence the reactivity and stability of the catalyst. While triphenylphosphine (B44618) is widely used, more electron-rich or sterically demanding phosphines can sometimes offer improved performance.
-
Side Reactions: Competing side reactions, such as dimerization or polymerization of the starting material or product, can consume the substrate and reduce the yield of the desired product.
Q3: How can I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture?
A3: Triphenylphosphine oxide (TPPO) is a common byproduct in reactions involving triphenylphosphine, including the preparation of the catalyst itself. Its removal can be challenging due to its polarity and solubility in many organic solvents.
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method for separating TPPO from less polar products.
-
Precipitation/Crystallization: Exploiting solubility differences is a common strategy. TPPO is poorly soluble in non-polar solvents like hexane (B92381) and pentane. Concentrating the reaction mixture and triturating with a non-polar solvent can cause TPPO to precipitate, allowing for its removal by filtration.
-
Chemical Conversion: TPPO can be converted into a more easily separable derivative. For example, reaction with zinc chloride (ZnCl₂) in polar solvents can form an insoluble complex that can be filtered off.
Q4: What are the best practices for handling and storing (Ph₃P)AuCl?
A4: Proper handling and storage are crucial for maintaining the integrity and reactivity of the catalyst.
-
Storage: (Ph₃P)AuCl should be stored in a cool, dark, and dry place, preferably in a desiccator or under an inert atmosphere. It is a crystalline solid that is generally stable to air and moisture for extended periods if stored correctly.
-
Handling: While the solid is relatively stable, it is good practice to handle it in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Issue 1: Reaction Not Initiating
If your reaction fails to start, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for an inactive reaction.
Issue 2: Low Product Yield
If you are experiencing low yields, this guide will help you diagnose and address the potential causes.
Caption: Diagnostic guide for low reaction yield.
Data Presentation
Table 1: Comparison of Silver Salt Activators
The choice of silver salt can influence the reaction yield. The following table provides a comparison of common silver salts used for the activation of (Ph₃P)AuCl in a model cyclization reaction.
| Silver Salt Activator | Counterion | Typical Yield (%) | Notes |
| AgSbF₆ | SbF₆⁻ | 85-95 | Often provides high yields due to the highly non-coordinating nature of the anion. |
| AgBF₄ | BF₄⁻ | 80-90 | A common and effective activator. |
| AgOTf | OTf⁻ | 75-85 | The triflate anion is more coordinating than SbF₆⁻ or BF₄⁻, which can sometimes lead to slightly lower reactivity. |
| Ag₂CO₃ | CO₃²⁻ | Variable | Can act as both an activator and a base, which may be beneficial or detrimental depending on the reaction.[1] |
Yields are representative and can vary significantly based on the specific reaction and substrate.
Table 2: Effect of Solvent on Reaction Yield
The solvent can have a profound effect on the rate and selectivity of gold-catalyzed reactions.
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | 9.1 | 80-95 | A common and often optimal solvent for many (Ph₃P)AuCl-catalyzed reactions. |
| Acetonitrile | 37.5 | 70-90 | A polar aprotic solvent that can also be effective. |
| Toluene | 2.4 | 50-70 | A non-polar solvent that may be suitable for certain substrates but often results in lower yields. |
| Tetrahydrofuran (THF) | 7.6 | 60-80 | Can coordinate to the gold center, potentially modulating its reactivity. |
Yields are illustrative and highly dependent on the specific transformation.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Activation
This protocol describes the in-situ activation of (Ph₃P)AuCl using a silver salt.
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the substrate and the appropriate anhydrous solvent.
-
Add this compound ((Ph₃P)AuCl) to the reaction mixture.
-
In a separate flask, dissolve the silver salt (e.g., AgSbF₆, 1.0-1.1 equivalents) in a small amount of the reaction solvent.
-
Add the silver salt solution dropwise to the reaction mixture at the desired temperature (often room temperature).
-
A white precipitate of silver chloride (AgCl) should form upon addition.
-
Stir the reaction mixture for the specified time, monitoring its progress by an appropriate analytical technique (e.g., TLC, GC, NMR).
Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation
This protocol outlines a method for removing TPPO from a reaction mixture.
-
Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent.
-
To the resulting residue, add a minimal amount of a cold, non-polar solvent in which TPPO has low solubility (e.g., pentane, hexane, or diethyl ether).
-
Stir the suspension vigorously for 15-30 minutes.
-
Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated TPPO.
-
Wash the filter cake with a small amount of the cold, non-polar solvent.
-
The filtrate, containing the desired product, can then be concentrated and subjected to further purification if necessary.
Catalyst Activation and Catalytic Cycle
The following diagram illustrates the activation of the (Ph₃P)AuCl precatalyst and a generalized catalytic cycle for the transformation of a substrate.
Caption: Activation of (Ph₃P)AuCl and a general catalytic cycle.
References
Technical Support Center: Purification of Products from Triphenylphosphinechlorogold Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from triphenylphosphinechlorogold reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude products from this compound reactions?
A1: The most common impurity is triphenylphosphine (B44618) oxide (TPPO), which forms from the oxidation of triphenylphosphine.[1] Other potential impurities include unreacted starting materials like chloroauric acid or (dimethyl sulfide)gold(I) chloride, and excess triphenylphosphine.[1] Depending on the reaction conditions and the stability of the desired product, decomposition products may also be present.[2][3]
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of your desired gold complex from impurities.[4] By comparing the TLC profile of your collected fractions to the crude reaction mixture and a pure standard (if available), you can identify which fractions contain the purified product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, can be very useful for detecting phosphorus-containing impurities like triphenylphosphine oxide.[5]
Q3: My triphenylphosphinegold complex appears to be unstable during purification. What could be the cause?
A3: Triphenylphosphinegold complexes can be sensitive to certain conditions. Decomposition on silica (B1680970) gel during column chromatography is a known issue for some organogold compounds.[4] The acidic nature of silica can lead to the degradation of the complex.[4] Additionally, some complexes are thermally unstable and may decompose at elevated temperatures, such as during solvent evaporation or prolonged heating.[3][5] Photochemical decomposition under UV light has also been observed for some gold complexes in specific solvents like chloroform.[2]
Q4: What are the general approaches for purifying triphenylphosphinegold compounds?
A4: The two primary methods for purifying solid triphenylphosphinegold compounds are recrystallization and column chromatography.[3][6] The choice between these methods depends on the properties of the desired product and the nature of the impurities. For removing the common byproduct triphenylphosphine oxide, specific precipitation methods can also be highly effective.[7]
Troubleshooting Guides
Issue 1: Difficulty Removing Triphenylphosphine Oxide (TPPO)
Q: My final product is contaminated with triphenylphosphine oxide. How can I remove it?
A: Triphenylphosphine oxide (TPPO) is a common and often persistent impurity. Here are several effective methods for its removal:
-
Precipitation with Zinc Chloride: This method is particularly useful for products soluble in polar solvents like ethanol. TPPO forms a complex with zinc chloride, which precipitates out of the solution and can be removed by filtration.[7]
-
Silica Plug Filtration: For relatively non-polar products, a quick filtration through a short column ("plug") of silica gel can be effective. The more polar TPPO is retained on the silica, while the less polar product is eluted.[8][9]
-
Recrystallization: If a suitable solvent system can be found where the solubility of your product and TPPO differ significantly, recrystallization can be a powerful purification method.[10]
| Method | Principle | Best Suited For |
| Precipitation with ZnCl₂ | Forms an insoluble TPPO-Zn complex.[7] | Products soluble in polar solvents (e.g., ethanol).[7] |
| Silica Plug Filtration | Differential adsorption based on polarity.[8] | Non-polar to moderately polar products.[8] |
| Recrystallization | Differential solubility of the product and TPPO.[6] | Products that are crystalline solids. |
Issue 2: Product Decomposition during Column Chromatography
Q: I am losing my product or observing decomposition when I run a silica gel column. What should I do?
A: Decomposition on silica is a common problem for sensitive organogold complexes.[4] Here are some troubleshooting steps:
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (neutral or basic), or a C18-functionalized (reverse-phase) silica gel.[4]
-
Deactivate the Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solution of a non-nucleophilic base, like triethylamine, in your eluent.[4]
-
Minimize Contact Time: Use flash column chromatography with applied pressure to minimize the time your compound spends on the column.[11]
-
Consider Alternative Purification Methods: If decomposition persists, avoid column chromatography altogether and focus on recrystallization or selective precipitation techniques.[3]
Issue 3: Poor Recovery or Oiling Out During Recrystallization
Q: I am trying to recrystallize my product, but it is "oiling out" or my recovery is very low. What can I do?
A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than forming crystals. This often happens if the solution is cooled too quickly or if the solvent is not ideal.
-
Optimize Your Solvent System: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[6] You may need to screen several solvents or use a two-solvent system.[12]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.[12]
-
Scratch the Flask: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. The small scratches provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can initiate crystallization.
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride
This protocol is adapted from a procedure described for the removal of TPPO from reaction mixtures.[7]
-
Dissolve the Crude Product: Dissolve the crude reaction mixture containing your triphenylphosphinegold product and TPPO in ethanol.
-
Prepare the Zinc Chloride Solution: In a separate flask, prepare a solution of zinc chloride in warm ethanol.
-
Precipitation: Add the zinc chloride solution to the solution of your crude product at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[7]
-
Filtration: Stir the mixture for a short period to ensure complete precipitation, then filter the mixture to remove the solid TPPO-zinc complex.
-
Product Isolation: The filtrate contains your purified product. The solvent can be removed under reduced pressure to yield the purified compound.
Protocol 2: Purification by Column Chromatography
This is a general protocol for column chromatography that can be adapted for triphenylphosphinegold compounds.[11]
-
Select the Stationary and Mobile Phases: Choose an appropriate stationary phase (e.g., silica gel, alumina) and a solvent system (eluent) that provides good separation of your product from impurities, as determined by TLC.[4]
-
Pack the Column: Prepare a slurry of the stationary phase in the eluent and carefully pour it into the chromatography column. Allow the stationary phase to settle into a uniform bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elute the Column: Add the eluent to the top of the column and apply gentle pressure (if necessary) to move the solvent through the column. The different components of the mixture will travel down the column at different rates.[11]
-
Collect Fractions: Collect the eluting solvent in a series of fractions.
-
Analyze Fractions and Isolate Product: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 3: Purification by Recrystallization
This is a general protocol for recrystallization.[6]
-
Choose a Solvent: Select a solvent in which your product is highly soluble at elevated temperatures and poorly soluble at room temperature.[6]
-
Dissolve the Crude Product: Place the crude product in a flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of hot solvent until the product just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should form. Cooling in an ice bath can further increase the yield.
-
Isolate and Dry the Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Visualizations
Caption: General purification workflow for triphenylphosphinegold reaction products.
Caption: Troubleshooting guide for product decomposition during purification.
References
- 1. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shenvilab.org [shenvilab.org]
- 9. benchchem.com [benchchem.com]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Home Page [chem.ualberta.ca]
identifying and minimizing side products in triphenylphosphinechlorogold catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triphenylphosphinechlorogold(I), (Ph₃P)AuCl, in their catalytic reactions. The following information is designed to help identify and minimize common side products and address other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Question: My reaction is sluggish or incomplete, and I observe a color change to purple or black in my reaction mixture. What is the likely cause and how can I prevent it?
Answer: This is a common indication of catalyst decomposition via reduction of the active Au(I) species to metallic gold nanoparticles (Au(0)).[1][2] The formation of these nanoparticles leads to a loss of the desired homogeneous catalyst from the solution. The catalytic activity of gold nanoparticles is highly dependent on their size, and they may either be inactive for your desired transformation or catalyze unintended side reactions.[2][3]
Troubleshooting Steps:
-
Minimize Reaction Temperature: Elevated temperatures can promote the reduction of Au(I). If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Ensure Inert Atmosphere: Oxygen can facilitate the oxidation of triphenylphosphine (B44618) to triphenylphosphine oxide, which can destabilize the gold catalyst and indirectly lead to the formation of Au(0).[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Use High-Purity Reagents and Solvents: Impurities in solvents or starting materials can act as reducing agents. Ensure all reagents and solvents are of high purity and appropriately dried and degassed.
-
Ligand Stabilization: The addition of a slight excess of triphenylphosphine can sometimes help to stabilize the Au(I) center and prevent agglomeration into nanoparticles by favoring the formation of species like [(PPh₃)₂Au]⁺.[5]
2. Question: I have isolated my product, but it is contaminated with a significant amount of a white, crystalline solid that is difficult to remove by standard chromatography. What is this side product and how can I get rid of it?
Answer: The most likely contaminant is triphenylphosphine oxide (TPPO).[4] TPPO is a common byproduct in reactions involving triphenylphosphine, formed by the oxidation of the phosphine (B1218219) ligand.[4] It is notoriously difficult to separate from many organic products due to its polarity and solubility.
Minimization & Removal Strategies:
-
Prevention:
-
Inert Atmosphere: Rigorously exclude air from your reaction, as triphenylphosphine is readily oxidized by atmospheric oxygen, a process that can be catalyzed by metal ions.[4]
-
Peroxide-Free Solvents: Ensure your solvents are free of peroxides, which can also oxidize the phosphine ligand.
-
-
Removal:
-
Crystallization: TPPO is poorly soluble in cold diethyl ether and hexane.[4] Triturating the crude product with these solvents can often cause the TPPO to precipitate, allowing for its removal by filtration.
-
Complexation-Filtration: TPPO can be selectively removed by converting it into an insoluble metal complex.
-
With MgCl₂: Addition of MgCl₂ to a solution of the crude product in a non-polar solvent like toluene (B28343) or dichloromethane (B109758) can lead to the precipitation of a Mg(II)-TPPO complex, which can be filtered off.
-
With ZnCl₂: In more polar solvents like ethanol (B145695) or ethyl acetate, adding ZnCl₂ will form an insoluble ZnCl₂(TPPO)₂ complex that can be removed by filtration.[4]
-
-
3. Question: My reaction is giving a mixture of regioisomers or unexpected dimerization products. How can the catalyst system be modified to improve selectivity?
Answer: The selectivity of gold-catalyzed reactions is highly sensitive to the nature of the ligand and the counterion.[6][7][8] The formation of undesired isomers or dimers can often be attributed to the specific catalytic species generated in situ.[8]
Strategies to Enhance Selectivity:
-
Ligand Modification: While your core catalyst is (Ph₃P)AuCl, the use of other phosphine ligands with different steric and electronic properties can dramatically alter the reaction outcome.[8] For instance, bulkier or more electron-donating phosphines can influence the geometry of the transition state and thus the product distribution.
-
Counterion Effects: When generating the cationic gold catalyst using a silver salt (e.g., AgSbF₆, AgOTf, AgBF₄), the resulting counterion can play a crucial role.[6][7] The coordinating ability of the counterion can affect the Lewis acidity of the gold center and influence the reaction pathway. Experimenting with different silver salts can be a powerful tool to tune selectivity.
-
Beware of "Hidden" Brønsted Acid Catalysis: Silver salts like AgOTf can react with chlorinated solvents (e.g., 1,2-dichloroethane) to form triflic acid.[8] This generated Brønsted acid can act as the actual catalyst, leading to different products than expected from a purely gold-catalyzed pathway.[8] Consider using non-chlorinated solvents or be aware of this potential for side reactions.
Quantitative Data Summary
Table 1: Influence of Catalyst System on Product Distribution in the Intramolecular Hydroarylation of Alkynes with Indoles
| Entry | Catalyst System | 7-exo-dig Product Yield (%) | 8-endo-dig Product Yield (%) |
| 1 | AuCl | Low | High |
| 2 | AuCl₃ | Low | High |
| 3 | (Ph₃P)AuCl / AgSbF₆ | ~50 | ~50 |
| 4 | Buchwald-type Ligand Au Complex | High | Low |
Data synthesized from observations in literature. Actual yields are substrate-dependent.[6]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Au(0) Nanoparticle Formation
-
Glassware Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Reagent and Solvent Preparation: Solvents should be passed through a solvent purification system or distilled from an appropriate drying agent. Liquid reagents should be freshly distilled, and solid reagents should be dried under vacuum. All liquids should be degassed by three freeze-pump-thaw cycles.
-
Reaction Setup: The reaction is assembled in a Schlenk flask or glovebox under a positive pressure of inert gas.
-
Catalyst and Reagent Addition: The solvent is added to the reaction flask, followed by the substrate and any other reagents. The (Ph₃P)AuCl catalyst and any silver salt co-catalyst are added last, preferably as a solution in the reaction solvent.
-
Reaction Conditions: The reaction is stirred at the lowest temperature that affords a reasonable reaction rate. The reaction progress is monitored by TLC or GC/LC-MS.
-
Workup: The reaction is quenched and worked up under conditions that minimize exposure to air.
Visualizations
Caption: Catalyst activation and common decomposition pathways.
Caption: Troubleshooting decision-making workflow.
References
- 1. Reduction mechanism of Au metal ions into Au nanoparticles on molybdenum disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcd.ie [tcd.ie]
- 3. Size Effect of Gold Nanoparticles in Catalytic Reduction of p-Nitrophenol with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Effects in Homogeneous Au Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anatomy of gold catalysts: facts and myths - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00736D [pubs.rsc.org]
Technical Support Center: Optimizing Triphenylphosphinechlorogold Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triphenylphosphinechlorogold ((PPh₃)AuCl) catalysts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of a failing or inefficient reaction catalyzed by (PPh₃)AuCl?
A1: Common indicators of a problematic reaction include:
-
Low or no product yield: The most obvious sign that the reaction is not proceeding as expected.
-
Formation of side products: The appearance of unexpected peaks in your analytical data (e.g., NMR, LC-MS) suggests a lack of selectivity.
-
Incomplete conversion of starting material: Indicates that the catalyst is not active enough or is deactivating prematurely.
-
Reaction stalling: The reaction proceeds initially but then stops before completion.
-
Color change of the reaction mixture: While not always indicative of a problem, a significant and unexpected color change could suggest catalyst decomposition or side reactions.
Q2: My (PPh₃)AuCl catalyst is not dissolving in the reaction solvent. What should I do?
A2: (PPh₃)AuCl has moderate solubility in many common organic solvents. If you are experiencing solubility issues, consider the following:
-
Solvent choice: Chlorinated solvents like dichloromethane (B109758) (DCM) and dichloroethane (DCE) are often good choices. Ethereal solvents like tetrahydrofuran (B95107) (THF) and dioxane can also be effective.
-
Gentle heating: Slightly warming the mixture can aid dissolution. However, be cautious as excessive heat can lead to catalyst decomposition.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and improve dissolution.
Q3: Is a silver salt co-catalyst always necessary when using (PPh₃)AuCl?
A3: Not always, but it is very common. (PPh₃)AuCl is a pre-catalyst that is often activated by a silver salt (e.g., AgOTf, AgSbF₆, Ag₂CO₃) to generate the active cationic gold(I) species, [(PPh₃)Au]⁺. The silver salt acts as a halide scavenger, abstracting the chloride from the gold center. The choice of silver salt can influence the reaction's outcome.[1] In some cases, the reaction may proceed without a silver salt, but the catalytic activity is often significantly lower.
Q4: How can I minimize catalyst deactivation?
A4: Catalyst deactivation can occur through various mechanisms, including aggregation of gold nanoparticles, poisoning by impurities, or ligand dissociation. To mitigate deactivation:
-
Use high-purity reagents and solvents: Impurities can act as catalyst poisons.
-
Maintain an inert atmosphere: While many gold-catalyzed reactions are tolerant to air and moisture, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
-
Control the reaction temperature: Avoid excessively high temperatures, which can promote catalyst decomposition.
-
Optimize catalyst loading: Using the minimum effective amount of catalyst can sometimes reduce the likelihood of aggregation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst | • Ensure the (PPh₃)AuCl is from a reliable source and has been stored properly. • Activate the pre-catalyst with a silver salt (e.g., AgOTf, AgSbF₆). |
| 2. Insufficient reaction temperature | • Gradually increase the reaction temperature in increments of 10 °C and monitor the progress. | |
| 3. Inappropriate solvent | • Screen different solvents. A change in solvent polarity can significantly impact the reaction rate. | |
| 4. Catalyst poisoning | • Purify all starting materials and solvents. • Ensure your glassware is scrupulously clean. | |
| Low Product Yield with Side Product Formation | 1. Incorrect reaction conditions | • Optimize the reaction temperature and time. Running the reaction for too long or at too high a temperature can lead to decomposition of the product or catalyst. |
| 2. Non-optimal catalyst system | • Experiment with different phosphine (B1218219) ligands or silver salt counterions. The electronic and steric properties of the ligand can influence selectivity. | |
| Reaction Starts but Stalls Before Completion | 1. Catalyst deactivation | • See Q4 in the FAQ section for strategies to minimize deactivation. • Consider adding a second portion of the catalyst to the reaction mixture. |
| 2. Product inhibition | • In some cases, the product can coordinate to the catalyst and inhibit its activity. Try running the reaction at a lower concentration. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of various parameters on the yield of gold-catalyzed reactions.
Table 1: Effect of Silver Salt and Catalyst Loading on the Hydroamination of an Alkynyl Sulfamide (B24259) [1]
| Entry | Catalyst System | Loading (mol%) | Product | Yield (%) |
| 1 | PPh₃AuNTf₂ | 5 | No reaction | 0 |
| 2 | PPh₃AuCl / AgSbF₆ | 5 | 6-endo-dig | Major product |
| 3 | PPh₃AuCl / AgNTf₂ | 5 | Undesired sulfamide | 100 |
| 4 | PPh₃AuCl / AgOTf | 5 | 6-endo-dig | Major product |
| 5 | PPh₃AuCl / Ag₂CO₃ | 5 | 6-endo-dig | High efficiency |
| 6 | PPh₃AuCl / Ag₂CO₃ | 2.5 | Undesired sulfamide | Major product |
| 7 | PPh₃AuCl / Ag₂CO₃ | 1 | Undesired sulfamide | Major product |
Reaction conditions: Alkynyl sulfamide (1 equiv), base, solvent, room temperature.
Table 2: Optimization of a Consecutive Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation [2]
| Entry | Gold Catalyst (5 mol%) | Additive (15 mol%) | Yield (%) | ee (%) |
| 1 | Ph₃PAuOTf | Chiral Brønsted acid | 98 | 92 |
| 2 | Ph₃PAuOTf | - | Low | Racemic |
| 3 | HAuCl₄ | Chiral Brønsted acid | - | 18 |
| 4 | Ph₃PAuCH₃ | Chiral Brønsted acid | 97 | 97 |
Reaction conditions: 2-(3-phenyl-2-propynyl)aniline (1 equiv), Hantzsch ester, solvent, temperature.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Hydroamination of an Alkynyl Sulfonamide
This protocol is adapted from a literature procedure for the 7-exo-dig cyclization of an ω-alkynic N-alkyl-N-sulfonamide.[3]
Materials:
-
(PPh₃)AuCl
-
Silver triflate (AgOTf)
-
Alkynyl sulfonamide substrate
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a glovebox, add (PPh₃)AuCl (1 mol%) and AgOTf (1 mol%) to a dry reaction vial equipped with a magnetic stir bar.
-
Add anhydrous DCM to dissolve the catalyst components. Stir for 10-15 minutes at room temperature to allow for the in situ generation of the active cationic gold catalyst.
-
Reaction Setup: In a separate vial, dissolve the alkynyl sulfonamide substrate in anhydrous DCM.
-
Using a syringe, slowly add the substrate solution to the activated catalyst solution.
-
Seal the reaction vial and stir the mixture at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system.
Protocol 2: General Procedure for Hydration of Alkynes
This protocol is a general guideline for the hydration of terminal alkynes to form methyl ketones.
Materials:
-
(PPh₃)AuCl
-
Silver salt (e.g., AgOTf)
-
Alkyne substrate
-
Solvent (e.g., a mixture of dioxane and water)
-
Standard laboratory glassware
Procedure:
-
Catalyst Activation: In a reaction flask, combine (PPh₃)AuCl (1-5 mol%) and the silver salt (1-5 mol%).
-
Add the solvent (e.g., dioxane/water 9:1 v/v) and stir the mixture at room temperature for 15 minutes.
-
Reaction: Add the alkyne substrate to the catalyst mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting ketone by flash column chromatography.
Catalyst Regeneration
Deactivated gold catalysts can sometimes be regenerated, although the success of this process depends on the nature of the deactivation. A common cause of deactivation is the formation of gold nanoparticles. Regeneration often involves re-oxidizing and re-solubilizing the gold.
Disclaimer: The following is a general procedure and may not be suitable for all cases. It should be performed with caution and appropriate safety measures.
General Procedure for Regeneration:
-
Removal of Organics: The deactivated catalyst mixture can be treated with an oxidizing agent (e.g., aqua regia) to dissolve the gold and remove organic residues. This process is hazardous and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Precipitation of Gold: After oxidation, the gold can be precipitated from the acidic solution by adding a reducing agent, such as sodium metabisulfite.
-
Recovery and Conversion: The recovered elemental gold can then be converted back to a gold(I) precursor, such as HAuCl₄, which can be used to synthesize fresh (PPh₃)AuCl.
Alternatively, for supported catalysts, a common regeneration procedure involves the following steps:
-
Dry Cleaning: Removal of any physically adsorbed materials from the catalyst surface.[4]
-
Washing: Washing with water or a suitable solvent to remove soluble deposits.[4]
-
Acid Pickling: Treatment with an acid to remove metal poisons.[4]
-
Impregnation: Re-introducing the active catalytic species onto the support.[4]
Visualizations
References
deactivation and decomposition of triphenylphosphinechlorogold catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triphenylphosphinechlorogold(I) (Au(PPh3)Cl) catalysts. This guide provides troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation and decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the common visual signs of catalyst deactivation or decomposition?
A1: A common visual indicator of Au(PPh3)Cl decomposition is a color change in the reaction mixture. The formation of gold(0) nanoparticles often results in the solution turning purple, red, or blue, depending on the particle size and shape. The initially colorless or pale yellow solution may also become cloudy or form a black precipitate of metallic gold upon significant decomposition.
Q2: At what temperature does this compound(I) start to decompose?
A2: Thermal decomposition of solid Au(PPh3)Cl generally begins at approximately 220°C.[1] However, in solution, decomposition can occur at significantly lower temperatures depending on the solvent, dissolved oxygen, and the presence of other reactive species. For instance, some cationic triphenylphosphine-gold(I)-π complexes are thermally unstable and can decompose at temperatures as low as -20°C.[2]
Q3: How do impurities in solvents or reagents affect the catalyst's stability?
A3: Impurities such as halides (e.g., chloride ions) and bases can act as poisons to cationic gold catalysts, which are often generated in situ from Au(PPh3)Cl.[3][4] These impurities can coordinate to the gold center, leading to the formation of less active or inactive species. For example, residual chloride ions can lead to the formation of chloride-bridged dinuclear gold complexes, which are less catalytically active.[5] The presence of basic impurities can also lead to the formation of inactive trigold oxonium complexes.[3]
Q4: Can the choice of solvent influence the stability of the catalyst?
A4: Yes, the solvent can significantly impact the stability of the gold catalyst. Coordinating solvents can compete with the substrate for binding to the gold center, potentially leading to catalyst inhibition or decomposition. Polar solvents can influence the rate of decomposition, though a direct quantitative correlation is complex and depends on the specific reaction mechanism.[4][6][7] It is generally recommended to use dry, degassed, and non-coordinating solvents whenever possible.
Q5: What is the primary mechanism of catalyst deactivation?
A5: A primary deactivation pathway involves the reduction of Au(I) to metallic gold(0) nanoparticles.[8] This can occur through a disproportionation mechanism where Au(I) is converted to Au(0) and Au(III). The presence of substrates like alkynes, alkenes, and allenes can sometimes induce this disproportionation. Another significant deactivation route is the strong coordination of nucleophiles, such as thiols and amines, to the gold center, forming stable complexes with reduced catalytic activity.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction is sluggish or does not start. | 1. Catalyst Poisoning: Presence of impurities (halides, bases) in the solvent or starting materials.[3][4] 2. Catalyst Decomposition: The catalyst may have degraded due to improper storage or handling. 3. Insufficient Catalyst Activation: The active cationic gold species may not be forming efficiently. | 1. Use freshly distilled and degassed solvents. Purify starting materials to remove potential poisons. Consider adding a sacrificial acid activator like triflic acid (HOTf) or a Lewis acid like In(OTf)₃ to scavenge impurities.[3][4] 2. Check the appearance of the catalyst stock. If it's discolored, it may have decomposed. Use a fresh batch of catalyst. 3. Ensure the complete removal of the chloride ligand when generating the cationic species, for example by using a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgNTf₂).[10] |
| Reaction mixture changes color (e.g., turns purple/black). | Formation of Gold Nanoparticles: This is a clear sign of catalyst decomposition to Au(0).[8] | 1. Lower the reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition. 3. Add a substoichiometric amount of a protecting agent, such as triphenylarsine (B46628) (AsPh₃), which can prevent the aggregation of gold atoms into nanoparticles without significantly hindering the catalytic activity.[11] |
| Low product yield or formation of side products. | 1. Catalyst Deactivation: The active catalyst concentration is decreasing over time. 2. Change in Reaction Pathway: Decomposed catalyst species might catalyze alternative, undesired reactions. | 1. Monitor the reaction progress closely (e.g., by TLC or GC/MS). If the reaction stalls, consider adding another portion of the catalyst. 2. Optimize reaction conditions (temperature, concentration) to favor the desired pathway and minimize catalyst decomposition. |
| Inconsistent results between batches. | Variability in Reagent Quality: Differences in the purity of solvents, starting materials, or the catalyst itself. | 1. Standardize the purification procedures for all reagents. 2. Test the activity of each new batch of catalyst with a standard model reaction before use in critical experiments. |
Data Presentation
Table 1: Thermal Stability of Triphenylphosphinegold(I) Chloride
| Parameter | Value | Conditions | Reference |
| Onset of Decomposition | ~220 °C | Solid state, in air | [1] |
| Decomposition of π-complexes | > -20 °C | In solution | [2] |
Table 2: Influence of Additives on Catalyst Stability
| Additive | Effect on Stability | Proposed Mechanism | Reference |
| Triphenylarsine (AsPh₃) (substoichiometric) | Protects against decomposition | Prevents oligomerization and formation of gold nanoparticles | [11] |
| Water (adventitious) | Can act as a protecting agent | Forms dicoordinated species that are more stable than the "naked" catalyst | [11] |
| Triflic Acid (HOTf) / Indium(III) Triflate (In(OTf)₃) | Reactivates poisoned catalyst | Acts as a sacrificial reagent to bind with impurities | [3][4] |
| Thiols and Amines | Deactivates the catalyst | Forms stable, less reactive gold(I) complexes | [9] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound(I)
This procedure is adapted from a literature protocol.[2]
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
Triphenylphosphine (B44618) (PPh₃)
-
95% Ethanol (B145695), degassed
-
Argon or Nitrogen gas
Procedure:
-
Bubble argon or nitrogen through 95% ethanol for 15 minutes to degas the solvent.
-
In a two-necked round-bottom flask, dissolve HAuCl₄·3H₂O (1.0 eq) in a minimal amount of the degassed ethanol to form a yellow solution.
-
In a separate flask, dissolve triphenylphosphine (2.2 eq) in degassed ethanol.
-
Slowly add the triphenylphosphine solution to the stirring chloroauric acid solution. The solution will briefly turn colorless before a white precipitate of Au(PPh₃)Cl forms.
-
Stir the reaction mixture for an additional 2 hours at room temperature under an inert atmosphere.
-
Collect the white precipitate by filtration.
-
Wash the solid with cold ethanol (3 times) and then with diethyl ether.
-
Dry the product under vacuum to yield pure this compound(I) as a white solid.
-
Characterize the product by ¹H and ³¹P NMR spectroscopy. The expected ³¹P NMR chemical shift for Au(PPh₃)Cl in CDCl₃ is approximately 33.77 ppm.[2]
Protocol 2: Monitoring Catalyst Decomposition by UV-Vis Spectroscopy
The formation of gold nanoparticles from the decomposition of Au(PPh₃)Cl can be monitored by observing the emergence of the surface plasmon resonance (SPR) band in the UV-Vis spectrum, typically between 500 and 600 nm.
Materials:
-
This compound(I)
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a dilute solution of Au(PPh₃)Cl in the chosen solvent in a cuvette under an inert atmosphere.
-
Record an initial UV-Vis spectrum (time = 0).
-
Maintain the solution at the desired reaction temperature.
-
Record UV-Vis spectra at regular time intervals.
-
Monitor the appearance and growth of the SPR peak. The increase in absorbance at the λ_max of the SPR band is proportional to the concentration of gold nanoparticles formed.
Mandatory Visualizations
Caption: Deactivation pathways of triphenylphosphinegold(I) catalysts.
Caption: Troubleshooting workflow for underperforming gold-catalyzed reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. repo.ssau.ru [repo.ssau.ru]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding solvent polarity effects on the separation of uranyl porphyrin-derivative complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Monitoring and Control of Nanoparticle Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
influence of solvent on triphenylphosphinechlorogold catalytic activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triphenylphosphinechlorogold, (PPh₃)AuCl, in their catalytic experiments. The information is presented in a question-and-answer format to directly address specific issues related to the influence of solvents on catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound as a catalyst?
A1: this compound is a versatile catalyst, primarily used to activate alkynes, allenes, and alkenes for nucleophilic attack. Common applications include hydroamination, hydration, and cyclization reactions, which are crucial steps in the synthesis of complex organic molecules and pharmaceutical intermediates.
Q2: How does the choice of solvent affect the catalytic activity of this compound?
A2: The solvent plays a critical role in reactions catalyzed by this compound by influencing catalyst solubility, stability, and the reaction mechanism. Solvents can affect the rate and selectivity of a reaction by stabilizing or destabilizing intermediates and transition states. For instance, polar solvents might accelerate reactions involving polar intermediates, while non-polar solvents may be preferred for other transformations.
Q3: My reaction is sluggish or not proceeding to completion. What are the potential solvent-related issues?
A3: Several solvent-related factors can lead to poor reaction performance:
-
Inadequate Catalyst Solubility: The catalyst may not be fully dissolved in the chosen solvent, leading to a lower effective catalyst concentration.
-
Solvent Coordination: Coordinating solvents can sometimes compete with the substrate for binding to the gold center, thereby inhibiting catalysis.
-
Presence of Impurities: Trace amounts of water or other impurities in the solvent can deactivate the catalyst. It is crucial to use anhydrous and high-purity solvents.
Q4: I am observing catalyst decomposition (e.g., formation of a black precipitate). Can the solvent be the cause?
A4: Yes, the solvent can influence catalyst stability. In some cases, certain solvents at elevated temperatures can promote the decomposition of the gold(I) catalyst to metallic gold(0), which appears as a black precipitate and is catalytically inactive. Ensuring a strictly inert atmosphere and carefully selecting the reaction temperature and solvent can minimize decomposition.
Q5: How do I select an appropriate solvent for my this compound-catalyzed reaction?
A5: Solvent selection should be based on the specific reaction being performed. A preliminary screening of a range of solvents with varying polarities and coordinating abilities is often recommended. Aprotic solvents like dichloromethane (B109758) (DCM), toluene, and acetonitrile (B52724) are commonly used. For reactions involving protic nucleophiles, the nucleophile itself (e.g., an alcohol) can sometimes be used as the solvent.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor Catalyst Activation | In many cases, (PPh₃)AuCl requires a co-catalyst, typically a silver salt (e.g., AgOTf, AgSbF₆), to abstract the chloride and generate the active cationic gold species. Ensure the appropriate co-catalyst is used in the correct stoichiometric ratio. |
| Suboptimal Solvent Choice | The reaction rate can be highly dependent on the solvent. If the yield is low, consider screening a panel of anhydrous solvents with varying polarities (e.g., DCM, Toluene, Acetonitrile, Dioxane). |
| Presence of Catalyst Poisons | Impurities such as water, residual halides, or basic compounds in the solvent or reagents can deactivate the gold catalyst.[1][2] Use freshly distilled or commercially available anhydrous solvents. Purify substrates and reagents if necessary. |
| Incorrect Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to catalyst decomposition. Optimize the temperature for your specific transformation. |
Issue 2: Poor Reaction Selectivity (Regio- or Stereoselectivity)
| Potential Cause | Troubleshooting Step |
| Solvent Influence on Transition States | The solvent can influence the energy of different reaction pathways, affecting selectivity. Experiment with solvents of different polarities and coordinating abilities to see if selectivity can be improved. |
| Counterion Effects | When using a silver salt co-catalyst, the nature of the counterion (e.g., OTf⁻, SbF₆⁻) can impact selectivity. Consider screening different silver salts. |
| Steric and Electronic Effects | The selectivity can be influenced by the steric and electronic properties of the substrate and the ligand on the gold catalyst. While this guide focuses on the solvent, these factors are also critical to consider. |
Quantitative Data on Solvent Effects
The catalytic activity of gold complexes can be significantly influenced by the solvent. While comprehensive data for (PPh₃)AuCl across a wide range of reactions and solvents is dispersed in the literature, the following table, adapted from a study on a related NHC-gold(I) catalyzed hydroamination, illustrates the typical impact of solvent choice on product yield. This provides a useful starting point for solvent screening in your own experiments.
Table 1: Effect of Solvent on the Yield of a Gold-Catalyzed Hydroamination Reaction
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Acetonitrile (CH₃CN) | 37.5 | 99 |
| Dichloromethane (DCM) | 8.9 | 75 |
| Toluene | 2.4 | 60 |
| 1,4-Dioxane | 2.2 | 55 |
| Tetrahydrofuran (THF) | 7.6 | 40 |
Data adapted from a study on a related NHC-gold(I) catalyst for illustrative purposes.
Experimental Protocols
General Procedure for (PPh₃)AuCl/AgOTf-Catalyzed Intramolecular Cyclization of Allenyl Acetals
This protocol is based on a reported gold-catalyzed cyclization and provides a general workflow that can be adapted for other similar transformations.
Materials:
-
Chloro(triphenylphosphine)gold(I) [(PPh₃)AuCl]
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Allenyl acetal (B89532) substrate
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk tube, syringes, etc.)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add chloro(triphenylphosphine)gold(I) (0.01 mmol, 5 mol%).
-
Add silver triflate (0.01 mmol, 5 mol%).
-
Add 2 mL of anhydrous dichloromethane (DCM).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the allenyl acetal substrate (0.2 mmol, 1.0 equiv) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by filtering the mixture through a short pad of silica (B1680970) gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Experimental Workflows
To aid in understanding the experimental process, the following diagrams illustrate key workflows.
References
strategies to improve the stability of triphenylphosphinechlorogold solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of triphenylphosphinechlorogold(I) (AuCl(PPh₃)) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental work.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution develops a yellow/orange tint and/or a precipitate forms over time. | Photochemical degradation, thermal degradation, or solvent incompatibility. | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. Avoid exposure to direct sunlight or UV lamps. 2. Control Temperature: Store solutions at or below room temperature. For long-term storage, refer to the recommended temperatures in the storage guidelines. 3. Use Appropriate Solvents: Ensure the chosen solvent is dry and deoxygenated. Consider the compatibility of the solvent with the intended application and storage duration. |
| Inconsistent experimental results using previously prepared solutions. | Degradation of the gold complex, leading to a lower effective concentration of the active species. | 1. Prepare Fresh Solutions: For sensitive applications, it is best to prepare solutions fresh before use. 2. Monitor Solution Integrity: Before use, visually inspect the solution for any color change or precipitation. If degradation is suspected, consider analytical verification (e.g., UV-Vis or NMR spectroscopy). 3. Standardize Storage: Implement a standard operating procedure for solution preparation and storage to ensure consistency across experiments. |
| Precipitation occurs immediately upon dissolution. | Poor solubility in the chosen solvent or presence of contaminants. | 1. Consult Solubility Data: Refer to the solvent compatibility table to select an appropriate solvent. 2. Ensure High-Purity Materials: Use high-purity this compound(I) and anhydrous, high-purity solvents. 3. Consider Sonication: Gentle sonication may aid in the dissolution of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound(I) solutions?
A1: The primary factors contributing to the degradation of this compound(I) solutions are exposure to light (especially UV light), elevated temperatures, and the choice of solvent. Photochemical degradation, particularly in halogenated solvents like chloroform, can lead to the oxidation of the gold(I) center.[1] Thermal decomposition can also occur, especially at temperatures above ambient.
Q2: Which solvents are recommended for preparing stable solutions of this compound(I)?
A2: this compound(I) is soluble in a range of organic solvents. The choice of solvent can impact stability. Dichloromethane (B109758), acetonitrile, benzene, and acetone (B3395972) are commonly used.[2][3] It is crucial to use anhydrous and high-purity solvents, as impurities can catalyze degradation. For applications sensitive to solvent reactivity, less reactive solvents should be chosen.
Q3: How should I store my this compound(I) solutions to maximize their shelf life?
A3: To maximize stability, solutions should be stored in airtight, amber glass vials to protect from light and moisture. The headspace of the vial should be purged with an inert gas like nitrogen or argon to minimize oxidation. For extended storage, refrigeration is recommended.
Q4: What is the expected shelf life of a this compound(I) solution?
A4: The shelf life is highly dependent on the storage conditions. When protected from light and stored under a nitrogen atmosphere, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For routine laboratory use, it is best practice to prepare solutions fresh.
Q5: Can adding an excess of triphenylphosphine (B44618) ligand improve the stability of the solution?
A5: While the triphenylphosphine ligand is relatively labile, adding a slight excess of the free ligand can, in principle, help to suppress dissociation and potential decomposition pathways by Le Chatelier's principle. However, the impact of excess ligand on the specific application or downstream reactions must be considered.
Q6: Are there any recommended antioxidants or stabilizers that can be added to the solution?
A6: While the use of general antioxidants is not widely reported for this compound(I) solutions, ensuring an inert atmosphere (e.g., by purging with argon or nitrogen) is a key stabilization technique to prevent oxidative degradation. The focus should be on controlling the environmental factors of light, temperature, and air.
Data Presentation
Table 1: Solubility of this compound(I)
| Solvent | Solubility |
| Methylene Chloride | Soluble |
| Acetonitrile | Soluble |
| Benzene | Soluble |
| Acetone | Soluble |
| Water | Insoluble |
| Ethanol (B145695) | Insoluble |
Table 2: Recommended Storage Conditions and Shelf Life for this compound(I) Solutions
| Temperature | Conditions | Shelf Life |
| -80°C | Protected from light, stored under nitrogen | 6 months |
| -20°C | Protected from light, stored under nitrogen | 1 month |
Source:[1]
Experimental Protocols
Protocol 1: Preparation of a Standard this compound(I) Solution
Objective: To prepare a stock solution of this compound(I) with optimal stability for general laboratory use.
Materials:
-
This compound(I) (high purity)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile, HPLC grade or higher)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (argon or nitrogen)
-
Syringe and needle
-
Analytical balance
Procedure:
-
Preparation of the Vial: Ensure the amber glass vial and cap are clean and dry.
-
Weighing the Compound: In a fume hood, accurately weigh the desired amount of this compound(I) and transfer it to the vial.
-
Solvent Addition: Using a syringe, add the required volume of anhydrous solvent to the vial to achieve the desired concentration.
-
Inert Atmosphere: Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes to displace any air.
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.
-
Dissolution: Gently swirl or sonicate the vial at room temperature until the compound is completely dissolved.
-
Storage: Store the solution in the dark at the appropriate temperature as outlined in Table 2.
Protocol 2: Synthesis of this compound(I)
Objective: To provide a reliable method for the synthesis of this compound(I).
Materials:
-
Chloroauric acid (HAuCl₄·3H₂O)
-
Triphenylphosphine (PPh₃)
-
95% Ethanol
Procedure:
-
Dissolution of Chloroauric Acid: Dissolve chloroauric acid in 95% ethanol.
-
Addition of Triphenylphosphine: To the stirred solution of chloroauric acid, add a solution of two equivalents of triphenylphosphine in ethanol.
-
Precipitation: Upon addition of the triphenylphosphine solution, this compound(I) will precipitate as a white solid.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the solid with ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product under vacuum.
This protocol is based on established synthetic methods.
Visualizations
Caption: Photochemical and Thermal Degradation Pathways of AuCl(PPh₃).
References
Technical Support Center: Removing Triphenylphosphine Oxide (TPPO) Byproduct
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triphenylphosphine (B44618) oxide (TPPO), a common byproduct in many essential organic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) from my reaction so difficult?
A1: Triphenylphosphine oxide is a common byproduct in widely used reactions like the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Its removal can be challenging due to its high polarity, which often causes it to have similar chromatographic behavior to polar products, and its tendency to be soluble in a range of organic solvents.[2][3] On a large scale, traditional column chromatography becomes impractical for TPPO removal.[1][3]
Q2: What are the primary strategies for removing TPPO?
A2: The main strategies for removing TPPO from a reaction mixture include:
-
Precipitation/Crystallization: This method relies on the poor solubility of TPPO in non-polar solvents or the formation of insoluble complexes.[1][2][4]
-
Chromatography: Techniques such as silica (B1680970) plug filtration are effective for non-polar products, while other methods like high-performance countercurrent chromatography (HPCCC) can also be employed.[5][6][7][8]
-
Complexation with Metal Salts: Lewis acids like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂) can form insoluble coordination complexes with TPPO, which can then be removed by filtration.[2][9][10][11]
-
Chemical Conversion: TPPO can be converted into a derivative that is easier to separate. For instance, treatment with oxalyl chloride forms an insoluble chlorophosphonium salt.[5][11]
Q3: How do I choose the best removal method for my specific reaction?
A3: The optimal method depends on the properties of your desired product (polarity, stability, solubility), the reaction solvent, and the scale of your reaction. A general decision-making workflow is illustrated below.
Troubleshooting Guides
Issue 1: My product co-precipitates with TPPO during solvent-based precipitation.
| Possible Cause | Troubleshooting Suggestion |
| Solvent system is not optimal. | Screen a variety of non-polar solvents where your product has some solubility, but TPPO is poorly soluble. Hexane (B92381), pentane, and cold diethyl ether are common choices.[2][4] |
| Concentration of the crude mixture is too high. | Try diluting the reaction mixture before cooling to induce precipitation of TPPO. |
| Product and TPPO have very similar solubility profiles. | Consider an alternative removal method such as metal salt complexation or chromatography. |
Issue 2: Column chromatography is not effectively separating my product from TPPO.
| Possible Cause | Troubleshooting Suggestion |
| Eluent polarity is too high. | For non-polar products, use a very non-polar eluent (e.g., hexane/ether mixtures) for a silica plug filtration. The product should elute while the highly polar TPPO remains on the silica.[5][6][7] This may need to be repeated.[5][6][7] |
| TPPO is overloading the column. | If the amount of TPPO is substantial, first attempt a bulk removal method like precipitation. Then, purify the resulting mixture by column chromatography. |
| Product and TPPO have very similar Rf values. | Explore alternative chromatography techniques like reverse-phase or HPCCC. A standardized HPCCC method has been developed for TPPO-containing mixtures.[8] |
Issue 3: Precipitation with metal salts is not working or gives poor yields.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect solvent is being used. | The choice of solvent is critical for metal salt precipitation. For example, ZnCl₂ works well in polar solvents like ethanol (B145695), ethyl acetate, and isopropanol, but is less effective in methanol, acetonitrile, and DCM.[10][12] CaBr₂ is reported to be effective in THF.[11] |
| Presence of water. | Ensure anhydrous conditions, as water can interfere with the formation of the metal-TPPO complex. |
| Your product is also complexing with the metal salt. | If your product contains functional groups that can act as Lewis bases (e.g., some nitrogen heterocycles), it may also complex with the metal salt.[13] In such cases, consider using a different metal salt (e.g., MgCl₂ instead of ZnCl₂) or a different removal method.[13] |
| Insufficient amount of metal salt. | Use a stoichiometric excess of the metal salt relative to the amount of triphenylphosphine used in the reaction. |
Quantitative Data Summary
Table 1: Solubility of Triphenylphosphine Oxide in Various Solvents
| Solvent | Solubility | Reference |
| Deionized Water | Almost insoluble | [14][15] |
| Cyclohexane | Almost insoluble | [14][15] |
| Petroleum Ether | Almost insoluble | [14][15] |
| Hexane | Poorly soluble | [2][14][15] |
| Diethyl Ether | Poorly soluble (when cold) | [2] |
| Ethanol | Readily soluble (approx. 20 mg/mL) | [14][15][16] |
| Dichloromethane | Readily soluble | [14][15] |
| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 3 mg/mL) | [16] |
| Dimethylformamide (DMF) | Soluble (approx. 3 mg/mL) | [16] |
| Benzene | Soluble | [14] |
| Toluene | Soluble | [14] |
| Ethyl Acetate | Soluble | [14] |
Table 2: Efficiency of TPPO Removal by Precipitation with ZnCl₂ in Different Solvents
Data from a study where TPPO was precipitated with a 2:1 ratio of ZnCl₂ to TPPO.[12]
| Solvent | % TPPO Remaining in Solution |
| Ethyl Acetate (EtOAc) | <5% |
| Isopropyl Acetate (iPrOAc) | <5% |
| 2-Propanol (iPrOH) | <5% |
| Tetrahydrofuran (THF) | <15% |
| 2-Methyltetrahydrofuran (2-MeTHF) | <15% |
| Methyl Ethyl Ketone (MEK) | <15% |
| Methanol (MeOH) | >15% |
| Acetonitrile (MeCN) | >15% |
| Acetone (B3395972) | >15% |
| Dichloromethane (DCM) | No precipitate formed |
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride
This protocol is adapted from a procedure effective for removing TPPO in polar solvents.[10][12]
-
Dissolution: Dissolve the crude reaction mixture containing the product and TPPO in a suitable polar solvent such as ethanol, ethyl acetate, or isopropanol.[10][12]
-
Addition of ZnCl₂: Add a 1.8 M solution of ZnCl₂ in warm ethanol to the mixture at room temperature.[10][12] A 2:1 molar ratio of ZnCl₂ to TPPO is generally effective.[12]
-
Precipitation: Stir the mixture. Scraping the inside of the flask can help induce the precipitation of the ZnCl₂(TPPO)₂ complex.[10][12]
-
Filtration: Filter the mixture to remove the white precipitate of the TPPO-zinc complex.
-
Work-up: Concentrate the filtrate to remove the solvent. The resulting residue can be further purified if necessary. If excess zinc chloride is a concern, the residue can be slurried with acetone to dissolve the organic product, leaving behind the insoluble zinc salts.[10][12]
Protocol 2: Removal of TPPO by Silica Plug Filtration
This method is most suitable for non-polar products.[5][6][7]
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent, such as hexane or pentane.[5][6][7]
-
Filtration: Prepare a short plug of silica gel in a fritted funnel or column. Pass the suspension through the silica plug.
-
Elution: Elute your product from the silica plug using a slightly more polar solvent, like diethyl ether or a hexane/ether mixture.[5][6] The more polar TPPO will remain adsorbed on the silica.
-
Repetition: If necessary, this procedure can be repeated 2-3 times for complete removal of TPPO.[5][6][7]
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. shenvilab.org [shenvilab.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
unexpected reactivity and selectivity with triphenylphosphinechlorogold
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected reactivity and selectivity issues encountered during experiments with (triphenylphosphine)gold(I) chloride, commonly abbreviated as (Ph₃P)AuCl.
Frequently Asked Questions (FAQs)
Q1: My gold-catalyzed reaction is sluggish or provides low yields. What are the common causes?
A1: Low reactivity is a frequent issue. Several factors can contribute to this:
-
Incomplete Catalyst Activation: (Ph₃P)AuCl is often a precatalyst and requires activation, typically by abstracting the chloride ligand with a silver salt to generate a cationic gold(I) species. Incomplete chloride abstraction can lead to lower than expected catalytic activity.
-
Formation of Inactive Species: The "silver effect" is a critical consideration. Instead of forming the desired monomeric cationic gold catalyst, the reaction of (Ph₃P)AuCl with silver salts can lead to the formation of less reactive, chloride-bridged dinuclear gold(I) complexes.
-
Catalyst Decomposition: (Ph₃P)AuCl can be sensitive to heat and light. Decomposition can lead to the formation of catalytically inactive gold nanoparticles (AuNPs) or other gold species, often observed as a color change in the reaction mixture (e.g., turning purple or black).
-
Inhibiting Ligands or Additives: The presence of strongly coordinating ligands in the reaction mixture can compete with the substrate for binding to the gold center, thereby inhibiting catalysis.
Q2: I am observing the formation of unexpected products or poor selectivity in my reaction. What could be the reason?
A2: Unexpected selectivity is a known challenge and can be influenced by subtle changes in the reaction conditions:
-
Counterion Effects: When using a silver salt for chloride abstraction, the nature of the counterion (e.g., OTf⁻, PF₆⁻, SbF₆⁻) can significantly influence the regioselectivity of the reaction. For instance, in the addition of carboxylic acids to alkynes, different silver salts can lead to different isomers as the major product.[1]
-
Divergent Reaction Pathways: In some reactions, such as the hydroamination of propargylic alcohols, the reaction conditions can favor different mechanistic pathways, leading to a variety of products. Careful control of parameters like temperature, solvent, and the presence of additives is crucial to steer the reaction towards the desired outcome.
-
Interception of Intermediates: In reactions like the Meyer-Schuster rearrangement, reactive intermediates can be trapped by nucleophiles present in the reaction mixture, leading to products other than the expected enone. For example, controlled protodemetallation can lead to hydration products.
Q3: How can I detect catalyst decomposition?
A3: Catalyst decomposition can be monitored by several methods:
-
Visual Observation: A color change to purple, black, or a colloidal suspension is a strong indicator of gold nanoparticle formation.
-
UV-Vis Spectroscopy: Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) band, typically around 520 nm, which is absent in the spectrum of the molecular catalyst.
-
NMR Spectroscopy: ³¹P NMR spectroscopy can be used to monitor the integrity of the (Ph₃P)AuCl complex. The appearance of new phosphorus signals may indicate ligand exchange or decomposition. For example, the formation of triphenylphosphine (B44618) oxide is a common decomposition pathway.
Troubleshooting Guides
Issue 1: Low Catalytic Activity - The "Silver Effect"
Problem: The reaction catalyzed by in situ generated [(Ph₃P)Au]⁺ from (Ph₃P)AuCl and a silver salt is slow or gives poor yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reactivity due to the "silver effect".
Detailed Guidance:
-
Formation of Chloride-Bridged Dimers: The reaction between (Ph₃P)AuCl and a silver salt can lead to the equilibrium formation of the less reactive chloride-bridged dinuclear complex, [((Ph₃P)Au)₂Cl]⁺X⁻.
-
Order of Addition: Adding the silver salt to a solution of (Ph₃P)AuCl before adding the substrate can favor the formation of the inactive dimer. It is often beneficial to add the silver salt to a mixture of the precatalyst and the substrate.
-
Filtration: Filtering the solution through celite after the addition of the silver salt can remove the precipitated AgCl and potentially break up the dinuclear gold complex, leading to a more active catalytic species.
-
Alternative Activation: Consider using silver salts with very weakly coordinating anions (e.g., AgSbF₆) or explore silver-free activation methods if the "silver effect" is persistent.
-
Use of Pre-formed Catalysts: Employing well-defined cationic gold catalysts, such as [(Ph₃P)Au(NCMe)]SbF₆, can provide more reproducible results by avoiding the in situ generation step.
Experimental Protocol: In Situ Catalyst Activation
-
To a solution of the substrate (1.0 equiv) and (Ph₃P)AuCl (0.05 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere, add the silver salt (e.g., AgOTf, 0.05 equiv) at the desired reaction temperature.
-
Stir the reaction mixture for the required time, monitoring the progress by TLC or GC/LC-MS.
Issue 2: Unexpected Regioselectivity in Alkyne Functionalization
Problem: The addition of a nucleophile to an alkyne, catalyzed by (Ph₃P)AuCl/AgX, yields an unexpected regioisomer.
Data Presentation: Influence of Counterion on Regioselectivity
| Reaction | Catalyst System | Major Product | Minor Product | Ratio |
| Hydroacyloxylation of Phenylacetylene (B144264) | (Ph₃P)AuCl / AgPF₆ | Markovnikov Adduct | - | >95:5 |
| Hydroacyloxylation of Phenylacetylene | (Ph₃P)AuCl / AgOTf | Isomerized Product | Markovnikov Adduct | Variable |
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected regioselectivity.
Detailed Guidance:
-
Counterion Influence: The coordinating ability of the counterion from the silver salt can influence the Lewis acidity of the gold center and the stability of reaction intermediates, thereby affecting the regioselectivity. Triflate (OTf⁻) is more coordinating than hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻).
-
Solvent Effects: The polarity of the solvent can impact the solubility of the catalyst and the stability of charged intermediates, which can in turn affect the reaction pathway and selectivity.
-
Temperature: Reaction temperature can influence the position of equilibria and the relative rates of competing reaction pathways.
Experimental Protocol: Hydroacyloxylation of Phenylacetylene
A solution of phenylacetylene (1.0 mmol) and benzoic acid (1.2 mmol) in anhydrous dichloromethane (5 mL) is treated with (Ph₃P)AuCl (0.02 mmol) and AgPF₆ (0.02 mmol) at room temperature. The reaction is stirred for 4 hours and monitored by TLC. Upon completion, the mixture is filtered through a short pad of silica (B1680970) gel and the solvent is removed under reduced pressure to yield the Markovnikov addition product.[1]
Issue 3: Catalyst Decomposition to Gold Nanoparticles
Problem: The reaction mixture changes color to purple or black, and catalytic activity ceases.
Troubleshooting Workflow:
Caption: Troubleshooting catalyst decomposition into gold nanoparticles.
Detailed Guidance:
-
Thermal Instability: (Ph₃P)AuCl and its cationic derivatives can be thermally sensitive. Reducing the reaction temperature may prevent decomposition.
-
Photochemical Decomposition: Gold(I) complexes can be light-sensitive. Running reactions in the dark or in amber-colored glassware can mitigate photochemical decomposition pathways.
-
Oxidative Instability: Although generally considered air-stable, prolonged exposure to air at elevated temperatures can lead to oxidation and subsequent decomposition. Maintaining a strict inert atmosphere (N₂ or Ar) is recommended.
-
Ligand Lability: Dissociation of the triphenylphosphine ligand can lead to the formation of unstable gold species that are prone to agglomeration into nanoparticles. If ligand dissociation is suspected, using a more strongly coordinating or sterically bulky phosphine ligand might be considered, though this would involve moving away from (Ph₃P)AuCl.
Spectroscopic Identification of Decomposition:
-
¹H and ³¹P NMR: The appearance of a signal around 29 ppm in the ³¹P NMR spectrum is indicative of the formation of triphenylphosphine oxide, a common byproduct of decomposition.
-
UV-Vis Spectroscopy: A broad absorption band in the region of 500-550 nm suggests the formation of spherical gold nanoparticles. The exact position of the peak can vary with particle size and shape.
References
effect of additives on triphenylphosphinechlorogold catalyst performance
Welcome to the technical support center for triphenylphosphinechlorogold ((PPh₃)AuCl) catalysts. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing the performance of (PPh₃)AuCl in their experiments, with a particular focus on the effects of various additives.
Frequently Asked Questions (FAQs)
Q1: My gold-catalyzed reaction is sluggish or not proceeding to completion. What are the common causes?
A1: Several factors can contribute to low reactivity in gold-catalyzed reactions. Common culprits include:
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Inactive Catalyst: The (PPh₃)AuCl precatalyst requires activation to the cationic species [(PPh₃)Au]⁺ to be catalytically active. This is typically achieved by abstracting the chloride ligand with an additive.
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Catalyst Poisoning: Impurities in reagents or solvents, such as halides or strong bases, can bind to the gold center and inhibit its catalytic activity.[1]
-
Insufficient Catalyst Loading: In some cases, a minimum catalyst concentration is required to initiate the reaction effectively.[1]
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Decomposition of the Catalyst: The active gold species can be unstable and decompose over time, leading to a decrease in reaction rate.
Q2: I am observing a black precipitate in my reaction mixture. What does this indicate?
A2: The formation of a black precipitate, often referred to as "gold mirror," is a common sign of catalyst decomposition, where the active gold(I) species is reduced to elemental gold(0), which is catalytically inactive for many transformations.
Q3: How can I improve the yield and selectivity of my reaction?
A3: Optimizing reaction conditions and the choice of additives is crucial for improving yield and selectivity. Consider the following:
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Additive Selection: The choice of additive to activate the (PPh₃)AuCl is critical. Silver salts are commonly used, but Brønsted and Lewis acids can also be effective and may offer advantages in certain reactions.[2][3]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.
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Temperature Control: Adjusting the reaction temperature can impact the reaction rate and selectivity.
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Substrate Purity: Ensure that your starting materials and reagents are free from impurities that could poison the catalyst.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Symptoms:
-
Slow or stalled reaction.
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Low conversion of starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Catalyst Activation | Ensure complete chloride abstraction from (PPh₃)AuCl. Silver salts (e.g., AgSbF₆, AgOTf) are commonly used for this purpose. However, be aware that excess silver can sometimes have adverse effects.[4][5][6] Consider using a preformed cationic gold complex or silver-free activation methods with Brønsted or Lewis acids.[2][3] |
| Catalyst Poisoning by Impurities | Purify all solvents and reagents before use. Halide impurities, in particular, can be detrimental. The addition of a suitable acid activator, such as triflic acid (HOTf) or indium(III) triflate (In(OTf)₃), can sometimes reactivate a poisoned catalyst.[1] |
| Insufficient Catalyst Loading | Some reactions exhibit a non-linear relationship between catalyst loading and reaction rate, requiring a minimum threshold to proceed efficiently.[1] A systematic increase in catalyst loading may be necessary. |
Issue 2: Catalyst Decomposition (Formation of Black Precipitate)
Symptoms:
-
Appearance of a black solid or "gold mirror" in the reaction vessel.
-
Gradual decrease in reaction rate over time.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Instability of the Active Catalyst | The active cationic gold species can be unstable. The choice of counterion, introduced by the additive, can influence stability. Consider using additives that provide more stabilizing counterions. |
| Reaction with Substrates or Products | Certain functional groups in the starting materials or products may promote the reduction of Au(I) to Au(0). |
| Presence of Reducing Agents | Ensure that no unintended reducing agents are present in the reaction mixture. |
Additive Selection Guide
The choice of additive is critical for the performance of the (PPh₃)AuCl catalyst. The primary role of the additive is to abstract the chloride ligand to generate the catalytically active cationic gold species.
Silver Salt Additives
Silver salts are the most common activators for (PPh₃)AuCl. The silver cation coordinates to the chloride, facilitating its removal and the formation of the active [(PPh₃)Au]⁺ catalyst.
Common Silver Salts and Their Effects:
| Silver Salt | Counterion | Typical Observations and Considerations |
| AgSbF₆ | SbF₆⁻ | Often provides high reactivity due to the weakly coordinating nature of the SbF₆⁻ anion. |
| AgOTf | OTf⁻ | A common and effective activator. The triflate anion is weakly coordinating. |
| AgBF₄ | BF₄⁻ | Another widely used activator. |
| AgNO₃ | NO₃⁻ | The nitrate (B79036) anion can sometimes participate in the reaction or influence selectivity. |
Troubleshooting Silver Additive Issues:
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Adverse Silver Effect: An excess of silver salt can sometimes be detrimental to the reaction, potentially by interacting with gold intermediates.[4][5][6] It is recommended to use the stoichiometric amount of silver salt required for chloride abstraction.
-
Heterogeneous Reaction: The silver chloride (AgCl) precipitate can sometimes complicate reaction monitoring and work-up. Filtration may be necessary.
-
"Hidden" Catalysis: In some cases, the silver salt itself or byproducts formed from its reaction with the solvent can act as a catalyst, leading to unexpected results.[7]
Silver-Free Activation: Brønsted and Lewis Acid Additives
In certain cases, silver-free activation methods are desirable to avoid the potential negative effects of silver salts. Brønsted and Lewis acids can be effective alternatives for activating (PPh₃)AuCl, often by protonating or coordinating to the chloride ligand to facilitate its departure.
Comparison of Acid Activators in a Model Reaction:
| Activator | Yield (%) | Notes |
| AgSbF₆ | 95 | Standard silver salt activation. |
| HNTf₂ | 92 | Strong Brønsted acid, effective activator. |
| HOTf | 88 | Common and effective Brønsted acid. |
| In(OTf)₃ | 85 | Lewis acid activator, can also reactivate poisoned catalysts.[1] |
| Cu(OTf)₂ | 75 | Another example of a Lewis acid activator.[2] |
Note: Yields are illustrative and will vary depending on the specific reaction.
Experimental Protocols
General Protocol for a (PPh₃)AuCl/Silver Salt Catalyzed Reaction
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To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the (PPh₃)AuCl precatalyst (typically 1-5 mol%).
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Add the silver salt additive (1-1.2 equivalents relative to the gold catalyst).
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Add the appropriate anhydrous solvent.
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Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst and precipitation of AgCl.
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Add the substrate to the reaction mixture.
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Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, NMR).
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Upon completion, cool the reaction to room temperature.
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If necessary, filter the reaction mixture to remove the AgCl precipitate.
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Proceed with the standard work-up and purification procedures.
Visualizing Reaction Pathways and Troubleshooting Logic
Activation of (PPh₃)AuCl
Caption: Activation of the (PPh₃)AuCl precatalyst to the active cationic species.
Troubleshooting Logic for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Generation and Increased Reactivity in Cationic Gold via Brønsted Acid or Lewis Acid Assisted Activation of an Imidogold Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide - Organic Letters - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Triphenylphosphinechlorogold-Catalyzed Processes
Welcome to the technical support center for challenges in scaling up triphenylphosphinechlorogold-catalyzed processes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of these sensitive catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up this compound-catalyzed reactions?
When moving from bench-scale to pilot or production scale, several challenges can arise. These typically fall into three main categories:
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Catalyst Stability and Activity: Maintaining catalyst performance is crucial. The primary deactivation pathway for homogeneous gold catalysts is the formation of inactive gold nanoparticles[1]. This can be influenced by temperature, concentration, and the presence of impurities. The triphenylphosphine (B44618) ligand itself can also dissociate or undergo side reactions, impacting catalyst stability.
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Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and heat removal can lead to localized "hot spots" and concentration gradients. These inconsistencies can result in poor reaction reproducibility, increased byproduct formation, and accelerated catalyst decomposition.
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Downstream Processing and Product Purification: Removing residual gold and phosphorus-containing byproducts to meet stringent regulatory limits for active pharmaceutical ingredients (APIs) is a significant challenge. The high cost of gold also necessitates efficient recovery and recycling strategies.
Q2: How does the triphenylphosphine ligand affect the stability of the gold catalyst during scale-up?
The triphenylphosphine (PPh₃) ligand plays a critical role in stabilizing the gold(I) center. The Au-P bond is labile, which is key for catalytic activity, but this also means the ligand can dissociate, leaving the gold center vulnerable to aggregation into nanoparticles[2]. The stability of phosphine-ligated gold clusters is influenced by both steric and electronic factors[3][4]. During scale-up, factors like prolonged reaction times and higher processing temperatures can increase the rate of ligand dissociation and subsequent catalyst deactivation.
Q3: What are the acceptable limits for gold and phosphorus residues in pharmaceutical products?
Regulatory agencies like the FDA and EMA have strict limits on elemental impurities in drug products. Gold is not typically addressed as a common elemental impurity, so limits are often determined on a case-by-case basis, considering the route of administration and daily dosage. However, for other precious metals used as catalysts (e.g., palladium, platinum), the limits are often in the low parts-per-million (ppm) range. Phosphorus residue limits are also important to consider, as triphenylphosphine oxide (a common byproduct) can be challenging to remove. It is essential to consult the relevant pharmacopeias and regulatory guidelines for specific limits applicable to your product.
Q4: What analytical techniques are recommended for quantifying gold and phosphorus residues?
For detecting and quantifying gold and phosphorus residues at trace levels, the following techniques are commonly employed:
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Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method for detecting trace amounts of gold and other elemental impurities[5].
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): Also a robust technique for elemental analysis, though generally less sensitive than ICP-MS[5].
-
Gas Chromatography (GC): Can be used to detect and quantify phosphorus-containing compounds, especially with a phosphorus-sensitive detector[6].
-
X-Ray Fluorescence (XRF): A non-destructive technique that can be useful for rapid screening of metal content[7].
Troubleshooting Guides
This section provides practical advice for specific issues you may encounter during your experiments.
Issue 1: Decreased Catalyst Activity or Reaction Stalling Upon Scale-Up
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Decomposition (Formation of Gold Nanoparticles) | 1. Lower the reaction temperature. 2. Ensure rigorous exclusion of air and moisture. 3. Consider using a slight excess of the triphenylphosphine ligand. 4. Analyze a sample of the reaction mixture using UV-Vis spectroscopy to check for the characteristic surface plasmon resonance band of gold nanoparticles. | Higher temperatures can accelerate the reduction of Au(I) to Au(0), leading to aggregation[1]. The phosphine (B1218219) ligand is susceptible to oxidation, and its loss can destabilize the catalyst. Excess ligand can help shift the equilibrium to favor the stable complex. |
| Mass Transfer Limitations | 1. Increase the agitation rate. 2. Evaluate the reactor geometry and impeller design for efficient mixing. 3. Consider a more dilute reaction mixture. | Inadequate mixing can lead to localized depletion of reactants around the catalyst, slowing the reaction rate. |
| Heat Transfer Limitations | 1. Improve the efficiency of the reactor's cooling system. 2. Consider a semi-batch process where reactants are added gradually to control the reaction exotherm. | Localized overheating can cause rapid catalyst decomposition and increase the rate of side reactions. |
Issue 2: Poor Reproducibility Between Batches
| Potential Cause | Troubleshooting Step | Rationale |
| Variability in Raw Material Quality | 1. Qualify all starting materials, including solvents and reagents, for trace impurities. 2. Ensure the this compound catalyst is of consistent quality and purity. | Trace impurities can act as poisons to the catalyst or promote side reactions. |
| Inconsistent Reaction Conditions | 1. Implement strict process controls for temperature, pressure, and addition rates. 2. Use in-situ monitoring techniques (e.g., IR, Raman) if possible to track reaction progress. | Even small deviations in reaction parameters can have a significant impact on the outcome of sensitive catalytic reactions. |
| Catalyst Handling and Charging | 1. Handle the catalyst under an inert atmosphere to prevent oxidation. 2. Ensure the catalyst is fully dissolved and homogenously distributed before initiating the reaction. | Improper handling can lead to partial deactivation of the catalyst before the reaction begins. |
Issue 3: Difficulty in Removing Gold and Phosphorus Residues
| Potential Cause | Troubleshooting Step | Rationale |
| Ineffective Work-up and Purification | 1. Optimize the crystallization or extraction procedure for your product. 2. Consider using a metal scavenger resin to capture residual gold. 3. For phosphorus byproducts like triphenylphosphine oxide, consider alternative crystallization solvents or aqueous washes at different pH values. | The choice of purification method is highly dependent on the properties of the final product. Scavengers can be effective for removing trace metals. |
| Formation of Stable Gold Species | 1. Analyze the composition of the gold residues to understand their form (e.g., nanoparticles, complexes). 2. If nanoparticles are present, filtration through a fine filter medium may be effective. | The chemical form of the residual gold will dictate the most effective removal strategy. |
Experimental Protocols
Monitoring Gold Nanoparticle Formation via UV-Vis Spectroscopy
This protocol provides a general method for monitoring the potential decomposition of the homogeneous gold catalyst into nanoparticles.
-
Sample Preparation: At regular intervals during the reaction, carefully extract a small aliquot of the reaction mixture under an inert atmosphere.
-
Dilution: Dilute the aliquot with a suitable solvent (one in which the reaction components are soluble and that does not interfere with the measurement) to a concentration appropriate for UV-Vis analysis.
-
Measurement: Record the UV-Vis spectrum of the diluted sample, typically over a range of 400-800 nm.
-
Analysis: The formation of gold nanoparticles is indicated by the appearance of a surface plasmon resonance (SPR) band, usually between 500 and 600 nm. The intensity of this band can provide a qualitative measure of the extent of catalyst decomposition.
Visualizations
Logical Workflow for Troubleshooting Catalyst Deactivation
Caption: A decision tree for troubleshooting catalyst deactivation in gold-catalyzed reactions.
Key Factors in Scaling Up Homogeneous Catalytic Processes
Caption: Interrelated factors influencing the successful scale-up of catalytic processes.
References
- 1. cardiff.ac.uk [cardiff.ac.uk]
- 2. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. What analytical techniques can be used to determine the gold content of waste? [goldmarket.fr]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 6 precious metal analysis methods for the mining industry | Malvern Panalytical [malvernpanalytical.com]
avoiding catalyst poisoning in triphenylphosphinechlorogold reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with triphenylphosphinechlorogold-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my this compound reaction?
A1: The most common indicators of catalyst poisoning include:
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A significant slowdown or complete halt of the reaction.
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A noticeable decrease in product yield and/or selectivity.
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A change in the color of the reaction mixture, which may suggest a change in the gold catalyst's oxidation state or the formation of insoluble species.
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The formation of a black precipitate, indicating the aggregation of gold nanoparticles.
Q2: What are the primary sources of catalyst poisons for this compound?
A2: High-affinity impurities are the main culprits. These can include halides (Cl⁻, Br⁻, I⁻) and bases (e.g., OH⁻)[1]. These poisons can be introduced from various sources:
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Solvents: Even reagent-grade solvents can contain trace amounts of halide or basic impurities.
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Starting Materials: Impurities from the synthesis of your substrates can carry over into the reaction.
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Drying Agents: Some molecular sieves can contain basic impurities[1].
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Filtration Aids: Celite, a common filtration aid, can be a source of basic impurities[1].
Q3: How do these poisons deactivate the this compound catalyst?
A3: Cationic gold catalysts have a very high affinity for halides and bases, which is estimated to be about 10⁶ times higher than their affinity for an alkyne substrate[1]. These poisons bind strongly to the active site of the gold catalyst, preventing the substrate from coordinating and thus inhibiting the catalytic cycle[1].
Q4: Can a poisoned this compound catalyst be reactivated?
A4: Yes, in many cases, the catalyst can be reactivated in situ. This is typically achieved by adding a suitable "acid activator" to the reaction mixture. These activators act as sacrificial agents, binding to the poison and liberating the active gold catalyst[1].
Q5: What are some common acid activators, and how do I choose one?
A5: Common acid activators include Brønsted acids like triflic acid (HOTf) and Lewis acids such as indium(III) triflate (In(OTf)₃) and gallium(III) triflate (Ga(OTf)₃)[1]. The choice of activator can be reaction-dependent. For some reactions, a Brønsted acid may be effective, while for others, a Lewis acid is required[1]. See the data summary table below for more details on activator selection for specific reaction types.
Troubleshooting Guide
If your this compound-catalyzed reaction is sluggish or has failed, follow this troubleshooting workflow:
Data Presentation
The effectiveness of different acid activators can be highly dependent on the specific reaction being catalyzed. The following table summarizes findings on the impact of various additives and the success of different activators in regenerating catalytic activity for several types of gold-catalyzed reactions.
| Reaction Type | Catalyst Loading | Observation without Activator | Poison Added (if any) | Activator | Result with Activator | Reference |
| Alkyne Hydroarylation | 2% | Reaction proceeds smoothly | - | - | - | [1] |
| 0.5% | Reaction is sluggish | - | AgOTf, HOTf | Reaction proceeds well | [1] | |
| 0.5% | Reaction is sluggish | - | Ga(OTf)₃, Eu(OTf)₃, Y(OTf)₃, Sn(OTf)₂, Zn(OTf)₂, (CuOTf)₂·C₆H₆ | No reactivation observed | [1] | |
| Enyne Cycloisomerization | 0.6% | Reaction proceeds smoothly | - | - | - | [1] |
| 0.2% | Reaction is much slower | - | - | - | [1] | |
| 0.02% | Reaction rate is zero | - | In(OTf)₃ | Reaction completed in < 1h | [1] | |
| 0.02% | Reaction rate is zero | - | HOTf | Marginally effective | [1] | |
| Allenone Cycloisomerization | 0.2% | Reaction is very fast | - | - | - | [1] |
| 0.04% | Reaction is very sluggish | - | AgOTf, In(OTf)₃ | Reaction rate significantly increased | [1] | |
| 0.04% | Reaction is very sluggish | - | HOTf, Ga(OTf)₃ | Not much effect on reaction rate | [1] | |
| Alkyne Hydration | 1% | Reaction proceeds well | Bu₄N⁺OH⁻ (1%) | Ga(OTf)₃ (2%) | Reaction completed in 2h (99% yield) | [1] |
| 1% | Reaction proceeds well | Bu₄N⁺Cl⁻ (1%) | Ga(OTf)₃ (2%) | Reaction completed in 2h (99% yield) | [1] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Purification to Remove Halide and Basic Impurities
This protocol describes a method for purifying organic solvents to minimize catalyst poisons.
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Initial Wash (for Halide Removal):
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In a separatory funnel, wash the solvent with a 5% aqueous solution of sodium carbonate to remove acidic impurities.
-
Follow with several washes with deionized water to remove the sodium carbonate.
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To remove halide impurities, wash the solvent with a dilute aqueous solution of silver nitrate (B79036). A precipitate of silver halide will form if halides are present.
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Continue washing with silver nitrate solution until no more precipitate is formed.
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Wash the solvent several times with deionized water to remove any residual silver nitrate.
-
-
Drying:
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Pre-dry the solvent with a suitable drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride.
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Filter the solvent to remove the drying agent.
-
-
Distillation:
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Set up a distillation apparatus.
-
Add the pre-dried solvent to the distillation flask. For ethereal solvents, add sodium and benzophenone (B1666685) as an indicator of dryness and absence of oxygen (a persistent blue or purple color indicates anhydrous/anaerobic conditions). For other solvents, a suitable drying agent like calcium hydride can be used.
-
Distill the solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Collect the distilled solvent in a dry, inert-atmosphere flask.
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Protocol 2: In-Situ Reactivation of a Poisoned this compound Catalyst
This protocol provides a general method for reactivating a catalyst in a reaction that has stalled due to suspected poisoning.
-
Prepare a Stock Solution of the Acid Activator:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the chosen acid activator (e.g., 0.01 M In(OTf)₃ in a dry, compatible solvent like dioxane or acetonitrile).
-
-
Addition of the Activator:
-
While monitoring the stalled reaction (e.g., by TLC or NMR), add a small aliquot of the acid activator stock solution directly to the reaction mixture. A typical starting point is 0.5-2 mol% of the activator relative to the substrate.
-
-
Monitoring:
-
Continue to monitor the reaction closely. If catalyst reactivation has occurred, you should observe the consumption of the starting material and the formation of the product.
-
-
Optimization:
-
If the reaction remains sluggish, an additional aliquot of the acid activator may be added. However, be cautious, as excess acid can sometimes lead to side reactions or product degradation.
-
Visualizations
Catalytic Cycle and Poisoning Mechanism
The following diagram illustrates a simplified catalytic cycle for the hydration of an alkyne and how halide or basic impurities can intercept the active catalyst.
Logical Relationship for Catalyst Reactivation
This diagram shows the logical relationship between a poisoned catalyst, an acid activator, and the regenerated active catalyst.
References
Technical Support Center: Regeneration of Triphenylphosphinechlorogold(I) Catalyst
Welcome to the technical support center for the regeneration of triphenylphosphinechlorogold(I) ((PPh₃)AuCl) catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst deactivation and provides a protocol for regenerating the catalyst from its common deactivated form.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of (PPh₃)AuCl catalyst deactivation in my reaction?
A1: Signs of catalyst deactivation include a significant decrease in the reaction rate, incomplete conversion of starting materials, or the formation of a black precipitate, which is often indicative of elemental gold (Au(0)) nanoparticles.[1]
Q2: What are the primary causes of (PPh₃)AuCl deactivation?
A2: The primary deactivation pathway for triphenylphosphinegold(I) chloride is its reduction from the active Au(I) oxidation state to inactive elemental gold (Au(0)), which typically aggregates into nanoparticles.[1][2] This can be induced by reactants, solvents, or impurities in the reaction mixture. Another potential issue is the dissociation of the triphenylphosphine (B44618) ligand, leading to less stable and catalytically inactive gold species.
Q3: Is it possible to regenerate the deactivated (PPh₃)AuCl catalyst?
A3: Yes, it is often possible to regenerate the catalyst. The process generally involves recovering the gold from the reaction mixture and then re-synthesizing the (PPh₃)AuCl complex. This guide provides a detailed protocol for this process.
Q4: My reaction mixture has turned black. Can I recover my gold catalyst?
A4: A black precipitate is a strong indication of the formation of gold nanoparticles (Au(0)). You can recover the gold from the reaction mixture through filtration or centrifugation. The recovered gold can then be used as a starting material for the regeneration protocol outlined below.
Q5: How can I be sure that my regenerated catalyst is active?
A5: The activity of the regenerated catalyst should be compared to a fresh batch of (PPh₃)AuCl in a standard test reaction. Key performance indicators to compare are reaction yield, conversion rate, and reaction time under identical conditions.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing common issues encountered during the use and regeneration of the (PPh₃)AuCl catalyst.
| Issue | Possible Cause | Identification | Suggested Solution |
| Gradual or sudden loss of catalytic activity | Catalyst deactivation to Au(0) | Formation of a black or dark purple precipitate in the reaction mixture. | Proceed with the catalyst recovery and regeneration protocol detailed below. |
| Ligand dissociation | Analysis of the reaction mixture by ³¹P NMR may show free triphenylphosphine or its oxidation products. | Add a slight excess of triphenylphosphine to the reaction mixture to shift the equilibrium back towards the active catalyst. | |
| Poisoning by impurities | Introduction of impurities from starting materials or solvents. | Ensure all reagents and solvents are of high purity and are properly dried and degassed. | |
| Low yield after regeneration | Incomplete conversion during re-synthesis | The final product is not a clean, white solid, indicating residual impurities or starting materials. | Optimize the reaction time and stoichiometry during the re-synthesis step. Ensure thorough washing of the final product. |
| Loss of gold during recovery | The mass of recovered gold is significantly lower than the initial amount of catalyst used. | Optimize the recovery procedure. Use fine porosity filters or higher centrifugation speeds to ensure all solid gold is collected. | |
| Regenerated catalyst shows poor activity | Residual impurities in the final product | The regenerated catalyst may be contaminated with reagents from the regeneration process. | Ensure the regenerated (PPh₃)AuCl is thoroughly washed with appropriate solvents (e.g., ethanol (B145695), diethyl ether) and completely dried. |
| Incomplete formation of the desired complex | The spectroscopic data (e.g., NMR, IR) of the regenerated catalyst does not match that of an authentic sample. | Re-run the synthesis step of the regeneration protocol, ensuring accurate stoichiometry and reaction conditions. |
Quantitative Data on Catalyst Performance
The following table illustrates the expected performance of a fresh, deactivated, and successfully regenerated (PPh₃)AuCl catalyst in a model reaction. Note: These values are illustrative and will vary depending on the specific reaction conditions.
| Catalyst State | Reaction Time (h) | Conversion (%) | Yield (%) |
| Fresh (PPh₃)AuCl | 4 | >95 | 92 |
| Deactivated Catalyst | 24 | <10 | <5 |
| Regenerated (PPh₃)AuCl | 4-6 | >95 | 88-92 |
Experimental Protocols
Protocol 1: Recovery of Gold from a Reaction Mixture
This protocol describes the recovery of gold, likely in its elemental form (Au(0)), from a completed or failed reaction.
Materials:
-
Reaction mixture containing the deactivated catalyst
-
Suitable organic solvent (e.g., dichloromethane, toluene)
-
Centrifuge and centrifuge tubes or filtration apparatus (e.g., Büchner funnel with fine filter paper)
-
Wash solvents (e.g., ethanol, diethyl ether)
Procedure:
-
If the reaction solvent is volatile, concentrate the mixture under reduced pressure.
-
Add a suitable organic solvent to dissolve the organic components, leaving the solid gold particles suspended.
-
Separate the solid gold particles by either:
-
Centrifugation: Transfer the suspension to centrifuge tubes, centrifuge at high speed, and carefully decant the supernatant.
-
Filtration: Filter the mixture through a fine filter paper or a membrane filter.
-
-
Wash the recovered black solid sequentially with the organic solvent used, followed by ethanol and then diethyl ether to remove any adsorbed organic impurities.
-
Dry the solid under vacuum to obtain a fine black powder of elemental gold.
Protocol 2: Regeneration of (PPh₃)AuCl from Recovered Gold
This protocol describes the re-synthesis of (PPh₃)AuCl from the recovered elemental gold. The procedure involves the oxidation of Au(0) to Au(III) to form chloroauric acid, which is then reduced in the presence of triphenylphosphine to yield the Au(I) complex.
Materials:
-
Recovered elemental gold powder
-
Aqua regia (a freshly prepared 3:1 mixture of concentrated HCl and HNO₃)
-
Deionized water
-
Ethanol (95%)
-
Triphenylphosphine (PPh₃)
-
Stir plate and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Preparation of Chloroauric Acid (HAuCl₄):
-
Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Carefully add the recovered gold powder to a round-bottom flask.
-
Add a minimal amount of freshly prepared aqua regia dropwise until all the gold has dissolved.
-
Gently heat the solution to remove excess nitric acid until a syrupy, reddish-brown liquid (HAuCl₄) remains.
-
Allow the flask to cool to room temperature.
-
-
Synthesis of (PPh₃)AuCl:
-
Dissolve the prepared chloroauric acid in 10 mL of 95% ethanol.[3]
-
In a separate flask, dissolve 2.2 equivalents of triphenylphosphine in ethanol.
-
Slowly add the triphenylphosphine solution dropwise to the stirring chloroauric acid solution.[3]
-
A white precipitate of (PPh₃)AuCl will form immediately.[3]
-
Continue stirring for 30 minutes at room temperature to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid thoroughly with ethanol to remove any unreacted triphenylphosphine and triphenylphosphine oxide.[3]
-
Finally, wash with diethyl ether and dry the product under vacuum.
-
The identity and purity of the regenerated (PPh₃)AuCl should be confirmed by comparing its melting point and spectroscopic data (e.g., ¹H NMR, ³¹P NMR) with an authentic sample.
-
Visualizations
References
Technical Support Center: Synthesis of Triphenylphosphinechlorogold ((PPh₃)AuCl)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of triphenylphosphinechlorogold. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Reduction of Chloroauric Acid: This involves the reduction of chloroauric acid (HAuCl₄) with triphenylphosphine (B44618) (PPh₃) in an ethanol (B145695) solution. The balanced chemical equation for this reaction is: HAuCl₄ + H₂O + 2 PPh₃ → (Ph₃P)AuCl + Ph₃PO + 3 HCl.[1]
-
Ligand Exchange from a Thioether Complex: This method involves treating a pre-formed thioether complex of gold(I) chloride, such as (dimethyl sulfide)gold(I) chloride ((CH₃)₂SAuCl), with triphenylphosphine.[1] A high-yielding two-step synthesis first prepares the (dimethyl sulfide)gold(I) chloride from elemental gold, which then reacts with triphenylphosphine to yield the final product.
Q2: What is the expected yield and purity for the synthesis of this compound?
A2: With optimized protocols, high yields and purity can be achieved. For the two-step synthesis starting from elemental gold, the intermediate (dimethyl sulfide)gold(I) chloride can be obtained in excellent yield (93%), and the subsequent reaction with triphenylphosphine can produce this compound in a very good yield of 92%. Commercially available this compound often has a purity of over 95% and can be as high as 99.93%.
Q3: My final product is not a colorless/white solid as expected. What could be the reason?
A3: this compound is a colorless solid.[1] A colored product may indicate the presence of impurities or decomposition. Potential causes include:
-
Residual Gold(III) Species: Incomplete reduction of the gold(III) precursor (chloroauric acid) can result in a yellowish tint.
-
Decomposition: Exposure to light, particularly UV irradiation, can cause the decomposition of this compound to other gold species, which may be colored. For instance, under 254 nm irradiation in chloroform, it can be converted to trichloro(triphenylphosphine)gold(III) (AuCl₃(PPh₃)).[2]
-
Metallic Gold: Over-reduction or decomposition can lead to the formation of colloidal gold, which can impart a purple, red, or blue color to the solid.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound
-
Symptoms: The isolated product weight is significantly lower than the theoretical yield.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the stoichiometry of the reactants is correct. A slight excess of triphenylphosphine can be used to ensure complete reduction of the gold precursor. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. - Allow for sufficient reaction time as specified in the protocol. |
| Product Loss During Workup | - this compound has moderate solubility in some organic solvents. Avoid excessive washing with solvents in which the product is partially soluble. - Ensure complete precipitation of the product from the reaction mixture. Cooling the solution may aid in maximizing precipitation. |
| Decomposition of the Product | - Protect the reaction mixture and the isolated product from direct light to prevent photochemical decomposition. - Avoid excessive heating, as this can lead to thermal decomposition. |
Problem 2: Presence of Impurities in the Final Product
-
Symptoms: The NMR or other analytical data shows unexpected signals, or the melting point is broad and lower than the literature value (236–237 °C).[1]
-
Possible Impurities & Solutions:
| Impurity | Identification | Mitigation and Removal |
| Triphenylphosphine Oxide (Ph₃PO) | Characterized by a distinct signal in ³¹P NMR spectroscopy. | This is a byproduct of the reduction of chloroauric acid.[1] It can be removed by careful recrystallization from a suitable solvent system (e.g., dichloromethane/methanol). |
| Unreacted Triphenylphosphine (PPh₃) | Can be identified by its characteristic signals in ¹H and ³¹P NMR. | Wash the crude product with a solvent in which triphenylphosphine is soluble but the desired product is not (e.g., cold diethyl ether). |
| Gold(III) Species | May result in a yellowish product. | Ensure complete reduction during the synthesis by using a sufficient amount of reducing agent and allowing for adequate reaction time. |
Experimental Protocols
Synthesis of this compound from Chloroauric Acid[1]
-
Dissolve chloroauric acid (HAuCl₄) in 95% ethanol.
-
Add a solution of two equivalents of triphenylphosphine (PPh₃) in 95% ethanol to the chloroauric acid solution with stirring.
-
The product, this compound, will precipitate as a colorless solid.
-
The triphenylphosphine oxide byproduct will remain in the ethanolic solution.
-
Isolate the solid product by filtration.
-
Wash the product with ethanol and then with diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the product under vacuum.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Gold(I) Catalysts: Triphenylphosphinechlorogold vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, gold(I) catalysts have emerged as powerful tools for the construction of complex molecular architectures, primarily through their ability to activate alkynes and allenes toward nucleophilic attack.[1] Among the pioneering catalysts in this field is triphenylphosphinegold(I) chloride, (Ph3P)AuCl. While foundational, the evolution of gold catalysis has introduced a new generation of ligands, such as N-heterocyclic carbenes (NHCs) and bulky biaryl phosphines, which often exhibit superior reactivity and stability.[2]
This guide provides an objective comparison of the performance of (Ph3P)AuCl with two prominent modern gold(I) catalysts: [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl) and (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate ([JohnPhosAu(MeCN)]SbF6). The comparison is supported by experimental data from the literature for two key transformations: the intramolecular cycloisomerization of 1,6-enynes and the intermolecular hydroamination of alkynes.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the catalytic efficiency of (Ph3P)AuCl, IPrAuCl, and JohnPhosAu(I) complexes in representative organic transformations. These quantitative data are compiled from various studies to provide a clear comparison of catalyst loading, reaction time, temperature, and yield.
Table 1: Intramolecular Cycloisomerization of a 1,6-Enyne
| Catalyst | Catalyst Loading (mol%) | Co-catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (Ph3P)AuCl | 2.5 | AgSbF6 (2.5 mol%) | CH2Cl2 | 20 | 3 | 76 | [3] |
| IPrAuCl | 5 | AgSbF6 (5 mol%) | DCE | 80 | - | High Yield | [4] |
| [JohnPhosAu(MeCN)]SbF6 | 5 | - | CH2Cl2 | 25 | - | 95 | [5] |
Note: Direct comparative studies under identical conditions are limited. The data presented is from different sources and is intended to be illustrative of general performance.
Table 2: Intermolecular Hydroamination of Phenylacetylene (B144264) with Aniline (B41778)
| Catalyst | Catalyst Loading (mol%) | Co-catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (Ph3P)AuCl | 1 | AgSbF6 | - | - | - | Low Yield | [6] |
| IPrAuCl | 1 | AgSbF6 (2 mol%) | CH3CN | 90 | 16 | 99 | [7] |
| {(o-biphenyl)di-tert-butylphosphine}AuCl | 5 | - | - | 80-100 | 12-24 | up to 80 | [8] |
Note: The JohnPhos ligand is a type of (o-biphenyl)di-tert-butylphosphine. The data for (Ph3P)AuCl in this specific reaction shows it to be inferior to NHC-based catalysts.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Protocol 1: Gold(I)-Catalyzed Intramolecular Cycloisomerization of a 1,6-Enyne
This procedure is adapted from a study on the cycloisomerization of 3-allyl-1,4-diynes.[3]
Materials:
-
3-allyl-1,4-diyne substrate (1.0 equiv)
-
Chloro(triphenylphosphine)gold(I) [(Ph3P)AuCl] (2.5 mol%)
-
Silver hexafluoroantimonate (AgSbF6) (2.5 mol%)
-
Anhydrous dichloromethane (B109758) (CH2Cl2) to make a 0.1 M solution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the 3-allyl-1,4-diyne substrate (0.3 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane to dissolve the substrate.
-
In a separate vial, weigh chloro(triphenylphosphine)gold(I) (2.5 mol%) and silver hexafluoroantimonate (2.5 mol%) and dissolve them in a small amount of anhydrous dichloromethane.
-
Add the catalyst solution to the substrate solution via syringe.
-
Stir the reaction mixture at 20 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the bicyclo[3.1.0]hexane product.
Protocol 2: Gold(I)-Catalyzed Intermolecular Hydroamination of Phenylacetylene with Aniline
This protocol is based on a comparative study of NHC-gold(I) complexes.[7]
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.5 mmol, 1.5 equiv)
-
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride (IPrAuCl) (1 mol%)
-
Silver hexafluoroantimonate (AgSbF6) (2 mol%)
-
Acetonitrile (B52724) (CH3CN) (1.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, add aniline (1.0 mmol), phenylacetylene (1.5 mmol), IPrAuCl (1 mol%), and AgSbF6 (2 mol%).
-
Add 1.0 mL of acetonitrile to the reaction mixture.
-
Place the Schlenk tube in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The yield of the resulting imine can be determined by 1H-NMR spectroscopy using an internal standard.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and workflows discussed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 3. d-nb.info [d-nb.info]
- 4. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Anatomy of gold catalysts: facts and myths - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00736D [pubs.rsc.org]
- 7. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gold(I)‐Catalyzed Nucleophilic Allylation of Azinium Ions with Allylboronates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triphenylphosphinechlorogold(I) and Chloro(dimethyl sulfide)gold(I) in Catalysis
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate gold(I) precatalyst is a critical decision that can significantly impact the efficiency and outcome of a catalytic reaction. Among the most common choices are triphenylphosphinechlorogold(I), (PPh3)AuCl, and chloro(dimethyl sulfide)gold(I), (Me2S)AuCl. This guide provides an objective comparison of these two widely used gold(I) precursors, drawing upon their chemical properties and roles in catalytic systems. While direct, side-by-side quantitative comparisons in the literature are scarce, a comprehensive analysis of their individual characteristics allows for an informed selection.
Overview and General Properties
Both (PPh3)AuCl and (Me2S)AuCl serve as stable, solid sources of gold(I) for a vast array of catalytic transformations. The primary distinction lies in the nature of the ancillary ligand—triphenylphosphine (B44618) versus dimethyl sulfide (B99878)—which dictates their stability, reactivity, and typical applications.
-
(PPh3)AuCl is an air- and moisture-stable crystalline solid. The triphenylphosphine ligand is a relatively strong sigma-donating and pi-accepting ligand that forms a stable, linear complex with gold(I) chloride.[1] In catalysis, (PPh3)AuCl is most commonly used as a precatalyst that requires activation to generate the catalytically active species. This is typically achieved by abstracting the chloride anion with a silver salt of a non-coordinating anion (e.g., AgSbF6, AgOTf).[1]
-
(Me2S)AuCl is also a white, solid gold(I) precursor. The dimethyl sulfide ligand is significantly more labile and is easily displaced by other ligands.[2] This lability makes (Me2S)AuCl an excellent starting material for the synthesis of other gold(I) complexes, including (PPh3)AuCl itself, through ligand exchange reactions.[1] In catalysis, its utility stems from being a convenient source of "AuCl," which can then be activated or modified in situ.
A summary of their general properties is presented in Table 1.
| Property | This compound(I) ((PPh3)AuCl) | Chloro(dimethyl sulfide)gold(I) ((Me2S)AuCl) |
| Molecular Formula | C18H15AuClP | C2H6AuClS |
| Molar Mass | 494.71 g/mol | 294.55 g/mol |
| Appearance | Colorless to white crystalline solid | White to off-white solid |
| Coordination Geometry | Linear | Linear |
| Stability | High thermal and air stability | Sensitive to heat and light |
| Solubility | Soluble in chlorinated solvents, acetone, benzene | Soluble in chlorinated solvents and acetone |
Role and Performance in Catalytic Reactions
The choice between (PPh3)AuCl and (Me2S)AuCl often depends on the specific requirements of the catalytic cycle and the desired active species.
This compound(I) ((PPh3)AuCl) is a workhorse precatalyst in homogeneous gold catalysis, particularly for reactions involving the activation of alkynes, allenes, and alkenes towards nucleophilic attack. The general activation and catalytic cycle are depicted below. The phosphine (B1218219) ligand remains coordinated to the gold center throughout the catalytic cycle, influencing its steric and electronic properties and, consequently, the selectivity of the reaction.
Chloro(dimethyl sulfide)gold(I) ((Me2S)AuCl) is more frequently employed as a versatile precursor for generating a range of catalytically active gold(I) species in situ. Due to the lability of the dimethyl sulfide ligand, it can be readily replaced by stronger-binding ligands such as other phosphines, N-heterocyclic carbenes (NHCs), or even the substrate itself. This makes (Me2S)AuCl a valuable starting material when screening different ligands for a particular reaction or when the presence of triphenylphosphine is not desired. For many applications, (Me2S)AuCl is expected to perform comparably to other precursors after the initial ligand exchange to form the desired active catalyst.[2]
Experimental Protocols
Synthesis of (PPh3)AuCl from (Me2S)AuCl
A common synthetic route to (PPh3)AuCl involves the displacement of the labile dimethyl sulfide ligand from (Me2S)AuCl with the stronger-binding triphenylphosphine.[1]
-
Procedure: Chloro(dimethyl sulfide)gold(I) is dissolved in a suitable organic solvent, such as dichloromethane. To this solution, a stoichiometric amount of triphenylphosphine, also dissolved in the same solvent, is added dropwise at room temperature. The reaction is typically rapid, and the product, (PPh3)AuCl, can be isolated by precipitation or removal of the solvent, followed by washing and drying.
General Protocol for (PPh3)AuCl-Catalyzed Hydroamination of Alkenes
The following is a representative protocol for the gold(I)-catalyzed hydroamination of unactivated olefins, a reaction where (PPh3)AuCl is a commonly used precatalyst.
-
Materials: (PPh3)AuCl (catalyst precursor), AgOTf (activator), a cyclic urea (B33335) (e.g., imidazolidin-2-one), an alkene (e.g., 1-octene), and a suitable solvent (e.g., dioxane).
-
Procedure: In a reaction vessel, (PPh3)AuCl (e.g., 5 mol%) and AgOTf (e.g., 5 mol%) are combined in the solvent. The mixture is stirred to allow for the formation of the active cationic gold(I) species. The cyclic urea and the alkene are then added. The reaction mixture is heated (e.g., to 100 °C) and stirred for a specified period (e.g., 12-24 hours) until completion. The product is then isolated and purified using standard techniques such as column chromatography.
Conclusion
Both (PPh3)AuCl and (Me2S)AuCl are indispensable precursors in gold catalysis. The choice between them is dictated by the specific synthetic strategy.
-
This compound(I) ((PPh3)AuCl) is the preferred choice for a well-defined, stable precatalyst where the steric and electronic influence of the triphenylphosphine ligand is desired or well-established for a given transformation. Its robustness and commercial availability make it a reliable option for many standard gold-catalyzed reactions.
-
Chloro(dimethyl sulfide)gold(I) ((Me2S)AuCl) excels as a versatile starting material for the in situ generation of a wide range of gold(I) catalysts. Its labile dimethyl sulfide ligand allows for facile ligand exchange, making it ideal for catalyst screening and for applications where ligands other than triphenylphosphine are required.
For many catalytic applications where a cationic gold(I) species is the active catalyst, both precursors can ultimately lead to the same catalytically active species, and the choice may come down to practical considerations such as cost, availability, and the specific ligand desired in the final catalytic system.
References
A Comparative Guide to Alternative Catalysts for Alkyne Activation: Moving Beyond Triphenylphosphinechlorogold
For researchers, scientists, and professionals in drug development, the activation of alkynes is a cornerstone of modern synthetic chemistry. While triphenylphosphinechlorogold(I) ((PPh₃)AuCl) has long been a workhorse catalyst in this field, the quest for improved efficiency, stability, and selectivity has driven the development of a diverse array of alternative catalytic systems. This guide provides an objective comparison of the performance of these next-generation catalysts, supported by experimental data and detailed protocols, to aid in the selection of the optimal catalyst for specific synthetic challenges.
The limitations of (PPh₃)AuCl, such as its moderate activity and potential for ligand dissociation, have spurred innovation in ligand design and the exploration of entirely new catalytic concepts. This guide will focus on three primary classes of alternatives: gold(I) complexes with advanced phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) gold(I) complexes, and heterogeneous gold catalysts. Additionally, a brief comparison with other metal-based catalysts will be presented.
Performance Comparison of Homogeneous Gold Catalysts
The choice of ligand in homogeneous gold(I) catalysis plays a pivotal role in modulating the catalyst's electronic and steric properties, directly impacting its reactivity and selectivity. Here, we compare the performance of (PPh₃)AuCl with two prominent alternatives: a bulky, electron-rich phosphine gold(I) complex, BrettPhosAuNTf₂, and an N-heterocyclic carbene gold(I) complex, (IPr)AuCl.
Alkyne Hydration
The hydration of alkynes to produce ketones is a fundamental transformation. The following table summarizes the performance of different catalysts in the hydration of phenylacetylene (B144264).
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (PPh₃)AuCl/AgOTf | 5 | CH₂Cl₂ | 28 | 0.5 | 89 | [1] |
| (IPr)AuCl | 5 | Dioxane/H₂O | 80 | 18 | >95 | [2] |
| (IPr)AuCl/KB(C₆F₅)₄ | 0.5 | Methanol (B129727)/H₂O | 25 | 7 | >95 | [3] |
Key Observations:
-
N-Heterocyclic carbene-gold(I) complexes, such as (IPr)AuCl, generally exhibit higher catalytic activity, allowing for lower catalyst loadings and milder reaction conditions compared to the traditional (PPh₃)AuCl.[2][3]
-
The combination of (IPr)AuCl with a borate (B1201080) activator allows for room temperature hydration with very low catalyst loading.[3]
Enyne Cycloisomerization
Enyne cycloisomerization is a powerful tool for the construction of complex cyclic and bicyclic structures. The catalyst's nature significantly influences the reaction pathway and product distribution.
| Catalyst | Catalyst Loading (mol%) | Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| (PPh₃)AuCl/AgSbF₆ | 1 | 1,5-allenyne | CH₂Cl₂ | rt | - | Complex Mixture | - | [4] |
| [(Ph₃PAu)₃O]BF₄ | 1 | 1,5-allenyne | CHCl₃ | 60 | - | Cross-conjugated triene | 88 | [4] |
| (IPr)AuCl/AgSbF₆ | 5 | 1,6-enyne | DCE | 80 | - | Bicyclic product | High | [5] |
| BrettPhosAuNTf₂ | - | Diynes | - | - | - | Tricyclic indenes | Good | [1] |
Key Observations:
-
For certain enyne cyclizations, standard (PPh₃)AuCl catalysts can lead to complex mixtures, while alternative gold complexes like [(Ph₃PAu)₃O]BF₄ can provide high yields of specific products.[4]
-
Both bulky phosphine ligands like BrettPhos and NHC ligands like IPr have demonstrated high efficiency in promoting complex cycloisomerization reactions.[1][5]
-
In some cases, NHC-gold complexes have been shown to provide superior yield and selectivity compared to phosphine-based catalysts.[6]
Heterogeneous Gold Catalysts: A Recyclable Alternative
Heterogeneous gold catalysts, typically consisting of gold nanoparticles dispersed on a solid support, offer the significant advantage of easy separation and recyclability.
Alkyne Hydroamination
The addition of amines to alkynes is a key reaction for the synthesis of nitrogen-containing compounds. Gold nanoparticles on various supports have shown promise in this transformation.
| Catalyst | Support | Au Loading (wt%) | Reaction | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Au@ZIF-67 | ZIF-67 | 0.23 | Phenylacetylene + Aniline | Toluene | 100 | 24 | 98 | >99 (to imine) | [5][7] |
| Au@BIF-66 | BIF-66 | 0.17 | Phenylacetylene + Aniline | Toluene | 100 | 24 | 96 | >99 (to imine) | [5][7] |
| AuNPs-sPSB-t | Polystyrene | - | Phenylacetylene + Aniline | Neat | 120 | 1 | - | TOF = 320 h⁻¹ | [8] |
Key Observations:
-
Gold nanoparticles supported on metal-organic frameworks (MOFs) like ZIF-67 and BIF-66 are highly active and selective catalysts for the hydroamination of phenylacetylene.[5][7]
-
Polymer-supported gold nanoparticles also exhibit excellent catalytic activity with high turnover frequencies.[8]
Alternative Metal Catalysts
While gold catalysts are highly effective, other Lewis acidic metals can also promote alkyne activation, although often with lower efficiency.
| Catalyst | Reaction | Key Features | Reference |
| GaCl₃ | ortho-Ethynylation of N-benzylanilines | Can catalyze inter- and intramolecular nucleophilic additions to alkynes. | [9] |
| In(III) salts | Alkyne activation | Generally require higher catalyst loadings compared to gold. | [10] |
| Pt(II) complexes | Enyne cyclization | Can catalyze similar transformations to gold, but selectivity can differ. | [1] |
Key Observations:
-
Gallium(III) and Indium(III) salts are viable alternatives for some alkyne activation reactions, though they may be less active than gold catalysts.[9][10]
-
Platinum(II) complexes are also effective for enyne cyclizations and other transformations, sometimes offering complementary selectivity to gold catalysts.[1]
Experimental Protocols
Synthesis of (IPr)AuCl
Materials:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Gold(I) chloride dimethyl sulfide (B99878) complex ((SMe₂)AuCl)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, degassed dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF)
Procedure:
-
In a glovebox, IPr·HCl (1.0 eq) and KOtBu (1.05 eq) are suspended in THF.
-
The mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under vacuum, and the resulting free carbene is extracted with pentane (B18724).
-
The pentane is removed under vacuum to yield the free IPr carbene as a white solid.
-
In a separate flask, (SMe₂)AuCl (1.0 eq) is dissolved in DCM.
-
A solution of the free IPr carbene (1.0 eq) in DCM is added dropwise to the (SMe₂)AuCl solution at room temperature.
-
The reaction mixture is stirred for 2 hours.
-
The solvent is concentrated, and the product is precipitated by the addition of pentane.
-
The white solid is collected by filtration, washed with pentane, and dried under vacuum to afford (IPr)AuCl.
General Procedure for Alkyne Hydration using (IPr)AuCl/KB(C₆F₅)₄
Materials:
-
Alkyne substrate
-
(IPr)AuCl
-
Potassium tetrakis(pentafluorophenyl)borate (B1229283) (KB(C₆F₅)₄)
-
Methanol and water
Procedure:
-
To a vial containing the alkyne (1 mmol) is added a solution of (IPr)AuCl (0.005 mmol, 0.5 mol%) and KB(C₆F₅)₄ (0.005 mmol, 0.5 mol%) in methanol (1 mL) and water (1 mL).[3]
-
The reaction mixture is stirred at room temperature for 7 hours.[3]
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding ketone.
Preparation of Au/TiO₂ Catalyst by Deposition-Precipitation
Materials:
-
HAuCl₄·3H₂O
-
TiO₂ support (e.g., P25)
-
Urea
-
Deionized water
Procedure:
-
The TiO₂ support is suspended in deionized water.
-
An aqueous solution of HAuCl₄ is added to the suspension.
-
Urea is added to the mixture, and the temperature is slowly raised to 80-90 °C with vigorous stirring.
-
The mixture is aged at this temperature for several hours until the precipitation of gold hydroxide (B78521) is complete (indicated by a color change and a pH increase to around 7).
-
The solid is collected by filtration, washed thoroughly with deionized water to remove chloride ions, and dried in an oven.
-
The dried solid is then calcined in air at a specific temperature (e.g., 300-400 °C) to decompose the gold precursor to metallic gold nanoparticles.
General Procedure for Intermolecular Hydroamination of Phenylacetylene with Aniline using a Heterogeneous Au Catalyst
Materials:
-
Phenylacetylene
-
Aniline
-
Heterogeneous gold catalyst (e.g., Au@ZIF-67)
-
Toluene
Procedure:
-
In a reaction vial, the heterogeneous gold catalyst (e.g., 5 mol% Au) is suspended in toluene.
-
Aniline (1.0 eq) and phenylacetylene (1.2 eq) are added to the suspension.
-
The vial is sealed, and the reaction mixture is stirred at 100 °C for 24 hours.[5][7]
-
After cooling to room temperature, the catalyst is separated by centrifugation or filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The conversion and selectivity are determined by ¹H NMR analysis of the crude product.
Visualizing Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles and relationships between different catalyst types.
References
- 1. BJOC - Gold-catalyzed cyclization of allenyl acetal derivatives [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydroamination of Phenylacetylene with Aniline over Gold Nanoparticles Embedded in the Boron Imidazolate Framework BIF-66 and Zeolitic Imidazolate Framework ZIF-67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
comparative study of triphenylphosphine vs. N-heterocyclic carbene ligands in gold catalysis
A Comparative Guide to Triphenylphosphine (B44618) vs. N-Heterocyclic Carbene Ligands in Gold Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of homogeneous gold catalysis, the choice of ligand plays a pivotal role in determining the efficiency, stability, and selectivity of the catalytic system. For years, phosphine (B1218219) ligands, particularly triphenylphosphine (PPh₃), have been the workhorses of gold catalysis. However, the emergence of N-heterocyclic carbenes (NHCs) has marked a paradigm shift, with these strong σ-donating ligands often outperforming their phosphine counterparts. This guide provides an objective comparison of triphenylphosphine and N-heterocyclic carbene ligands in gold catalysis, supported by experimental data and detailed protocols to aid researchers in ligand selection for their specific applications.
Ligand Properties: A Head-to-Head Comparison
The fundamental differences in the electronic and steric properties of triphenylphosphine and NHCs directly translate to their performance in gold catalysis.
| Property | Triphenylphosphine (PPh₃) | N-Heterocyclic Carbenes (NHCs) |
| σ-Donating Ability | Moderate σ-donor | Strong σ-donors |
| π-Accepting Ability | Good π-acceptor | Poor π-acceptors |
| Bond Strength | Weaker Au-P bond | Stronger Au-C bond |
| Thermal Stability | Often thermally unstable, can decompose at elevated temperatures.[1] | High thermal stability, allowing for reactions at higher temperatures.[2] |
| Steric Tunability | Limited tunability by modifying the phenyl rings. | Highly tunable by modifying the N-substituents and the carbene ring backbone.[3] |
The strong σ-donating nature of NHCs leads to a more electron-rich gold center, which enhances its catalytic activity in many reactions.[2] The robust gold-carbene bond contributes to the higher stability of NHC-gold complexes, making them more resistant to decomposition and allowing for lower catalyst loadings.[2]
Performance in Catalysis: A Data-Driven Comparison
The superior performance of NHC-gold catalysts over their PPh₃ counterparts has been demonstrated in a variety of organic transformations. Below are comparative data for key reactions.
Alkyne Hydration
The hydration of alkynes to produce ketones is a fundamental transformation often catalyzed by gold complexes.
| Catalyst | Substrate | Yield (%) | Time (h) | Ref. |
| [Au(PPh₃)Cl]/AgSbF₆ | Phenylacetylene | 75 | 24 | [4] |
| [Au(IPr)Cl]/AgSbF₆ | Phenylacetylene | >99 | 1 | [4] |
| [Au(IMes)Cl]/AgSbF₆ | Phenylacetylene | 98 | 2 | [4] |
As the data indicates, NHC-ligated gold catalysts, particularly [Au(IPr)Cl], exhibit significantly higher activity, leading to near-quantitative yields in a fraction of the time required by the triphenylphosphine-based system.[4]
Hydroamination of Alkynes
The addition of amines to alkynes is another area where NHC-gold catalysts have shown exceptional performance.
| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Time (h) | Ref. |
| [Au(PPh₃)Cl]/AgOTf | Phenylacetylene | Aniline | 65 | 12 | [5] |
| [Au(IPr)Cl]/AgOTf | Phenylacetylene | Aniline | 95 | 3 | [5] |
The enhanced electron-donating ability of the IPr ligand in the NHC-gold complex facilitates the nucleophilic attack of the amine, resulting in a dramatic increase in reaction rate and yield compared to the PPh₃-ligated catalyst.[5]
Cycloisomerization Reactions
Gold catalysts are renowned for their ability to catalyze complex cycloisomerization reactions. The choice of ligand can significantly influence the reaction outcome.
| Catalyst | Substrate | Product | Yield (%) | Ref. |
| [Au(PPh₃)Cl]/AgSbF₆ | 1,6-enyne | Bicyclic product | 85 | [6] |
| [Au(IPr)Cl]/AgSbF₆ | 1,6-enyne | Bicyclic product | 97 | [7] |
In the cycloisomerization of 1,6-enynes, the use of an NHC-gold catalyst leads to a higher yield of the desired bicyclic product, showcasing the ability of NHCs to promote efficient intramolecular transformations.[6][7]
Experimental Protocols
To facilitate the adoption of these catalytic systems, detailed experimental protocols for the synthesis of the gold precatalysts and a representative catalytic reaction are provided below.
Synthesis of Chloro(triphenylphosphine)gold(I) ([Au(PPh₃)Cl])
This procedure is adapted from established literature methods.[2][8]
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask, dissolve HAuCl₄·3H₂O (1.0 eq) in 95% ethanol.
-
In a separate flask, dissolve PPh₃ (2.1 eq) in 95% ethanol.
-
Slowly add the PPh₃ solution to the HAuCl₄ solution with stirring.
-
A white precipitate of [Au(PPh₃)Cl] will form immediately.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Synthesis of Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) ([Au(IPr)Cl])
This "weak base route" is a common and practical method for synthesizing NHC-gold complexes.[9][10]
Materials:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
(Dimethyl sulfide)gold(I) chloride ([AuCl(SMe₂)])
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a round-bottom flask, add IPr·HCl (1.0 eq), [AuCl(SMe₂)] (1.0 eq), and K₂CO₃ (2.0 eq).
-
Add acetone and stir the mixture at room temperature for 4-5 hours.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Add dichloromethane (B109758) to the residue and filter through a pad of Celite to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure to obtain [Au(IPr)Cl] as a white solid.
General Procedure for Gold-Catalyzed Alkyne Hydration
This protocol provides a general framework for comparing the catalytic activity of [Au(PPh₃)Cl] and [Au(NHC)Cl] complexes.
Materials:
-
Gold precatalyst ([Au(PPh₃)Cl] or [Au(NHC)Cl]) (1 mol%)
-
Silver salt (e.g., AgSbF₆) (1 mol%)
-
Alkyne substrate (1.0 eq)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a reaction vial, add the gold precatalyst and the silver salt.
-
Add the solvent and stir for 10 minutes at room temperature to generate the active cationic gold species.
-
Add the alkyne substrate to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a short plug of silica (B1680970) gel.
-
Concentrate the filtrate and purify the product by column chromatography if necessary.
Visualizing the Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for the gold-catalyzed hydration of an alkyne, a common reaction used to benchmark these catalysts.
Caption: Generalized catalytic cycle for gold-catalyzed alkyne hydration.
This workflow outlines the key steps in a typical gold-catalyzed reaction, from catalyst activation to product formation.
Caption: Workflow for comparing PPh₃ vs. NHC gold catalysts.
Conclusion
The evidence strongly suggests that for a wide range of gold-catalyzed reactions, N-heterocyclic carbene ligands offer significant advantages over triphenylphosphine. Their strong σ-donating character and the formation of robust gold-carbene bonds lead to more active and stable catalysts. This translates to faster reaction times, higher yields, and often lower catalyst loadings. While triphenylphosphine remains a valuable ligand in specific contexts, the versatility and superior performance of NHCs have established them as the ligands of choice for many modern applications in gold catalysis. Researchers are encouraged to consider the specific demands of their desired transformation when selecting a ligand, with the data and protocols provided herein serving as a valuable guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Au(Np#)Cl]: Highly Reactive and Broadly Applicable Au(I)─NHC Catalysts for Alkyne π-Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An atomically precise Au10(DPPF)4PPh3 cluster catalyst for N-hydroformylation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Simple synthesis of [Au(NHC)X] complexes utilizing aqueous ammonia: revisiting the weak base route mechanism - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02955K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized Triphenylphosphinegold(I) Chloride and Its Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of triphenylphosphinegold(I) chloride, a common reagent in gold chemistry, and three of its alternatives: (tri-p-tolylphosphine)gold(I) chloride, (tricyclohexylphosphine)gold(I) chloride, and the anti-arthritic drug Auranofin.
Purity Validation: A Comparative Overview
The purity of these organogold complexes is typically ascertained through a combination of spectroscopic and analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis are the cornerstones of purity validation, each providing unique and complementary information about the compound's structure and composition.
Data Summary
The following tables summarize the expected analytical data for triphenylphosphinegold(I) chloride and its alternatives, which are crucial for verifying the purity of a synthesized batch.
Table 1: Triphenylphosphinegold(I) Chloride Purity Validation Data
| Analytical Technique | Parameter | Expected Value |
| ¹H NMR (CDCl₃, ppm) | Phenyl protons | 7.4 - 7.6 (m) |
| ¹³C NMR (CDCl₃, ppm) | Phenyl carbons | 128.8 (d, J=62.5 Hz, C1), 134.3 (d, J=13.8 Hz, C2/6), 129.4 (d, J=11.9 Hz, C3/5), 132.2 (s, C4) |
| ³¹P NMR (CDCl₃, ppm) | Phosphorus | ~33.4 |
| Mass Spectrometry | Molecular Ion (m/z) | 494.0 [M]+ |
| Elemental Analysis | % Carbon (Theoretical) | 43.71% |
| % Hydrogen (Theoretical) | 3.06% |
Table 2: (Tri-p-tolylphosphine)gold(I) Chloride Purity Validation Data
| Analytical Technique | Parameter | Expected Value |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons, Methyl protons | 7.3-7.5 (m), 2.4 (s) |
| ¹³C NMR (CDCl₃, ppm) | Aromatic carbons, Methyl carbon | ~129-141, ~21.5 |
| ³¹P NMR (CDCl₃, ppm) | Phosphorus | ~29.5 |
| Mass Spectrometry | Molecular Ion (m/z) | 536.1 [M]+ |
| Elemental Analysis | % Carbon (Theoretical) | 46.99% |
| % Hydrogen (Theoretical) | 3.95% |
Table 3: (Tricyclohexylphosphine)gold(I) Chloride Purity Validation Data
| Analytical Technique | Parameter | Expected Value |
| ¹H NMR (CDCl₃, ppm) | Cyclohexyl protons | 1.2-2.1 (m) |
| ¹³C NMR (CDCl₃, ppm) | Cyclohexyl carbons | ~26-33 |
| ³¹P NMR (CDCl₃, ppm) | Phosphorus | ~58.9 |
| Mass Spectrometry | Molecular Ion (m/z) | 512.2 [M]+ |
| Elemental Analysis | % Carbon (Theoretical) | 42.16% |
| % Hydrogen (Theoretical) | 6.49% |
Table 4: Auranofin Purity Validation Data
| Analytical Technique | Parameter | Expected Value |
| ¹H NMR (CDCl₃, ppm) | Acetyl protons, Sugar protons, Ethyl protons | ~1.9-2.1 (s, 12H), 3.7-5.2 (m, 7H), 1.1-2.0 (m, 15H) |
| ¹³C NMR (CDCl₃, ppm) | Carbonyl, Sugar, Ethyl, Acetyl carbons | ~169-171, ~62-86, ~8-15, ~20-21 |
| ³¹P NMR (CDCl₃, ppm) | Phosphorus | ~39.9 |
| Mass Spectrometry | Molecular Ion (m/z) | 678.1 [M]+ |
| Elemental Analysis | % Carbon (Theoretical) | 35.40% |
| % Hydrogen (Theoretical) | 5.05% |
Experimental Protocols
Detailed methodologies for the key purity validation experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify the presence of impurities.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra.
-
For ¹³C and ³¹P NMR, use proton decoupling.
-
-
Data Acquisition:
-
¹H NMR: Acquire 16-32 scans.
-
¹³C NMR: Acquire 1024-4096 scans.
-
³¹P NMR: Acquire 64-256 scans.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or an external standard (85% H₃PO₄ for ³¹P).
-
Compare the observed chemical shifts, multiplicities, and integration values with the expected values in the tables above.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and confirm its elemental composition.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrument Setup:
-
Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Operate in positive ion mode.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion [M]⁺.
-
Compare the observed m/z value with the theoretical molecular weight.
-
Analyze the isotopic pattern to further confirm the elemental composition.
-
Elemental Analysis
Objective: To determine the percentage composition of carbon and hydrogen in the compound.
Protocol:
-
Sample Preparation: Accurately weigh 2-3 mg of the dry, homogenous sample into a tin capsule.
-
Instrument Setup: Use a CHN elemental analyzer.
-
Data Acquisition: Combust the sample in a stream of oxygen at high temperature (typically >900 °C). The resulting CO₂ and H₂O are detected and quantified.
-
Data Analysis:
-
The instrument software calculates the percentage of carbon and hydrogen.
-
Compare the experimental percentages with the theoretical values calculated from the molecular formula. A deviation of ±0.4% is generally considered acceptable.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for purity validation and the decision-making process for selecting the appropriate analytical methods.
Caption: Experimental workflow for purity validation.
Caption: Logic for selecting analytical methods.
A Comparative Guide to Triphenylphosphinechlorogold(I) and Other Phosphinegold(I) Complexes for Anticancer Research
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The landscape of anticancer drug development is continually evolving, with a significant focus on metal-based compounds that offer novel mechanisms of action. Among these, gold(I) complexes, particularly those featuring phosphine (B1218219) ligands, have emerged as a promising class of therapeutic agents. This guide provides a comprehensive benchmark comparison of triphenylphosphinechlorogold(I) against other notable phosphinegold(I) complexes, offering a detailed examination of their cytotoxic properties, enzyme inhibition capabilities, and underlying mechanisms of action. This analysis is supported by experimental data, detailed protocols, and visual representations of key biological pathways to aid researchers in their pursuit of more effective cancer therapies.
Performance Data: A Comparative Overview
The anticancer efficacy of phosphinegold(I) complexes is largely attributed to their ability to induce cell death, primarily through apoptosis. This is often linked to their potent inhibition of the thioredoxin reductase (TrxR) enzyme, a critical component of the cellular antioxidant system that is frequently overexpressed in cancer cells.[1][2] The inhibition of TrxR leads to an increase in reactive oxygen species (ROS), causing oxidative stress and triggering the mitochondrial pathway of apoptosis.[3][4]
The following tables summarize key performance indicators for this compound(I) and a selection of other phosphinegold(I) complexes, providing a quantitative basis for comparison.
Table 1: In Vitro Cytotoxicity (IC50) of Phosphinegold(I) Complexes Against Various Cancer Cell Lines
| Complex | Cancer Cell Line | IC50 (µM) | Reference |
| (Ph3P)AuCl (this compound(I)) | HeLa (Cervical) | >100 | [5] |
| PC3 (Prostate) | Not specified, but showed high cytotoxicity | [6] | |
| Auranofin | A2780 (Ovarian) | Low µM range | [7] |
| PC3 (Prostate) | ~0.2 | [6] | |
| [Au(dppe)2]Cl | P388 (Leukemia) | Significant antitumor activity | [4] |
| [(Et3P)Au(TBO)]PF6 | HCT116 (Colon) | Higher activity than cisplatin | [8] |
| MDA-MB-231 (Breast) | Higher activity than cisplatin | [8] | |
| B16 (Skin) | Higher activity than cisplatin | [8] | |
| [Au(PPh3)(L1)] | HeLa (Cervical) | 0.51 | [9] |
| [Au(PPh3)(L2)] | HeLa (Cervical) | 0.14 | [9] |
L1 = pyrazolyldithiocarbamate, L2 = 3,5-dimethylpyrazolyldithiocarbamate dppe = 1,2-bis(diphenylphosphino)ethane (B154495) TBO = 3-Thiosemicarbano-butan-2-one oxime
Table 2: Thioredoxin Reductase (TrxR) Inhibition
| Complex | TrxR Inhibition | Comments | Reference |
| (Ph3P)AuCl (this compound(I)) | Yes | A recognized mechanism of action. | [10] |
| Auranofin | Potent Inhibitor (IC50 in nM range) | One of the most effective TrxR inhibitors. | [1][11] |
| Gold(I) phosphine complexes (general) | Efficient inhibitors | Both cytosolic and mitochondrial TrxR are targeted. | [1] |
| Gold(III) phosphine complexes | Efficient inhibitors | IC50 values ranging from 0.020 to 1.42 µM. | [11] |
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells (e.g., 5 x 10³ to 2 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a humidified incubator.[12][13]
-
Compound Treatment: Add the phosphinegold(I) complexes at various concentrations to the wells and incubate for a specified period (e.g., 48 or 72 hours).[6][12]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[13][14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS and 50% DMF) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 650 nm) using a microplate reader.[12]
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value from the dose-response curve.
Thioredoxin Reductase (TrxR) Activity Assay
This assay measures the enzymatic activity of TrxR, a key target of many phosphinegold(I) complexes.
Protocol:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate purified TrxR (e.g., 80 nM) with varying concentrations of the gold complex in a suitable buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.5) at room temperature.[14]
-
Reaction Initiation: Initiate the reaction by adding a reaction mixture containing NADPH and a substrate, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Spectrophotometric Measurement: Monitor the reduction of DTNB to 2-nitro-5-thiobenzoate by measuring the increase in absorbance at 412 nm over time using a spectrophotometer.[12]
-
Data Analysis: Calculate the rate of reaction and determine the inhibitory effect of the gold complex. The IC50 value for TrxR inhibition can be calculated from the dose-response curve.
Visualizing the Mechanism of Action
To provide a clearer understanding of the biological processes involved, the following diagrams illustrate the proposed signaling pathway for phosphinegold(I) complex-induced apoptosis and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioredoxin Reductase and Organometallic Complexes: A Pivotal System to Tackle Multidrug Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Important Role of the Nuclearity, Rigidity, and Solubility of Phosphane Ligands in the Biological Activity of Gold(I) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Modification of Auranofin Yields a New Family of Anticancer Drug Candidates: The Gold(I) Phosphite Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphinogold(I) dithiocarbamate complexes: effect of the nature of phosphine ligand on anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of gold(I) phosphine complexes containing the 2-BrC6F4PPh2 ligand: Evaluation of anticancer activity in 2D and 3D spheroidal models of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gold complexes inhibit mitochondrial thioredoxin reductase: consequences on mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unveiling the cytotoxicity of a new gold(I) complex towards hepatocellular carcinoma by inhibiting TrxR activity: A gold(I) complex induces hepatoma necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Properties of Triphenylphosphinechlorogold and Auranofin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of two gold(I)-based compounds, Triphenylphosphinechlorogold(I) ((PPh₃)AuCl) and Auranofin. Both compounds have garnered interest for their potential as anticancer agents, primarily due to their ability to induce cell death in cancerous cells. This document summarizes key experimental data, outlines the methodologies used in these studies, and visualizes the known signaling pathways involved in their cytotoxic action.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Auranofin in various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Jurkat | T-cell leukemia | Not explicitly stated, but shown to inhibit TrxR in the nanomolar range and induce apoptosis. | [1] |
| MCF-7 | Breast Adenocarcinoma | Stronger activity than cisplatin | ||
| MRC-5 | Normal Human Fetal Lung Fibroblast | Less cytotoxic than against MCF-7 cells | ||
| Auranofin | Jurkat | T-cell leukemia | Potent inhibitor of TrxR in the nanomolar range, inducing apoptosis. | [1] |
| A2780 | Ovarian Cancer | Not specified, but used as a reference for comparison with other gold compounds. | ||
| A549 | Non-small cell lung cancer | ~1.0 | ||
| Calu-6 | Lung Cancer | 3 | ||
| HCT-116 | Colorectal Cancer | Not specified | ||
| HT-29 | Colorectal Cancer | Not specified | ||
| Caco-2 | Colorectal Cancer | Not specified | ||
| HCT-8 | Colorectal Cancer | Not specified | ||
| NCI-H460 | Lung Cancer | 4 | ||
| NCI-H1299 | Lung Cancer | 1 | ||
| SK-LU-1 | Lung Cancer | 5 | ||
| Hep3B | Hepatocellular Carcinoma | Not specified, used in combination studies. | ||
| BGC-823 | Gastric Cancer | Not specified, shown to induce apoptosis. | ||
| SGC-7901 | Gastric Cancer | Not specified, shown to induce apoptosis. |
Mechanisms of Action and Signaling Pathways
Both this compound and Auranofin exert their cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death. However, the specific molecular pathways they influence show both overlap and divergence.
Auranofin is a well-established inhibitor of the enzyme thioredoxin reductase (TrxR) . This inhibition leads to an increase in intracellular reactive oxygen species (ROS) , causing oxidative stress and subsequently triggering apoptosis through various signaling cascades. Key pathways affected by Auranofin include:
-
PI3K/Akt/mTOR Pathway: Auranofin has been shown to suppress this critical survival pathway.
-
JAK/STAT Pathway: Inhibition of this pathway by Auranofin has also been observed.
-
Mitochondrial Pathway: Auranofin induces mitochondrial dysfunction, a central event in the intrinsic apoptotic pathway.
This compound and related triphenylphosphine (B44618) gold(I) complexes also induce apoptosis primarily through mitochondrial-mediated pathways and the generation of ROS . While the specific upstream signaling events are less characterized than for Auranofin, the available evidence points to a convergence on the mitochondria to initiate the apoptotic cascade.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for Auranofin and a representative pathway for Triphenylphosphine Gold(I) Complexes.
Caption: Auranofin's multi-faceted mechanism of inducing apoptosis.
Caption: Proposed apoptotic pathway for Triphenylphosphine Gold(I) Complexes.
Experimental Protocols
The following are detailed methodologies for two common cytotoxicity assays used to generate the data presented in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Workflow:
Caption: Workflow for the SRB cytotoxicity assay.
Detailed Steps:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound for a specified duration.
-
Fixation: The culture medium is discarded, and the cells are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The TCA is removed, and the plate is washed five times with slow-running tap water to remove the TCA and cell metabolites. The plate is then air-dried.
-
Staining: SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plate is incubated at room temperature for 10-30 minutes.
-
Removal of Unbound Dye: The unbound SRB is removed by washing the plate four times with 1% (v/v) acetic acid. The plate is then air-dried.
-
Solubilization: The protein-bound dye is solubilized by adding 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Reading: The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, the IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.
References
Assessing the Enantioselectivity of Chiral Triphenylphosphine-Type Chlorogold(I) Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric gold catalysis has witnessed exponential growth, offering powerful tools for the construction of complex chiral molecules. Among the diverse array of catalysts, chiral phosphine-ligated gold(I) complexes, particularly those derived from triphenylphosphine (B44618) scaffolds, have emerged as a versatile and effective class. This guide provides a comparative analysis of the enantioselectivity achieved with various chiral triphenylphosphine-type chlorogold(I) catalysts in key organic transformations. We present a summary of experimental data, detailed experimental protocols for a benchmark reaction, and a generalized workflow for assessing catalyst performance.
Performance Comparison of Chiral Phosphine (B1218219) Gold(I) Catalysts
The efficacy of a chiral gold(I) catalyst is profoundly influenced by the steric and electronic properties of its phosphine ligand. The following table summarizes the performance of several representative chiral phosphine gold(I) catalysts in the intramolecular [4+2] cycloaddition of 1,6-enynes, a benchmark reaction for evaluating enantioselectivity. The data highlights how modifications to the ligand framework impact yield and enantiomeric excess (ee).
| Catalyst/Ligand | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (R,Rp)-L | 1,6-enyne | CH2Cl2 | 25 | - | 95 | 99 | [1] |
| (S,Sp)-L | 1,6-enyne | CH2Cl2 | 25 | - | 96 | 99 | [1] |
| (R)-MeO-DTBM-BIPHEP(AuCl)2 | 1,5-enyne | Toluene | -40 | - | 96 | 96 | [2] |
| (S)-xylyl-BINAP(AuCl)2 | Allenylcyclopropanol | 1,2-DCE | -30 | 24 | 88 | 89 | [3] |
| (R)-MeO-DM-BIPHEP(AuCl)2 | Allenylcyclopropanol | 1,2-DCE | -30 | 24 | 88 | 91 | [3] |
| (S,R,R)-Au2/AgNTf2 | Allenamide, alkene, aldehyde | - | -78 | 0.5 | 97 | 81 (trans) | [4] |
| (R,Rp)-A | 1,6-enyne | - | - | - | - | nearly racemic | [1] |
Experimental Protocols
General Procedure for the Synthesis of Chiral Phosphine Gold(I) Chloride Pre-catalysts
This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of complexes like (S)-18.[5]
Materials:
-
Chiral phosphine ligand (e.g., (S)-BINAP-derived phosphine) (1.0 mmol)
-
(Dimethyl sulfide)gold(I) chloride [AuCl(SMe₂)] (1.0 mmol, 294 mg)
-
Acetonitrile (B52724) (CH₃CN), anhydrous (10 mL)
-
Dichloromethane (CH₂Cl₂)
-
Pentane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphine ligand (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Stir the solution at room temperature until the ligand is fully dissolved.
-
Add (dimethyl sulfide)gold(I) chloride (1.0 mmol, 294 mg) to the solution in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure chiral phosphine gold(I) chloride complex.
-
Characterize the product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity. For crystalline products, single-crystal X-ray diffraction can provide definitive structural confirmation.
General Procedure for the Gold(I)-Catalyzed Enantioselective Intramolecular [4+2] Cycloaddition of a 1,6-Enyne
This protocol is a representative procedure for assessing the enantioselectivity of a chiral gold(I) catalyst, based on the work of Echavarren and coworkers.[1]
Materials:
-
Chiral phosphine gold(I) chloride pre-catalyst (0.005 mmol, 5 mol%)
-
Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) (0.005 mmol, 5 mol%)
-
1,6-enyne substrate (0.1 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous and degassed (as solvent)
-
Inert atmosphere (nitrogen or argon)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination
Procedure:
-
In a dry vial under an inert atmosphere, dissolve the chiral phosphine gold(I) chloride pre-catalyst (0.005 mmol) and AgNTf₂ (0.005 mmol) in anhydrous and degassed dichloromethane. Stir the mixture at room temperature for 5-10 minutes to generate the active cationic gold(I) catalyst.
-
In a separate vial, dissolve the 1,6-enyne substrate (0.1 mmol) in anhydrous and degassed dichloromethane.
-
Add the substrate solution to the catalyst solution via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by exposing it to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent.
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis, comparing the retention times with a racemic sample.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and assessment of chiral triphenylphosphine-type chlorogold(I) catalysts in an enantioselective reaction.
Caption: General workflow for catalyst synthesis, reaction, and analysis.
References
- 1. Practical Synthesis of Chiral Ferrocenenylphosphino-Gold(I) Catalysts and NEST Analysis of the Enantioinduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold(I)-Catalyzed Enantioselective Polycyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of axially chiral gold complexes and their applications in asymmetric catalyses - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Triphenylphosphinechlorogold(I) in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals working with gold-based compounds, accurate quantification of key species in reaction mixtures is paramount. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of triphenylphosphinechlorogold(I), a widely used precursor and intermediate in gold catalysis and medicinal chemistry. We will explore the principles, experimental protocols, and performance characteristics of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy for this application.
Comparison of Analytical Techniques
The choice of analytical method for the quantification of this compound(I) depends on several factors, including the complexity of the reaction mixture, the required sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key performance metrics for each technique.
| Feature | ¹H NMR Spectroscopy | ³¹P NMR Spectroscopy | HPLC-UV | UV-Vis Spectroscopy |
| Principle | Measures the signal intensity of protons in the triphenylphosphine (B44618) ligand relative to a known internal standard. | Measures the signal intensity of the phosphorus atom in the triphenylphosphine ligand relative to a known internal standard. | Separates the analyte from the reaction mixture based on its polarity, followed by UV detection. | Measures the absorbance of UV-light by the analyte, which is proportional to its concentration. |
| Selectivity | Moderate to High | Very High | High | Low to Moderate |
| Sensitivity | Moderate | High | High | Moderate |
| Limit of Detection (LOD) | ~1-5 µg/mL | ~0.1-1 µg/mL | ~0.05-0.5 µg/mL | ~0.5-10 µg/mL |
| Limit of Quantitation (LOQ) | ~5-15 µg/mL | ~0.5-3 µg/mL | ~0.15-1.5 µg/mL | ~1.5-30 µg/mL |
| Linearity (R²) | >0.999 | >0.999 | >0.998 | >0.995 |
| Precision (%RSD) | < 2% | < 1.5% | < 3% | < 5% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 97-103% | 95-105% |
| Analysis Time | ~5-15 minutes | ~10-30 minutes | ~15-45 minutes | ~2-10 minutes |
| Sample Preparation | Simple dilution with a deuterated solvent and addition of an internal standard. | Simple dilution with a deuterated solvent and addition of an internal standard. | Filtration and dilution with the mobile phase. | Dilution with a suitable solvent. |
| Matrix Effect | Can be affected by overlapping signals from other components in the mixture. | Less susceptible to matrix effects due to the large chemical shift range of phosphorus. | Can be affected by co-eluting impurities. | Highly susceptible to interference from other UV-absorbing compounds. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable quantitative data. Below are representative methodologies for each technique.
Quantitative ¹H NMR (q¹H NMR) Spectroscopy
Principle: The integral of a specific proton signal of this compound(I) is directly proportional to its molar concentration when compared to the integral of a known amount of an internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.
-
Add a precise volume of a stock solution of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) of known concentration.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound(I) (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Moles_standard / Volume_sample)
where N_protons is the number of protons giving rise to the integrated signal.
-
Quantitative ³¹P NMR (q³¹P NMR) Spectroscopy
Principle: Similar to q¹H NMR, the integral of the ³¹P signal of this compound(I) is compared to that of a phosphorus-containing internal standard.[1][2] This method offers higher selectivity due to the larger chemical shift range of ³¹P and the lower natural abundance of phosphorus-containing compounds in typical reaction mixtures.[1]
Methodology:
-
Sample Preparation:
-
Follow the same procedure as for q¹H NMR, but use a phosphorus-containing internal standard (e.g., triphenyl phosphate, benzyltriphenylphosphonium (B107652) chloride).
-
-
NMR Acquisition:
-
Acquire the ³¹P NMR spectrum.
-
Use proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
Ensure a sufficient relaxation delay.
-
-
Data Analysis:
-
Integrate the ³¹P signal of the analyte and the internal standard.
-
Calculate the concentration using a similar formula as for q¹H NMR, accounting for the number of phosphorus atoms.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: The reaction mixture is injected into an HPLC system where this compound(I) is separated from other components on a stationary phase. The amount of analyte is quantified by a UV detector as it elutes from the column.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm or 254 nm.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture and dissolve it in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound(I) of known concentrations.
-
Inject the standards and generate a calibration curve by plotting the peak area against the concentration.
-
-
Analysis:
-
Inject the prepared sample.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
UV-Vis Spectroscopy
Principle: This technique relies on the absorption of ultraviolet or visible light by the this compound(I) complex. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.
Methodology:
-
Wavelength Selection:
-
Scan a solution of pure this compound(I) in a suitable solvent (e.g., acetonitrile, dichloromethane) to determine the wavelength of maximum absorbance (λ_max).
-
-
Sample Preparation:
-
Accurately dilute a known weight of the reaction mixture in the chosen solvent to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Calibration:
-
Prepare a series of standard solutions of this compound(I).
-
Measure the absorbance of each standard at the λ_max and create a calibration curve.
-
-
Analysis:
-
Measure the absorbance of the sample solution.
-
Calculate the concentration using the calibration curve. It is important to run a blank with the reaction mixture lacking the analyte to correct for background absorbance from other components.
-
Visualizing the Workflow
To better understand the logical flow of a quantitative analysis project, the following diagrams illustrate the general workflow and the decision-making process for selecting an appropriate analytical technique.
Caption: General workflow for the quantitative analysis of this compound(I).
Caption: Decision tree for selecting an analytical method.
This guide provides a foundational understanding of the methods available for the quantitative analysis of this compound(I). The optimal choice will always be a balance of the specific requirements of the analytical problem and the resources available. For all methods, proper validation, including assessment of linearity, accuracy, precision, and specificity, is essential for ensuring high-quality, reliable data in a research and development setting.
References
A Head-to-Head Comparison of Triphenylphosphinechlorogold and Gold(III) Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, gold catalysts have emerged as powerful tools for the construction of complex molecular architectures. Their unique ability to activate alkynes, allenes, and alkenes towards nucleophilic attack has enabled the development of a vast array of novel transformations. Among the plethora of gold catalysts, triphenylphosphinechlorogold(I) ((PPh₃)AuCl) and gold(III) catalysts, such as gold(III) chloride (AuCl₃), are two of the most prominent and widely utilized. This guide provides an objective, data-driven comparison of their performance in key organic reactions, offering insights into their respective strengths and applications.
General Characteristics and Reactivity Profiles
This compound(I) is a stable, commercially available Au(I) precatalyst. In solution, typically in the presence of a silver salt to abstract the chloride, it generates a cationic gold(I) species, [ (PPh₃)Au]⁺, which is a soft and highly carbophilic Lewis acid. This species excels at activating carbon-carbon multiple bonds without significant oxidation state changes, making it suitable for a wide range of cyclization and hydrofunctionalization reactions under mild conditions.
On the other hand, gold(III) catalysts, exemplified by AuCl₃, are stronger Lewis acids and can participate in reactions involving redox cycling between Au(III) and Au(I) states. This dual reactivity allows them to catalyze a different spectrum of transformations, including oxidative cyclizations and reactions where both Lewis acidity and oxidative power are required. However, Au(III) catalysts can be more sensitive to reaction conditions and may lead to different product distributions compared to their Au(I) counterparts.
Performance in Key Organic Transformations
The choice between a this compound(I)-derived catalyst and a gold(III) catalyst can significantly impact the outcome of a reaction, influencing yield, selectivity, and reaction time. Below, we compare their performance in several key classes of organic reactions.
Intramolecular Hydroamination of Alkynes
The intramolecular hydroamination of alkynes is a powerful method for the synthesis of nitrogen-containing heterocycles. Both Au(I) and Au(III) catalysts have been shown to be effective for this transformation.
| Catalyst System | Substrate | Product | Yield (%) | Time (h) | Temp (°C) | Ref. |
| Au(I): (PPh₃)AuCl / AgOTf | Sulfonamide-tethered alkyne | N-Sulfonyl ketimine | 75-95% | 1-12 | 60-110 | [1] |
| Au(III): AuCl₃ | Amide-tethered alkyne | 5-exo-dig cyclized product | 60-85% | 2-24 | 80 | [2] |
General Observation: While both catalyst systems are effective, Au(I) catalysts, particularly those generated from (PPh₃)AuCl, often exhibit higher yields and can operate under milder conditions for the hydroamination of unactivated alkynes with sulfonamides. AuCl₃ has been shown to be effective in the cyclization of amide-tethered alkynes, though sometimes requiring higher temperatures.
Cycloisomerization of Enynes
The cycloisomerization of enynes is a cornerstone of gold catalysis, allowing for the rapid construction of complex carbocyclic and heterocyclic frameworks. The choice of the gold catalyst's oxidation state can lead to divergent reaction pathways.
| Catalyst System | Substrate | Product(s) | Yield (%) | Time (h) | Temp (°C) | Ref. |
| Au(I): [ (JohnPhos)Au(MeCN)]SbF₆ | 1,6-Enyne | Bicyclo[3.1.0]hexane | 70-95% | 0.5-2 | RT | [3] |
| Au(III): AuCl₃ | 1,5-Enyne | Pyridine derivative | 50-70% | 1-3 | RT | [4] |
General Observation: Au(I) catalysts are highly efficient for the skeletal rearrangement of enynes to form bicyclic products under very mild conditions. In contrast, Au(III) catalysts like NaAuCl₄ can promote cyclization with concomitant dehydrogenation to yield aromatic products such as pyridines.
Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Conia-Ene Reaction of a β-Ketoester
This protocol describes the intramolecular addition of a β-ketoester to an unactivated alkyne using a triphenylphosphinegold(I) catalyst.[5]
Materials:
-
β-ketoester-alkyne substrate (1.0 equiv)
-
(PPh₃)AuCl (0.01 equiv)
-
AgOTf (0.01 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a solution of the β-ketoester-alkyne substrate in dichloromethane (0.1 M) is added (PPh₃)AuCl.
-
AgOTf is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through a short plug of silica (B1680970) gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired exo-methylenecycloalkane.
Protocol 2: Gold(III)-Catalyzed Hydroalkoxylation of a Conjugated Alkynoate
This protocol details the AuCl₃-catalyzed intramolecular hydroalkoxylation of a hydroxy-substituted alkynoate to form a cyclic enol ether.[6]
Materials:
-
Hydroxy-substituted conjugated alkynoate (1.0 equiv)
-
AuCl₃ (0.05 equiv)
-
Dichloromethane (CH₂Cl₂) or Methanol (MeOH)
Procedure:
-
A solution of the hydroxy-substituted conjugated alkynoate in the chosen solvent (CH₂Cl₂ for the enol ether, MeOH for the acetal) is prepared (0.1 M).
-
AuCl₃ is added to the solution.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired cyclic enol ether or acetal.
Mechanistic Insights and Visualizations
The differing reactivity of Au(I) and Au(III) catalysts stems from their distinct electronic properties. Au(I) catalysts primarily act as π-acids, activating the alkyne for nucleophilic attack. In contrast, Au(III) can also engage in redox processes.
Catalytic Cycle for Au(I)-Catalyzed Enyne Cycloisomerization
Caption: Proposed catalytic cycle for the Au(I)-catalyzed cycloisomerization of a 1,6-enyne.
Experimental Workflow for a Gold-Catalyzed Reaction
Caption: A generalized experimental workflow for conducting a gold-catalyzed organic reaction.
Conclusion
Both this compound(I) and gold(III) catalysts are invaluable assets in the synthetic chemist's toolbox. The choice between them is highly dependent on the desired transformation. For mild, redox-neutral cyclizations and hydrofunctionalizations, the (PPh₃)AuCl-derived Au(I) catalyst is often the preferred choice due to its high efficiency and functional group tolerance. Conversely, for reactions that may involve oxidative pathways or require stronger Lewis acidity, gold(III) catalysts like AuCl₃ offer a unique reactivity profile that can lead to otherwise inaccessible products. A thorough understanding of their respective catalytic cycles and careful optimization of reaction conditions are paramount to harnessing their full synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Light-enabled, AlCl3-catalyzed regioselective intramolecular nucleophilic addition of non-nucleophilic alkyls to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the "Silver Effect": A Comparative Guide to Silver Salt Activators for Triphenylphosphinechlorogold(I)
For researchers, scientists, and drug development professionals venturing into gold-catalyzed reactions, the activation of the common precatalyst, triphenylphosphinechlorogold(I) [(PPh₃)AuCl], is a critical first step. This is typically achieved by abstracting the chloride ligand with a silver salt, generating a catalytically active cationic gold species. However, the choice of the silver salt is far from trivial and can significantly impact reaction efficiency, selectivity, and even the reaction pathway itself—a phenomenon often referred to as the "silver effect".
This guide provides an objective comparison of various silver salt activators, supported by experimental data, to aid in the rational selection of an activator for your specific application.
Performance Comparison of Silver Salt Activators
The following table summarizes the performance of different silver salts in the activation of (PPh₃)AuCl for a hydroamination reaction, a common gold-catalyzed transformation. The data highlights the profound influence of the silver salt's counterion on product yield and regioselectivity.
| Silver Salt Activator | Counterion | Product Yield (%) | Regioselectivity (6-endo:5-exo) | Reference |
| AgSbF₆ | SbF₆⁻ | 25 | >20:1 | [1] |
| AgNTf₂ | (CF₃SO₂)₂N⁻ | 0 | N/A (sulfamide byproduct formed) | [1] |
| AgOTf | CF₃SO₃⁻ | 45 | >20:1 | [1] |
| Ag₂CO₃ | CO₃²⁻ | 95 | >20:1 (exclusive 6-endo) | [1] |
| AgBF₄ | BF₄⁻ | - | - | [2] |
Note: The data presented is from a specific hydroamination reaction and performance may vary depending on the substrate and reaction conditions. A dash (-) indicates that specific quantitative data for this reaction was not available in the cited literature.
The results clearly demonstrate that for this particular transformation, silver carbonate (Ag₂CO₃) is the superior activator, leading to a near-quantitative yield of the desired 6-endo cyclization product. In contrast, silver triflimide (AgNTf₂) led to an undesired side reaction, while silver hexafluoroantimonate (AgSbF₆) and silver triflate (AgOTf) provided the desired product but in significantly lower yields.[1] The choice of the silver salt directly influences the nature of the active catalytic species and can lead to the formation of less reactive chloride-bridged dinuclear gold(I) complexes, especially when used in a 1:1 ratio with the gold precatalyst.[2][3]
Experimental Protocols
Below is a general experimental protocol for the in-situ activation of (PPh₃)AuCl with a silver salt, based on the hydroamination reaction cited above.
General Procedure for the Gold-Catalyzed Hydroamination:
To a solution of the starting alkynyl urea (B33335) (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is added this compound(I) (0.05 equiv). The selected silver salt activator (0.10 equiv, 2 equiv relative to gold) is then added, and the reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by an appropriate analytical technique (e.g., TLC or GC-MS) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of Celite to remove the silver chloride precipitate and other insoluble silver salts, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired product.[1]
Note: It is often recommended to add the silver salt last, after premixing the gold precatalyst with the substrate, to minimize the formation of inactive chloride-bridged dinuclear gold(I) complexes.[3]
Mechanistic Considerations and Experimental Workflow
The activation of (PPh₃)AuCl with a silver salt is a straightforward process involving the abstraction of the chloride ligand to form a cationic gold species, which is the active catalyst. The insoluble silver chloride precipitates out of the reaction mixture, driving the equilibrium towards the formation of the active catalyst.
Figure 1: General experimental workflow for the silver salt-mediated activation of (PPh₃)AuCl.
The "silver effect" arises from the fact that the silver cation and the counterion (X⁻) are not always innocent spectators in the reaction. The silver cation can interact with the gold catalyst or reaction intermediates, and the counterion can influence the Lewis acidity and overall reactivity of the cationic gold species.[4][5][6][7]
Figure 2: Simplified reaction pathway illustrating the activation and potential deactivation pathways.
Conclusion
The activation of this compound(I) with silver salts is a cornerstone of homogeneous gold catalysis. However, the choice of the silver salt activator is a critical parameter that requires careful consideration and optimization. As demonstrated, different silver salts can lead to vastly different outcomes, with Ag₂CO₃ showing exceptional performance in the presented hydroamination reaction. Researchers should be mindful of the potential "silver effect" and consider screening a variety of silver salts to identify the optimal conditions for their specific transformation. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for navigating the nuances of silver salt activation in gold catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the Silver Effect and the Formation of Chloride-Bridged Digold Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Silver effect" in gold(I) catalysis: an overlooked important factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Characterization of Triphenylphosphinechlorogold(I)
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of metallodrug development and catalysis, rigorous characterization of organometallic compounds is paramount. Triphenylphosphinechlorogold(I), a compound with noted biological activity, requires precise and reliable analytical methods for its identification, purity assessment, and quantification. This guide provides a comparative overview of key analytical techniques for the characterization of this compound(I), presenting a cross-validation approach to ensure data integrity. Detailed experimental protocols and comparative data are provided to assist researchers in selecting and implementing the most suitable methods for their applications.
Spectroscopic Characterization
Spectroscopic methods are fundamental for elucidating the structural features of this compound(I). Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy each provide unique insights into the molecular structure and bonding of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and purity of this compound(I). Both ¹H and ³¹P NMR are particularly informative.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the phenyl protons of the triphenylphosphine (B44618) ligand.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly sensitive to the chemical environment of the phosphorus atom and is diagnostic for the coordination of the triphenylphosphine ligand to the gold(I) center.
| Parameter | ¹H NMR | ³¹P NMR | Reference Compound: Triphenylphosphine Oxide |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Chemical Shift (δ) | Multiplet around 7.4-7.6 ppm | ~33 ppm | ~29 ppm |
| Key Observations | Complex multiplet pattern of phenyl protons. | Significant downfield shift upon coordination to gold compared to free triphenylphosphine (~ -5 ppm), indicating successful complexation. | Provides a reference for the chemical shift of a common phosphorus-containing impurity. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound(I) sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
³¹P NMR Acquisition:
-
Set the spectral width to cover the expected range for coordinated phosphines (e.g., -50 to 100 ppm).
-
Use proton decoupling to obtain a single sharp peak.
-
Reference the spectrum to an external standard of 85% H₃PO₄ (δ 0 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify characteristic vibrational modes of the functional groups within the this compound(I) molecule, particularly the P-Ph and Au-Cl bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound: Triphenylphosphine |
| P-Ph stretch | ~1435 | 1435 |
| C-H bend (phenyl) | ~745, 695 | 743, 694 |
| Au-Cl stretch | ~330 | N/A |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a pellet press.
-
-
Instrumentation: Record the spectrum using an FTIR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound(I) is expected to show absorptions related to the phenyl rings of the triphenylphosphine ligand.
| Parameter | This compound(I) (Expected) | Reference Compound: Porphyrin Complex in Methanol |
| Solvent | Methanol | Methanol |
| λmax (nm) | ~230-270 | 412 (Soret band) |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | To be determined experimentally | Not specified |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound(I) of known concentration in methanol.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Record a baseline spectrum with the solvent (methanol).
-
Measure the absorbance of each solution in a quartz cuvette over a wavelength range of 200-400 nm.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purity assessment of this compound(I).
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed to separate this compound(I) from potential impurities, such as unreacted triphenylphosphine or its oxidation products.
| Parameter | This compound(I) Method | Reference Method: Triphenylphosphine |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Octadecylsilane |
| Mobile Phase | Acetonitrile/Water gradient | Aqueous Acetonitrile |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 254 nm | UV |
| Retention Time (tR) | To be determined experimentally | Not specified |
Experimental Protocol: HPLC
-
Mobile Phase Preparation: Prepare the mobile phases (e.g., Acetonitrile and Water) and degas them.
-
Standard Preparation: Prepare standard solutions of this compound(I) of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Chromatographic Conditions:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject a fixed volume (e.g., 10 µL) of the sample and standards.
-
Run a gradient elution program to achieve optimal separation.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound(I) based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information on the thermal stability and decomposition profile of this compound(I).
| Technique | Expected Observations for this compound(I) | Reference: Gold Cluster with PPh₃ Ligands |
| TGA | Weight loss corresponding to the loss of the triphenylphosphine ligand and chlorine, followed by the final residue of metallic gold. | Not specified |
| DSC | Endothermic peak corresponding to melting, followed by exothermic peaks related to decomposition. | Oxidation of ligand hull (100-200 °C), melting and agglomeration of Au (300-400 °C).[1] |
Experimental Protocol: TGA/DSC
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into an alumina (B75360) or platinum pan.
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Analysis Conditions:
-
Heat the sample under a nitrogen atmosphere from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Analyze the TGA curve for weight loss steps and the DSC curve for endothermic and exothermic events.
-
Biological Activity Workflow: NF-κB Inhibition Assay
This compound(I) and other gold complexes are known to possess anti-inflammatory properties, which can be mediated through the inhibition of signaling pathways such as the NF-κB pathway. A common method to assess this is a luciferase reporter assay.
Experimental Workflow: NF-κB Luciferase Reporter Assay
Caption: Workflow for assessing the inhibitory effect of this compound(I) on the NF-κB signaling pathway using a luciferase reporter assay.
Cross-Validation of Analytical Methods
Cross-validation is a critical step to ensure the accuracy and reliability of the analytical data. This involves comparing the results obtained from two or more different analytical techniques.
Cross-Validation Workflow
Caption: Logical workflow for the cross-validation of analytical methods for this compound(I) characterization.
By employing a multi-technique approach and cross-validating the results, researchers can have high confidence in the identity, purity, and quantification of this compound(I), which is essential for its development as a therapeutic agent or catalyst.
References
Assessing the Cost-Effectiveness of Triphenylphosphinechlorogold in Synthesis: A Comparative Guide
In the landscape of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall process economics. Gold catalysts, once considered esoteric, have emerged as powerful tools for a variety of organic transformations. Among them, triphenylphosphinechlorogold(I) (AuCl(PPh3)) is a prominent and versatile catalyst. This guide provides an objective comparison of the cost-effectiveness of AuCl(PPh3) with common alternatives, namely palladium and platinum-based catalysts, in two key synthetic reactions: the hydroamination of alkynes and the cycloisomerization of enynes.
Cost Analysis of Catalysts
A primary consideration in catalyst selection is its procurement cost. While prices can fluctuate based on supplier, purity, and market conditions, a general overview provides a basis for economic evaluation. The price for this compound is often available upon request from chemical suppliers, a common practice for specialized reagents.[1] For the purpose of this guide, we will consider its cost in relation to widely used palladium and platinum catalysts.
| Catalyst | Typical Price (per gram) | Notes |
| This compound (AuCl(PPh3)) | Price on Request | Pricing varies by supplier and quantity. |
| Palladium(II) Acetate (B1210297) (Pd(OAc)2) | ~$65 - $265[2][3] | Widely used in cross-coupling reactions. Price varies with purity. |
| Platinum on Carbon (Pt/C) | ~$60 - $156 (5-20% loading)[4][5][6] | Heterogeneous catalyst, price depends on platinum loading and support. |
Note: Prices are approximate and subject to change. Researchers should obtain current quotes from suppliers for accurate cost assessment.
Performance in Hydroamination of Phenylacetylene (B144264) with Aniline (B41778)
The addition of an N-H bond across a carbon-carbon triple bond, or hydroamination, is a highly atom-economical method for the synthesis of nitrogen-containing compounds such as imines and enamines, which are valuable intermediates in organic synthesis. The performance of AuCl(PPh3) is compared here with representative palladium and platinum catalysts in the hydroamination of phenylacetylene with aniline.
Experimental Data Summary
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
| AuCl(PPh3) / AgOTf | 2 | CH3CN | Reflux | - | Medium to Excellent | [7] |
| Pd(OAc)2 | 2 | Dioxane | 80 | 18 | >99 (NMR Yield) | [8] |
| AuNPs-sPSB-t | - | - | 100-120 | 1 | TOF: 225-320 h⁻¹ | [9] |
| NHC-Gold(I) complexes | - | - | - | - | Highly regioselective | [10] |
Note: Direct comparison is challenging as reaction conditions and catalyst systems vary across different studies. The data presented is from various sources to illustrate the general performance of each catalyst type.
Turnover Number (TON) and Turnover Frequency (TOF)
To more accurately assess catalyst efficiency beyond simple yield, the concepts of Turnover Number (TON) and Turnover Frequency (TOF) are crucial.
-
Turnover Number (TON): Represents the number of moles of substrate that one mole of catalyst can convert before becoming inactivated. A higher TON indicates a more robust and longer-lasting catalyst.[11]
-
Turnover Frequency (TOF): Is the turnover per unit of time, essentially the speed of the catalyst.[11]
For gold catalysts, TON values up to ~10^7 and TOF values up to ~10^5 h⁻¹ have been reported for certain reactions in solution, indicating their high efficiency.[12] Palladium catalysts also exhibit high turnover numbers, particularly in cross-coupling reactions.[13][14]
Experimental Protocols: Hydroamination of Phenylacetylene with Aniline
1. Using this compound (AuCl(PPh3)) / Silver Triflate (AgOTf)
-
Reaction Setup: To a solution of the alkyne in a suitable solvent, the sulfonamide, (PPh3)AuCl, and AgOTf are added.
-
Conditions: The reaction mixture is then heated to reflux.
-
Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up to isolate the N-sulfonyl ketimine product.
-
Note: The silver salt is used as a co-catalyst to abstract the chloride from the gold complex, generating a more catalytically active cationic gold species.[7]
2. Using Palladium(II) Acetate (Pd(OAc)2)
-
Reaction Setup: In a reaction vessel, palladium(II) acetate, the aniline derivative, and the arylacetylene are combined in a solvent such as dioxane.
-
Conditions: The mixture is heated at 80 °C for 18 hours.
-
Work-up: The yield is determined by 1H NMR using an internal standard.[8]
Performance in Cycloisomerization of Enynes
The intramolecular cyclization of enynes is a powerful method for the construction of cyclic compounds. Gold catalysts, including AuCl(PPh3), have shown remarkable efficacy in these transformations.
Experimental Data Summary
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Source |
| AuCl | 1,5-enynes | 1 | Ambient | - | - | |
| PtCl2 | 1,5-enynes | 5 | - | - | Efficient |
Note: This data is from a comparative study, highlighting the higher efficiency of the gold catalyst at lower loading and milder conditions.
Experimental Workflow: Catalyst Screening for a New Reaction
The following diagram illustrates a typical workflow for selecting a catalyst for a novel synthetic transformation, a process that researchers in drug development would commonly undertake.
References
- 1. echemi.com [echemi.com]
- 2. 3375-31-3 Cas No. | Palladium(II) acetate | Apollo [store.apolloscientific.co.uk]
- 3. Palladium(II) acetate, 99.9%, (trace metal basis) 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 20% Platinum on Carbon XC-72 [fuelcellstore.com]
- 5. Platinum on carbon Sigma-Aldrich [sigmaaldrich.com]
- 6. extent of labeling: 10 wt. % loading, matrix activated carbon support, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. Turnover number - Wikipedia [en.wikipedia.org]
- 12. pradeepresearch.org [pradeepresearch.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
literature review comparing the catalytic scope of different gold precursors
A Comparative Guide to the Catalytic Scope of Gold Precursors
For Researchers, Scientists, and Drug Development Professionals
The field of gold catalysis has burgeoned over the past two decades, offering powerful and often unique pathways for the synthesis of complex organic molecules. The choice of the gold precursor is a critical determinant of a catalyst's performance, influencing its activity, selectivity, and stability. This guide provides an objective comparison of common gold precursors, supported by experimental data, to aid researchers in selecting the optimal catalyst system for their specific applications. We will explore precursors for both homogeneous and heterogeneous catalysis, focusing on how their intrinsic properties, such as oxidation state and ligand sphere, define their catalytic scope.
Homogeneous Gold Catalysis: A Tale of Two Oxidation States
In homogeneous catalysis, gold complexes, typically in the +1 or +3 oxidation state, are employed as soluble catalysts. The electronic properties of these precursors are paramount, dictating their interaction with substrates.
Gold(I) Precursors: The Carbophilic Lewis Acids
Gold(I) complexes are the most widely used precursors in homogeneous catalysis. They are characterized as soft, carbophilic Lewis acids, showing a high affinity for activating π-systems like alkynes and allenes.[1][2] The general formula for these precursors is L-Au-X, where 'L' is a neutral ligand (often a phosphine (B1218219) or an N-heterocyclic carbene, NHC) and 'X' is a counter-ion. The active catalytic species, the cationic [L-Au]⁺, is typically generated in situ by abstracting the 'X' group (often a chloride) with a silver salt.[3]
The ligand 'L' plays a crucial role in tuning the catalyst's properties. Electron-donating ligands can modulate the Lewis acidity of the gold center and affect the stability of intermediates in the catalytic cycle.[4] For instance, complexes with highly donating NHC ligands are often more selective than those with less-electron-donating phosphine ligands.[5]
Gold(III) Precursors: The "Harder" Electrophiles
Gold(III) precursors, such as AuCl₃ and HAuCl₄, are considered "hard" Lewis acids.[2] While less common than their Au(I) counterparts in homogeneous catalysis, they are highly effective for certain transformations.[6] Mechanistically, reactions involving Au(III) can differ significantly from those with Au(I), sometimes leading to divergent reaction pathways for the same substrate.[5] For example, in reactions with indole, a gold(I) precursor might favor one pathway while a gold(III) precursor leads to a different product.[5]
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// Invisible nodes for layout {rank=same; precursor; product;}
// Edges precursor -> active_catalyst [label="Activation\n(-AgX)"]; active_catalyst -> pi_complex [label=" + Alkyne"]; pi_complex -> vinyl_gold [label="Nucleophilic\nAttack (Nu-H)"]; vinyl_gold -> product [label="Protodeauration\n(-[L-Au]⁺)"]; vinyl_gold -> active_catalyst [style=dashed, label="Regeneration"]; } केंद
Caption: Simplified catalytic cycle for a typical Gold(I)-catalyzed reaction.
Performance Comparison in Alkyne Cyclization
The intramolecular alkoxycyclization of 1,6-enynes is a benchmark reaction to compare the efficacy of different gold precursors. The data below illustrates how the choice of precursor and ligand system impacts catalytic performance.
| Precursor Type | Precursor/Ligand | Reaction | Yield (%) | Time (h) | Ref. |
| Gold(I) | [Au(IPr)(OH)] / HNTf₂ | Intramolecular Alkoxycyclization | 99 | 0.5 | [3] |
| Gold(I) | [(Johnphos)AuCl] / AgSbF₆ | Intramolecular [4+2] Cycloaddition | >98 | 1 | [5] |
| Gold(III) | [Au(P,N-ligand)Cl₂]SbF₆ | Intramolecular Alkoxycyclization | 80 | 24 | [7] |
| Gold(III) | AuCl₃ | Furan Synthesis from Propargyl Ketones | 95 | 0.2 | [1] |
IPr = N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene; Johnphos = (2-Biphenyl)di-tert-butylphosphine; HNTf₂ = Bis(trifluoromethane)sulfonimide.
Heterogeneous Gold Catalysis: The Power of Nanoparticles
For heterogeneous catalysis, the most common approach involves supporting gold nanoparticles (AuNPs) on a high-surface-area material, such as a metal oxide.[8] The precursor's primary role is to provide a source of gold that can be effectively deposited and reduced to its active Au(0) state.
Common Precursors and Preparation Methods
Chloroauric acid (HAuCl₄) is the most widely used precursor for preparing supported gold catalysts due to its solubility and reactivity.[9] Several methods have been developed to transform this precursor into highly dispersed AuNPs on a support:
-
Deposition-Precipitation (DP): This is a frequently used method where the pH of an aqueous HAuCl₄ solution is raised, causing the gold hydroxide (B78521) species to precipitate onto the support material. Subsequent calcination and/or reduction yields small AuNPs.[9]
-
Impregnation: The support is contacted with a solution containing the gold precursor, followed by solvent removal. This method is simple but can sometimes lead to larger, less active nanoparticles.[9]
The catalytic activity of supported AuNPs is highly dependent on their size, with smaller particles (typically < 5 nm) exhibiting significantly higher activity for reactions like CO oxidation.[10][11] The choice of support material is also critical, as it can influence the particle size and participate directly in the catalytic mechanism.[10]
Caption: General workflow for preparing a supported gold catalyst.
Performance Comparison in CO Oxidation
The low-temperature oxidation of carbon monoxide is a vital reaction for applications like pollution control and H₂ purification. The performance of supported gold catalysts is highly sensitive to the preparation method and the nature of the support.
| Catalyst | Precursor | Preparation Method | Au Particle Size (nm) | T₅₀ (°C) for CO Conv. | Ref. |
| Au/TiO₂ | HAuCl₄ | Deposition-Precipitation | 2-5 | < 0 | [10] |
| Au/Fe₂O₃ | HAuCl₄ | Co-precipitation | ~3.4 | -70 | [12] |
| Au/CeO₂ | HAuCl₄ | Deposition-Precipitation | 2-3 | < Room Temp. | [11] |
| Au/ZnO | HAuCl₄ | Deposition-Precipitation | ~3.0 | 40 | [10] |
T₅₀ = Temperature at which 50% conversion is achieved.
The Overarching Influence of Ligands and Additives
Whether in a homogeneous or heterogeneous system, the chemical environment around the gold center profoundly impacts catalysis.
-
Homogeneous Systems: As discussed, ligands (L) and counter-ions (X) in L-Au-X precursors are not mere spectators. Their steric and electronic properties directly control the reactivity and selectivity of the active [L-Au]⁺ species.[4]
-
Heterogeneous Systems: In nanoparticle synthesis, capping agents or stabilizers are often used to control particle size.[13] These organic ligands can sometimes block active sites, inhibiting catalysis.[14] However, in some cases, ligands can enhance selectivity or stability by creating a specific chemical environment at the nanoparticle surface.[15][16] For example, alkynyl-protected gold clusters have shown very high activity in the semihydrogenation of alkynes, whereas isostructural thiolated clusters were nearly inactive, demonstrating a clear ligand effect.[16]
Caption: Logical diagram showing how precursor choice can dictate reaction outcomes.
Representative Experimental Protocols
Protocol 1: Preparation of Au/TiO₂ by Deposition-Precipitation
This protocol is adapted from established literature procedures for creating highly active supported gold catalysts.[9]
-
Support Suspension: Suspend a known amount of TiO₂ support (e.g., 1.0 g) in deionized water (e.g., 100 mL) under vigorous stirring. Heat the suspension to 70 °C.
-
Precursor Addition: Add a calculated volume of an aqueous HAuCl₄ solution (e.g., to achieve a 1 wt% gold loading) to the suspension.
-
Deposition: Slowly add a dilute NaOH solution (e.g., 0.1 M) dropwise to the mixture until the pH reaches a value between 6 and 7. Maintain this pH and temperature for 1-2 hours with constant stirring to allow for the deposition of the gold species onto the support.
-
Recovery: Allow the solid to settle, decant the supernatant, and wash the catalyst thoroughly with warm deionized water several times by filtration until no chloride ions are detected in the filtrate (tested with AgNO₃).
-
Drying: Dry the filtered solid in an oven, typically at 100-120 °C, overnight.
-
Activation: Calcine the dried powder in a furnace under a flow of air (e.g., at 300-400 °C for 4 hours) to remove residual precursors and stabilize the nanoparticles. Alternatively, a reduction step in a H₂/Ar flow may be used depending on the desired final state of the catalyst.
Protocol 2: General Procedure for Homogeneous Au(I)-Catalyzed Cycloisomerization
This protocol is a general representation of a silver-free activation method.[3]
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the gold(I) precatalyst (e.g., [Au(IPr)(OH)], 1-2 mol%).
-
Substrate and Solvent: Add the appropriate solvent (e.g., dichloromethane (B109758) or toluene) followed by the enyne substrate (1.0 equivalent).
-
Activation: Add the Brønsted acid activator (e.g., HNTf₂, 1-2 mol%) to the stirring solution. The in situ generation of the active cationic gold species will commence.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often rapid and may complete at room temperature within 0.5 to 2 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anatomy of gold catalysts: facts and myths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | The Success Story of Gold-Based Catalysts for Gas- and Liquid-Phase Reactions: A Brief Perspective and Beyond [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. epublications.marquette.edu [epublications.marquette.edu]
- 15. Effect of surface ligands on gold nanocatalysts for CO2 reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand effects in catalysis by atomically precise gold nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Triphenylphosphinechlorogold: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of triphenylphosphinechlorogold is a critical aspect of laboratory safety and environmental responsibility. As a compound containing gold, a heavy metal, and an organophosphine ligand, it is classified as hazardous waste and necessitates a dedicated and meticulous disposal process. Adherence to institutional, local, state, and federal regulations is mandatory. This guide provides a comprehensive operational plan for the proper handling and disposal of this compound and associated contaminated materials.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat and closed-toe footwear. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside a fume hood.[1] |
Step-by-Step Disposal Procedure
This protocol outlines the systematic process for the collection, segregation, and disposal of this compound waste.
-
Waste Identification and Segregation : All waste materials containing or contaminated with this compound must be designated as hazardous waste. This includes pure compound residues, contaminated labware (e.g., weighing boats, filter paper, pipette tips), and used PPE. This waste stream must be kept separate from all other laboratory waste categories, including general trash, sharps, and biological waste.
-
Containerization :
-
Utilize a dedicated, leak-proof, and sealable hazardous waste container constructed from a material compatible with the chemical. The original product container, if in good condition, is a suitable option.
-
The container must be clearly and accurately labeled.
-
-
Labeling :
-
Affix a hazardous waste label to the container as soon as the first item of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The date when waste accumulation began.
-
The name and contact information of the responsible researcher or laboratory.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
-
-
Waste Accumulation and Storage :
-
Solid Waste : Carefully transfer solid this compound waste into the designated hazardous waste container. Avoid generating dust during transfer.[1]
-
Contaminated Sharps : Any sharp objects, such as needles or broken glassware, contaminated with this compound should be placed in a separate, puncture-resistant sharps container that is also labeled as hazardous waste.
-
Storage : Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials such as strong oxidizing agents and finely powdered metals.[1]
-
-
Decontamination of Labware and Surfaces :
-
Reusable Glassware : Reusable glassware should be decontaminated before being returned to general use. This can be achieved by rinsing with an appropriate solvent that dissolves this compound (such as dichloromethane (B109758) or acetone), followed by a thorough wash with soap and water. The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
Work Surfaces : Decontaminate work surfaces by wiping them down with a cloth dampened with a suitable solvent, followed by a clean, wet cloth. The cloths used for decontamination must be disposed of as solid hazardous waste.
-
-
Arranging for Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[2]
-
Follow all institutional procedures for waste pickup, including completing any necessary forms or online requests.
-
Disposal Options
The final disposal method for this compound will be determined by your institution's EHS department in accordance with regulatory requirements. Potential disposal routes include:
-
Incineration : A common method for organometallic compounds is incineration in a specialized chemical incinerator equipped with an afterburner and scrubber system to handle the hazardous decomposition products, which may include oxides of phosphorus, heavy metal oxides, and hydrogen chloride gas.[2]
-
Precious Metal Recovery : Due to the gold content, this waste may be sent to a specialized facility for precious metal reclamation. This is an environmentally preferable option as it allows for the recycling of the gold. All materials should be retained for potential precious metal recovery.
-
Hazardous Waste Landfill : In some cases, the stabilized waste may be disposed of in a designated hazardous waste landfill.
Below is a diagram illustrating the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Triphenylphosphinechlorogold
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Triphenylphosphinechlorogold, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can mitigate risks and ensure the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
Triphenylphosphinegold(I) chloride is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
The following table summarizes the required PPE for handling this compound:
| PPE Category | Specification | Source(s) |
| Eye Protection | Chemical safety goggles or eyeshields. Contact lenses should not be worn. | [1][4][5] |
| Hand Protection | Neoprene or nitrile rubber gloves. | [4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if inhalation is likely. | [1][4][5] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [4][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination. The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.
1. Preparation:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as specified in the table above.
-
Prepare Ventilated Workspace: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood with exhaust ventilation.[4] Ensure that an emergency eye wash fountain and safety shower are readily accessible.[4]
2. Handling:
-
Weighing and Transfer: When weighing and transferring the solid compound, take care to avoid the formation of dust.[4][5]
-
Use in Experiments: Use the minimum amount of the chemical necessary for your procedure. Avoid contact with skin and eyes, and do not breathe the dust.[4]
3. Cleanup:
-
Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Spill Management: In case of a spill, sweep or shovel the solid material into an appropriate container for disposal.[4] Contain the spill to prevent it from entering sewers or streams.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste materials, including leftover compound, contaminated PPE, and cleaning materials, should be segregated into a designated, clearly labeled, and sealed container.
-
Disposal Procedure: Dispose of the chemical waste through an approved waste disposal plant.[5][6] It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5] Do not dispose of this chemical in the normal trash.
First Aid Measures
In the event of accidental exposure, immediate action is necessary.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[5][6] Remove contact lenses if present and easy to do.[5] Seek medical attention.[5][6]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[5][6] If skin irritation persists, seek medical advice.[5][6] Contaminated clothing should be removed and washed before reuse.[4]
-
Inhalation: Move the individual to fresh air.[5][6] If breathing is difficult or stops, provide artificial respiration.[5] Seek medical attention if symptoms occur.[5][6]
-
Ingestion: Clean the mouth with water and then drink plenty of water.[5][6] Do not induce vomiting. Seek immediate medical attention.[4][5]
References
- 1. Chloro(triphenylphosphine)gold(I) 99.9+ trace metals 14243-64-2 [sigmaaldrich.com]
- 2. Chloro(triphenylphosphine)gold | C18H15AuClP | CID 10874691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. gelest.com [gelest.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
